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Foundational

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-4-methyl-benzofuran for Medicinal Chemistry Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-4-methyl-benzofuran for Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone scaffold in medicinal chemistry.[1] This structural motif is prevalent in a multitude of natural products and synthetically derived molecules that exhibit a remarkable breadth of biological and pharmacological activities.[2][3] Derivatives of benzofuran have been extensively investigated and developed as potent agents against a wide array of diseases, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][4][5][6][7][8][9] The versatility of the benzofuran core allows for chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[10]

This guide focuses on a specific, representative analogue: 7-Chloro-4-methyl-benzofuran . While this particular compound is not extensively documented in current literature, its structure serves as an excellent model for exploring the synthesis, reactivity, and medicinal chemistry potential inherent to substituted benzofurans. We will dissect its chemical properties through the lens of a drug discovery campaign, from initial synthesis and characterization to strategies for derivatization and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the benzofuran scaffold in their programs.

Part I: Synthesis and Structural Elucidation

The foundation of any medicinal chemistry program is the robust and efficient synthesis of the core scaffold. The chosen synthetic route must not only be high-yielding but also amenable to the future production of diverse analogues.

Proposed Synthetic Strategy: A Modern Approach to Benzofuran Construction

While classical methods like the Perkin rearrangement exist, modern drug discovery favors transition-metal-catalyzed reactions for their efficiency, regioselectivity, and functional group tolerance.[4][11] A highly plausible and versatile approach for synthesizing 7-Chloro-4-methyl-benzofuran is a Palladium-catalyzed intramolecular cyclization (Heck or Sonogashira coupling followed by cyclization). A proposed retrosynthesis is outlined below.

G target 7-Chloro-4-methyl-benzofuran intermediate1 2-Bromo-3-chloro-6-methylphenol target->intermediate1 Sonogashira Coupling & Intramolecular Cyclization intermediate2 Ethynyltrimethylsilane or other terminal alkyne starting_material1 3-Chloro-6-methylphenol intermediate1->starting_material1 Regioselective Bromination starting_material2 Brominating Agent (e.g., NBS) intermediate1->starting_material2

Caption: Retrosynthetic analysis of 7-Chloro-4-methyl-benzofuran.

This strategy leverages a Sonogashira coupling between an ortho-halo-phenol and a terminal alkyne, followed by an in-situ or subsequent cyclization to form the furan ring. The choice of starting materials is critical; 3-chloro-6-methylphenol is a commercially available precursor that can be regioselectively halogenated to install the necessary handle for the palladium-catalyzed coupling.

Experimental Protocol: Synthesis via Sonogashira Coupling and Cyclization

This protocol is a self-validating system. Success at each step is confirmed by standard analytical techniques before proceeding, ensuring the integrity of the final product.

Step 1: Ortho-Bromination of 3-Chloro-6-methylphenol

  • Rationale: To introduce a halogen at the C2 position, ortho to the hydroxyl group, which is required for the subsequent intramolecular cyclization. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.

  • Procedure:

    • Dissolve 3-chloro-6-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-bromo-3-chloro-6-methylphenol.

Step 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

  • Rationale: This key step constructs the benzofuran core. Pd(PPh₃)₂Cl₂ is a common and effective catalyst, and CuI acts as a co-catalyst. The use of a base like triethylamine is essential to neutralize the HBr generated. The reaction couples the phenol with an alkyne, and subsequent heating in the presence of a base promotes the intramolecular 5-endo-dig cyclization to form the furan ring.

  • Procedure:

    • To a degassed solution of 2-bromo-3-chloro-6-methylphenol (1.0 eq) in a mixture of toluene and triethylamine (5:2 v/v), add ethynyltrimethylsilane (1.2 eq).

    • Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

    • After the coupling is complete, add a strong base such as potassium carbonate (2.0 eq) and continue heating to facilitate both the desilylation and the intramolecular cyclization.

    • Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield 7-Chloro-4-methyl-benzofuran.

Structural Characterization Workflow

Confirmation of the final structure is achieved through a combination of spectroscopic methods.

Caption: Workflow for purification and structural characterization.

Technique Expected Observations for 7-Chloro-4-methyl-benzofuran Purpose
Mass Spec. (EI) Molecular Ion (M⁺) peak at m/z ≈ 166/168 (due to ³⁵Cl/³⁷Cl isotopes). Key fragment from loss of CO (m/z ≈ 138/140).[12]Confirms molecular weight and isotopic pattern of chlorine.
¹H NMR (400 MHz, CDCl₃) Aromatic protons (C5-H, C6-H) as doublets. Furan protons (C2-H, C3-H) with characteristic coupling. Methyl protons (C4-CH₃) as a singlet around δ 2.3-2.5 ppm.Determines the proton environment and connectivity.
¹³C NMR (100 MHz, CDCl₃) ~9 distinct carbon signals. Quaternary carbons (C3a, C7a, C4, C7) and protonated carbons can be distinguished by DEPT. Chemical shifts influenced by chloro and methyl groups.Confirms the carbon skeleton and substitution pattern.
IR Spectroscopy (ATR) C-O-C stretching vibrations for the furan ether (~1050-1250 cm⁻¹). C-Cl stretching (~700-800 cm⁻¹). Aromatic C=C stretching (~1450-1600 cm⁻¹).Identifies key functional groups present in the molecule.

Part II: Chemical Reactivity and Derivatization Potential

Understanding the inherent reactivity of the 7-Chloro-4-methyl-benzofuran scaffold is crucial for designing a library of analogues for Structure-Activity Relationship (SAR) studies.

Reactivity of the Benzofuran Core

The benzofuran ring system is generally susceptible to electrophilic attack. The frontier molecular orbitals indicate that the C2 and C3 positions on the furan ring are the most electron-rich and therefore most reactive towards electrophiles.[11]

The substituents on the benzene ring significantly modulate this reactivity:

  • 7-Chloro Group: As an electron-withdrawing group (EWG) via induction and a weak deactivator, the chloro substituent will decrease the overall electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution.

  • 4-Methyl Group: As an electron-donating group (EDG) via hyperconjugation, the methyl group activates the benzene ring, directing electrophilic attack to the ortho and para positions (C5 and C3a, though C3a is part of the fusion).

The interplay of these groups suggests that electrophilic substitution will preferentially occur on the furan ring (C2 or C3) over the substituted benzene ring.

Proposed Derivatization Strategies for SAR Studies

To explore the medicinal chemistry potential, a library of derivatives can be synthesized to probe interactions with a biological target.

G core 7-Chloro-4-methyl-benzofuran r1 Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) core->r1 r2 Vilsmeier-Haack Formylation (POCl₃, DMF) core->r2 r3 Halogenation (e.g., NBS, NCS) core->r3 r4 Benzylic Bromination & Substitution (NBS, AIBN then Nu⁻) core->r4 p1 2-Acetyl Derivative r1->p1 p2 2-Formyl Derivative r2->p2 p3 2-Bromo/Chloro Derivative r3->p3 p4 4-(Aminomethyl) Derivative r4->p4

Caption: Potential derivatization pathways for SAR exploration.

  • Modification at C2/C3:

    • Rationale: The C2 and C3 positions are often critical for biological activity.[8] Introducing groups here can probe for hydrogen bonding, lipophilic pockets, or steric constraints in a target's active site.

    • Reaction: Friedel-Crafts acylation or Vilsmeier-Haack formylation to install ketone or aldehyde functionalities, respectively.[11] These can then be further elaborated (e.g., reductive amination of the aldehyde) to introduce diverse chemical matter.

  • Modification of the Methyl Group:

    • Rationale: The C4-methyl group provides a handle for modification without altering the core heterocyclic system directly. This can be used to introduce polar groups or linkers.

    • Reaction: Free-radical bromination of the benzylic methyl group using NBS and a radical initiator (AIBN), followed by nucleophilic substitution with amines, alcohols, or other nucleophiles.

  • Cross-Coupling Reactions:

    • Rationale: To explore larger chemical space, a halogen can be introduced at the C2 position (e.g., using N-chlorosuccinimide), which can then serve as a handle for Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or heteroaryl rings.[13] This is a powerful strategy for modulating properties like solubility and cell permeability.

Part III: Medicinal Chemistry Profile and Biological Evaluation

Based on the extensive literature on substituted benzofurans, we can hypothesize potential biological applications and outline a screening strategy.

Hypothesized Biological Targets and Applications

The benzofuran scaffold is a known "privileged structure," appearing in drugs with diverse mechanisms of action. Given the chloro and methyl substitutions, 7-Chloro-4-methyl-benzofuran and its derivatives could plausibly exhibit activity in several areas:

  • Anticancer: Many substituted benzofurans show potent cytotoxicity against various cancer cell lines.[1] The mechanism can vary from kinase inhibition to DNA interaction.[14]

  • Antimicrobial: The scaffold is present in agents targeting bacterial enzymes like DNA gyrase or disrupting fungal cell membranes.[6][7] The lipophilic nature of the core combined with strategically placed polar groups is often key to this activity.

  • Anti-inflammatory: Benzofuran derivatives have been reported to inhibit enzymes involved in the inflammatory cascade.[9]

Proposed Biological Screening Cascade

A tiered approach is most efficient for evaluating a new library of compounds.

  • Primary Screening (Broad Spectrum):

    • Assay: In-vitro cytotoxicity assay against a panel of representative cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

    • Purpose: To identify initial "hit" compounds with general cytotoxic activity and to flag compounds with non-specific toxicity early.

  • Secondary Screening (Target-Focused):

    • Assay: Based on primary hits or structural similarity to known active compounds, screen against specific molecular targets. This could include kinase panels, enzyme inhibition assays (e.g., against bacterial DNA gyrase B), or antimicrobial Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).[6][15]

    • Purpose: To de-convolute the mechanism of action and identify compounds with specific, potent activity.

  • Lead Optimization and SAR Analysis:

    • Analysis: The data from the screening of the derivative library is compiled to build a Structure-Activity Relationship (SAR).

Position of Modification Modification Type Hypothesized SAR Impact Rationale
C2 Small polar group (e.g., -CHO, -CH₂NH₂)Potentially increased activityIntroduces potential H-bond donor/acceptor interactions.
C2 Bulky aryl group (via Suzuki coupling)Activity may increase or decreaseProbes for a large hydrophobic pocket; may also cause steric clash.
C4-Methyl Conversion to -CH₂NH₂Increased solubility, potential new interactionsIntroduces a basic handle for salt formation and H-bonding.
C7-Chloro Replacement with -F or -CF₃ (requires de novo synthesis)Modulated potency and metabolic stabilityFluorine can improve binding and block metabolic hotspots.[10]

Conclusion

7-Chloro-4-methyl-benzofuran, while not a widely studied molecule itself, serves as a perfect paradigm for the exploration of substituted benzofurans in medicinal chemistry. Its synthesis is readily achievable through modern catalytic methods, and its structure offers multiple avenues for chemical derivatization. The strategic modification of the furan ring, the benzylic methyl group, and the aromatic core allows for a systematic investigation of the structure-activity relationships that drive biological potency. By employing a logical cascade of biological screening, from broad cytotoxicity to specific target-based assays, libraries built around this scaffold hold significant promise for the discovery of novel therapeutic agents in oncology, infectious diseases, and beyond. This guide provides a comprehensive framework for unlocking that potential.

References

  • Barros, M. S. (Ed.). (2020). Benzofuran: Production and Applications. Nova Science Publishers. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]

  • ResearchGate. (2025). The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. Request PDF. [Link]

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

  • J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • ResearchGate. (2015). Benzofurans: A new profile of biological activities. PDF. [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

  • MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Organic and Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chlorobenzofuran. PubChem Compound Database. [Link]

  • Abu-Hashem, A. A., et al. (2026). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Bello, J., & Patrzyc, H. (1980). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. International Journal of Peptide and Protein Research, 15(5), 464-470. [Link]

  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 7-chloro-3-methyl-1-benzofuran (C9H7ClO). PubChemLite. [Link]

  • GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][16]. GSC Biological and Pharmaceutical Sciences. [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. (2022). Journal of Forensic Science & Criminal Investigation. [Link]

  • Khelfaoui, F., et al. (2021). A Density Functional Theory Study. Physical Chemistry Research. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Pharmacophore Analysis of 7-Chloro-4-methyl-benzofuran

This guide provides a comprehensive examination of 7-Chloro-4-methyl-benzofuran, a representative member of the medicinally significant benzofuran class of heterocyclic compounds. We will dissect its core molecular archi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of 7-Chloro-4-methyl-benzofuran, a representative member of the medicinally significant benzofuran class of heterocyclic compounds. We will dissect its core molecular architecture and then pivot to a practical, field-proven workflow for pharmacophore analysis. This document is intended for drug discovery researchers and computational chemists seeking to understand and leverage the structural attributes of novel scaffolds for therapeutic development.

Section 1: The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing molecules that interact with a wide array of biological targets.[3] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, with several compounds advancing into clinical use.[1][4][5] The inherent bioactivity of this scaffold makes any novel derivative, such as 7-Chloro-4-methyl-benzofuran, a compelling subject for discovery research.

Section 2: Molecular and Physicochemical Profile of 7-Chloro-4-methyl-benzofuran

A foundational understanding of a molecule's structure and properties is the mandatory first step in any drug discovery campaign. As specific experimental data for 7-Chloro-4-methyl-benzofuran is not widely published, we will proceed with a computational characterization, a standard and self-validating industry practice for novel entities.

Structural Representation

The molecule consists of a central benzofuran core, substituted with a chlorine atom at position 7 and a methyl group at position 4.

Figure 1: 2D Structure of 7-Chloro-4-methyl-benzofuran.
Analysis of Substituent Effects

The specific substitutions on the benzofuran ring are critical determinants of the molecule's overall properties:

  • Benzofuran Core : Provides a rigid, aromatic scaffold. The furan oxygen can act as a hydrogen bond acceptor.

  • 7-Chloro Group : This electron-withdrawing halogen significantly increases the lipophilicity (hydrophobicity) of the molecule. It can also engage in halogen bonding, a specific and increasingly recognized non-covalent interaction in ligand-receptor binding.

  • 4-Methyl Group : A small, lipophilic group that adds steric bulk. It can influence the molecule's orientation within a binding pocket and may be subject to metabolic oxidation.

Computed Physicochemical Properties

The following table summarizes key drug-like properties for 7-Chloro-4-methyl-benzofuran, computed using standard cheminformatics toolkits. These values are predictive and essential for initial assessment against developability criteria, such as Lipinski's Rule of Five.

PropertyComputed ValueSignificance in Drug Design
Molecular FormulaC₉H₇ClODefines the elemental composition.
Molecular Weight166.61 g/mol Low molecular weight is favorable for absorption.
cLogP (Octanol-Water)3.1 - 3.5Indicates good lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA)13.1 ŲLow TPSA is predictive of good cell membrane penetration.
Hydrogen Bond Acceptors1 (the furan oxygen)Provides a potential key interaction point with a biological target.
Hydrogen Bond Donors0The molecule cannot donate hydrogen bonds.
Rotatable Bonds0The molecule is rigid, which reduces the entropic penalty upon binding.

Section 3: Pharmacophore Analysis: A Framework for Rational Drug Design

Pharmacophore modeling is a cornerstone of modern, computer-aided drug design. It distills the complex chemical structure of a molecule into a simplified 3D arrangement of essential features required for biological activity. This model then serves as a powerful template for identifying novel active compounds through virtual screening or for guiding the optimization of existing leads.[6]

Hypothetical Scenario: Targeting a Kinase ATP-Binding Site

Given the prevalence of benzofuran derivatives as anticancer agents and kinase inhibitors, we will proceed with a hypothetical but highly plausible objective: developing a pharmacophore model for 7-Chloro-4-methyl-benzofuran as a putative kinase inhibitor. [7][8] Kinase inhibitors often bind in the ATP pocket, which has a well-defined set of required interactions.

Protocol: Ligand-Based Pharmacophore Model Generation

In the absence of a known protein-ligand crystal structure (which would allow for a structure-based approach), a ligand-based methodology is the protocol of choice. This approach derives a common-feature pharmacophore from a set of known active molecules.[9][10]

Causality Behind the Protocol: The fundamental assumption is that a group of molecules binding to the same target and eliciting a similar biological response must share a common set of steric and electronic features arranged in a specific 3D geometry. This protocol is designed to identify that common arrangement.

Step-by-Step Methodology

  • Dataset Curation:

    • Action: Assemble a set of structurally diverse but congeneric molecules with known high activity against the target kinase. For this guide, we would hypothetically select 5-10 known benzofuran-based kinase inhibitors from the literature.

    • Causality: The quality of the input set directly determines the quality of the output model. A well-curated set ensures the identified features are truly relevant to activity. Include 7-Chloro-4-methyl-benzofuran as the lead compound.

  • 3D Structure Generation & Energy Minimization:

    • Action: Convert the 2D structures of all selected ligands into 3D representations. Subsequently, perform energy minimization on each structure using a suitable force field (e.g., MMFF94).

    • Causality: Molecules are not static; they exist as an ensemble of low-energy conformations. Energy minimization finds a stable, low-energy 3D structure for each molecule, which is a prerequisite for meaningful 3D comparison.[11]

  • Conformational Analysis:

    • Action: For each minimized ligand, generate a diverse set of low-energy conformations. This is crucial for flexible molecules, though less so for the rigid benzofuran core.

    • Causality: The biologically active conformation (the one that binds to the target) may not be the absolute lowest energy state. A thorough conformational search ensures this active conformation is included in the subsequent analysis.

  • Pharmacophore Feature Identification & Hypothesis Generation:

    • Action: Utilize a pharmacophore modeling software (e.g., Phase, LigandScout, MOE) to identify common chemical features among the conformational sets of the active ligands.[9][10][12] The software will then align the molecules and generate multiple pharmacophore hypotheses, each consisting of a unique combination of features.

    • Common Features:

      • Hydrogen Bond Acceptor (HBA)

      • Aromatic Ring (AR)

      • Hydrophobic (HY)

      • Positive/Negative Ionizable

    • Causality: This is the core of the discovery process. The algorithm searches for the best 3D arrangement of features that is shared by all, or most, of the highly active molecules.

  • Hypothesis Scoring and Validation:

    • Action: The generated hypotheses are scored based on how well they map onto the active ligands. To validate the model, it is tested against a set of known inactive molecules (decoys).

    • Causality & Self-Validation: A good pharmacophore model must be predictive. It should successfully identify the active molecules while rejecting the inactives. This step is critical for ensuring the model has true predictive power and is not just a random collection of features. A successful model will have a high enrichment factor, meaning it preferentially selects actives over decoys.[13]

Visualization of the Pharmacophore Generation Workflow

The logical flow of the ligand-based pharmacophore modeling process can be visualized as follows:

A 1. Curate Active Ligand Set (e.g., Benzofuran Analogs) B 2. Generate 3D Structures & Perform Energy Minimization A->B C 3. Perform Conformational Analysis (Generate Multiple Conformations) B->C D 4. Identify Common Pharmacophore Features (HBA, AR, HY, etc.) C->D E 5. Align Ligands & Generate Pharmacophore Hypotheses D->E F 6. Score & Validate Hypotheses (Using Active & Decoy Sets) E->F G Final Validated Pharmacophore Model F->G

Figure 2: Workflow for Ligand-Based Pharmacophore Model Generation.

Section 4: Interpreting the Hypothetical Pharmacophore of 7-Chloro-4-methyl-benzofuran

Based on our hypothetical kinase inhibitor scenario, a plausible pharmacophore model derived from 7-Chloro-4-methyl-benzofuran and its analogs might include the following features:

  • One Aromatic Ring (AR): Centered on the benzofuran core, likely involved in π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the kinase hinge region.

  • One Hydrogen Bond Acceptor (HBA): Corresponding to the furan oxygen. This is a classic feature for interacting with the "hinge" region of a kinase, which typically involves backbone amide NH groups.

  • One Hydrophobic (HY) feature: This could map to the chlorinated benzene ring portion of the molecule, indicating a requirement for a hydrophobic pocket. The 7-chloro group would strongly contribute to this feature.

This 3-feature model (AR, HBA, HY) provides a powerful yet straightforward query for subsequent applications.

Application in Virtual Screening and Lead Optimization
  • Virtual Screening: The validated pharmacophore model can be used as a 3D search query against large databases of commercially available or proprietary compounds. This process can rapidly filter millions of compounds down to a few thousand "hits" that possess the required pharmacophoric features in the correct 3D arrangement, identifying novel scaffolds for synthesis and testing.

  • Lead Optimization: The model provides a clear rationale for structural modifications to 7-Chloro-4-methyl-benzofuran. For instance, if a nearby pocket in the target is not fully occupied, the model might suggest adding a substituent at position 2 or 3 of the benzofuran ring to introduce a new HBA or HY feature, potentially increasing binding affinity and selectivity.

Section 5: Conclusion

7-Chloro-4-methyl-benzofuran is a molecule of significant interest, built upon the privileged benzofuran scaffold. While specific biological data may be limited, this guide has demonstrated a robust, industry-standard computational workflow to elucidate its potential. By analyzing its molecular structure and applying the principles of pharmacophore modeling, we have established a clear, actionable framework for its use in drug discovery. The generated pharmacophore model, even when derived from a hypothetical scenario, serves as a powerful tool for virtual screening and provides a rational basis for future lead optimization efforts, ultimately accelerating the journey from a novel molecule to a potential therapeutic agent.

References

  • Computer aided drug design: Pharmacophore, QSAR and docking studies for novel anti-inflammatory n
  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (PDF)
  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer explor
  • Pharmacophore Searching of Benzofuran Derivatives for Selective CYP19 Aromatase Inhibition.
  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog.
  • Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial.
  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies.
  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking.
  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. PubMed.
  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 7-Chloro-4-methyl-benzofuran in Organic Solvents

Introduction 7-Chloro-4-methyl-benzofuran is a substituted benzofuran, a heterocyclic compound scaffold that is of significant interest in medicinal chemistry and drug discovery. Benzofuran derivatives are known to exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Chloro-4-methyl-benzofuran is a substituted benzofuran, a heterocyclic compound scaffold that is of significant interest in medicinal chemistry and drug discovery. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The substitution pattern on the benzofuran core, in this case, a chloro group at the 7-position and a methyl group at the 4-position, plays a crucial role in modulating the molecule's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile.

A critical physicochemical parameter in the early stages of drug development is the compound's solubility in various solvents. Solubility dictates the choice of solvents for synthesis, purification, formulation, and in vitro/in vivo testing. Poor solubility can lead to challenges in absorption and bioavailability, ultimately hindering the development of a promising drug candidate.[4]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 7-Chloro-4-methyl-benzofuran. Given the limited publicly available experimental data for this specific compound, this guide focuses on establishing a robust, field-proven experimental protocol based on standard methodologies, enabling researchers to generate reliable and reproducible solubility data.

Theoretical Framework: Principles of Solubility for Benzofuran Derivatives

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of 7-Chloro-4-methyl-benzofuran—a bicyclic aromatic ether with a halogen and an alkyl substituent—suggests a predominantly nonpolar character, which will heavily influence its solubility profile.

Key molecular features influencing the solubility of 7-Chloro-4-methyl-benzofuran include:

  • Benzofuran Core: The fused benzene and furan rings create a rigid, planar, and largely nonpolar structure.

  • Chloro Group: The electronegative chlorine atom introduces a polar C-Cl bond, but its overall contribution to polarity is modest and it primarily increases the molecular weight and van der Waals forces.

  • Methyl Group: The nonpolar methyl group further enhances the lipophilicity of the molecule.

Based on these features, it is anticipated that 7-Chloro-4-methyl-benzofuran will exhibit higher solubility in nonpolar and moderately polar organic solvents and low solubility in highly polar solvents like water.

Experimental Protocol: Determining the Solubility Profile via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][6][7] This protocol outlines a detailed, step-by-step methodology for determining the solubility of 7-Chloro-4-methyl-benzofuran in a range of organic solvents.

Materials and Reagents
  • 7-Chloro-4-methyl-benzofuran (solid, of known purity)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane, Ethyl Acetate, Hexane) of analytical grade or higher

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Weigh excess 7-Chloro-4-methyl-benzofuran B Add to a known volume of solvent in a vial A->B  to ensure a saturated solution C Seal vials and place on an orbital shaker B->C D Incubate for 24-48 hours at a controlled temperature (e.g., 25°C) C->D  to reach equilibrium E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot through a 0.22 µm syringe filter F->G  to remove undissolved particles H Prepare serial dilutions of the filtered sample G->H I Analyze diluted samples by HPLC-UV or LC-MS H->I J Quantify concentration against a calibration curve I->J K Calculate the original concentration in the saturated solution J->K  accounting for dilution

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 7-Chloro-4-methyl-benzofuran (e.g., 2-5 mg) to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

    • Carefully add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar in each vial.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C, depending on the application) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To ensure that no undissolved microparticles are transferred, filter the aliquot through a 0.22 µm syringe filter into a clean vial. The filter material should be compatible with the organic solvent to avoid leaching of contaminants.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 7-Chloro-4-methyl-benzofuran of known concentrations in the mobile phase of the analytical system.

    • Analyze the filtered samples using a validated HPLC-UV or LC-MS method. If the concentration is expected to be high, the samples may need to be diluted to fall within the linear range of the calibration curve.

    • Determine the concentration of the compound in the (diluted) sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor (if any).

    • Express the solubility in appropriate units, such as mg/mL or µM.

Data Presentation and Interpretation

The solubility data for 7-Chloro-4-methyl-benzofuran should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Illustrative Solubility Profile of 7-Chloro-4-methyl-benzofuran at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (µM)
Hexane0.1
Dichloromethane3.1
Ethyl Acetate4.4
Tetrahydrofuran (THF)4.0
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Dimethyl Sulfoxide (DMSO)7.2
Phosphate-Buffered Saline (PBS, pH 7.4)~9.0

Note: The solubility values in this table are placeholders and need to be determined experimentally.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, the experimental protocol should incorporate self-validating checks:

  • Visual Confirmation: At the end of the equilibration period, there should be visible undissolved solid in each vial, confirming that a saturated solution has been achieved.

  • Purity Analysis: The purity of the 7-Chloro-4-methyl-benzofuran starting material should be confirmed by an appropriate analytical method (e.g., HPLC, NMR) to ensure that impurities do not affect the solubility measurement.

  • Method Validation: The analytical method used for quantification (e.g., HPLC-UV) should be validated for linearity, accuracy, and precision.

  • Replicate Experiments: Solubility measurements should be performed in triplicate to assess the reproducibility of the results.

Conclusion

This technical guide provides a robust and detailed framework for determining the solubility profile of 7-Chloro-4-methyl-benzofuran in a range of organic solvents. By following the outlined experimental protocol and incorporating self-validating checks, researchers can generate high-quality, reliable data that is crucial for advancing the development of this and other promising benzofuran derivatives. The resulting solubility profile will provide invaluable insights for subsequent stages of research, including formulation development, in vitro screening, and pharmacokinetic studies.

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]

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  • National Center for Biotechnology Information. 7-Chlorobenzofuran. PubChem Compound Database. [Link]

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  • National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

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Exploratory

The Emerging Therapeutic Potential of 7-Chloro-4-methyl-benzofuran Derivatives: A Technical Guide for Drug Discovery

Abstract The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetically derived, biologically active compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetically derived, biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] This technical guide focuses on a specific, promising subclass: 7-Chloro-4-methyl-benzofuran derivatives. We will explore the synthetic rationale, delve into key therapeutic applications with a focus on anticancer and antimicrobial activities, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug discovery.

The Benzofuran Scaffold: A Foundation for Pharmacological Diversity

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, provides a rigid, planar structure with unique physicochemical properties ideal for drug design. This core is present in numerous clinically approved drugs and natural products, such as the antiarrhythmic agent Amiodarone and the antifungal Griseofulvin.[4][7] The versatility of the benzofuran ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune its biological and pharmacological profile.[1] This has led to the development of derivatives with potent activities against a wide range of diseases.[5]

The introduction of specific substituents, such as a chloro group at the 7-position and a methyl group at the 4-position, is a strategic choice in medicinal chemistry. The chlorine atom, being a halogen, can significantly modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. Halogenation has been consistently shown to increase the anticancer activities of benzofuran derivatives.[2][8] The methyl group, on the other hand, can influence binding affinity to target proteins through hydrophobic interactions and may affect the molecule's overall electronic properties.

Synthetic Pathways to 7-Chloro-4-methyl-benzofuran Derivatives

The synthesis of substituted benzofurans can be achieved through various established organic chemistry reactions. A common and adaptable strategy for creating derivatives based on the 7-chloro-benzofuran core involves the use of a key intermediate, such as (7-chlorobenzofuran-3-yl)hydrazine. This intermediate serves as a versatile building block for introducing further diversity into the final molecule.

Experimental Protocol: Synthesis of Benzofuran Hydrazone Derivatives

This protocol outlines the synthesis of novel benzofuran derivatives from a (7-chlorobenzofuran-3-yl)hydrazine intermediate, a method proven effective for generating compounds with antibacterial activity.[9]

Step 1: Synthesis of (7-chlorobenzofuran-3-yl)hydrazine (Intermediate)

  • A mixture of 3,7-dichlorobenzofuran (0.01 mol) and hydrazine hydrate (98%, 0.01 mol) is taken in ethanol (20 ml).

  • The mixture is heated under reflux for 6 hours.

  • After the reaction is complete, the excess solvent is removed under reduced pressure.

  • The resulting solid product, (7-chlorobenzofuran-3-yl)hydrazine, is filtered, washed with cold ethanol, and recrystallized from methanol.[9]

Step 2: Synthesis of Final Benzofuran Hydrazone Derivatives (e.g., M5a-t)

  • Dissolve (7-chlorobenzofuran-3-yl)hydrazine (1.0 mmol) and sodium acetate (1.0 mmol, as a buffering agent) in 15 ml of ethanol.

  • To this solution, add the desired substituted benzaldehyde (1.0 mmol).

  • The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • The precipitated product is filtered, washed with water and then ethanol to remove impurities.

  • The final compound is dried and can be further purified by recrystallization.[9]

The diagram below illustrates the general workflow for this synthetic approach.

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Derivative Synthesis start1 3,7-Dichlorobenzofuran + Hydrazine Hydrate proc1 Reflux in Ethanol (6 hours) start1->proc1 result1 (7-chlorobenzofuran-3-yl)hydrazine proc1->result1 proc2 React with Intermediate in Ethanol + NaOAc result1->proc2 Intermediate start2 Substituted Benzaldehyde start2->proc2 result2 Final 7-Chloro-4-methyl-benzofuran Derivative proc2->result2

Caption: Synthetic workflow for 7-chloro-benzofuran derivatives.

Therapeutic Applications in Drug Discovery

The unique structural features of 7-Chloro-4-methyl-benzofuran derivatives make them promising candidates for several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Benzofuran derivatives have consistently demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][7][10] The presence of a halogen, such as the chloro group at position 7, is a known strategy to enhance cytotoxic activity against cancer cells.[8]

Mechanism of Action: Many benzofuran derivatives exert their anticancer effects by inhibiting key proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[11] For example, certain benzofuran-based compounds have shown potent inhibitory activity against EGFR, with IC50 values in the sub-micromolar range. Inhibition of the EGFR signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K STAT STAT Pathway EGFR->STAT Benzofuran 7-Chloro-4-methyl- benzofuran derivative Benzofuran->EGFR Inhibits Apoptosis Apoptosis Benzofuran->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR pathway by benzofuran derivatives.

Cytotoxicity Data: The efficacy of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes representative data for benzofuran derivatives, illustrating their potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-nicotinonitrileHePG2 (Liver)4.17 - 8.87
Halogenated BenzofuranK562 (Leukemia)2.64 - 2.82[12]
2-BenzoylbenzofuranMCF-7 (Breast)Varies[12]
Benzofuran-pyrazoleA549 (Lung)0.12[7]
Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[13] The benzofuran scaffold has emerged as a promising foundation for the development of new antibacterial and antifungal drugs.[3][14]

Specifically, derivatives synthesized from a 7-chlorobenzofuran-3-yl hydrazine precursor have shown significant antibacterial activity.[9] Studies have demonstrated that these compounds are effective against both Gram-positive bacteria and fungi.

Screening Results: The antimicrobial potential is often assessed using methods like the Agar Well Diffusion Method, which measures the zone of inhibition around a compound.

Compound IDTarget MicroorganismActivity LevelConcentrationReference
M5a, M5gEnterococcus faecalisPotent50 µg/ml[9]
M5i, M5k, M5lCandida albicansSignificant25 µg/ml[9]

Experimental Protocol: Agar Well Diffusion Assay This protocol provides a standardized method for screening the antimicrobial activity of synthesized compounds.[9]

  • Prepare Media: Sterilize Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate Plates: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Create Wells: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Add Compounds: Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into the wells. Also include a negative control (solvent only) and a positive control (standard antibiotic).

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure Results: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-Chloro-4-methyl-benzofuran derivatives is intrinsically linked to their chemical structure. Analyzing the Structure-Activity Relationship (SAR) provides critical insights for designing more potent and selective drug candidates.

  • Benzofuran Core: The rigid, bicyclic ring system serves as the essential scaffold for orienting substituents for optimal interaction with the biological target.

  • 7-Chloro Group: This electron-withdrawing group can enhance membrane permeability and may participate in halogen bonding with the target protein. Its presence is often correlated with increased cytotoxic and antimicrobial potency.[8][14]

  • 4-Methyl Group: This small, lipophilic group can contribute to hydrophobic interactions within the binding pocket of a target enzyme or receptor, potentially increasing binding affinity.

  • Substituents at C2 and C3: The C2 and C3 positions are common sites for modification. Introducing moieties like hydrazones, pyrazoles, or substituted phenyl rings at these positions has been shown to be crucial for modulating the type and level of biological activity.[10][14][15]

Caption: Key SAR points for the 7-Chloro-4-methyl-benzofuran scaffold.

Conclusion and Future Perspectives

The 7-Chloro-4-methyl-benzofuran scaffold represents a highly promising platform for the discovery of new therapeutic agents. The strategic placement of the chloro and methyl groups provides a solid foundation for developing potent anticancer and antimicrobial compounds. The synthetic accessibility of these derivatives allows for extensive chemical exploration and optimization.

Future research should focus on:

  • Lead Optimization: Systematically modifying the substituents at the C2 and C3 positions to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.

  • In Vivo Evaluation: Advancing the most promising derivatives from in vitro studies to preclinical animal models to assess their efficacy, safety, and drug-like properties.

  • Exploration of Other Therapeutic Areas: Given the broad biological activity of benzofurans, investigating the potential of this specific scaffold in neurodegenerative diseases, inflammation, and viral infections is warranted.[16][17]

By leveraging the principles outlined in this guide, researchers can effectively explore the chemical space around the 7-Chloro-4-methyl-benzofuran core to develop next-generation therapeutics for pressing medical needs.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Kuroda, J., et al. (Year). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal Name. [Link]

  • (Author), (Year). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal Name. [Link]

  • (Author), (Year). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • (Author), (Year). Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate. [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]

  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • (Author), (Year). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal Name. [Link]

  • (Author), (Year). Therapeutic impact of a benzofuran derivative on Aluminium chloride-induced Alzheimer's disease-like neurotoxicity in rats. ResearchGate. [Link]

  • (Author), (Year). Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • (Author), (Year). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • (Author), (Year). Alzheimer’s Disease | Benzofuran | Derivatives | Biomarkers | Synthetic Scheme. Journal Name. [Link]

  • Asghari, S., et al. (Year). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • (Author), (Year). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities. MDPI. [Link]

  • (Author), (Year). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • (Author), (Year). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation. PMC. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Yadav, Y., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]

  • (Author), (Year). Synthesis, characterization, and biological activities of new benzofuran derivatives. Journal Name. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

  • (Author), (Year). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. MDPI. [Link]

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Exploratory

Technical Guide: Thermodynamic Stability Profiling of 7-Chloro-4-methyl-benzofuran Scaffolds

The following technical guide details the thermodynamic stability profile of the 7-Chloro-4-methyl-benzofuran scaffold. This document is structured for researchers and drug development professionals, focusing on structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of the 7-Chloro-4-methyl-benzofuran scaffold. This document is structured for researchers and drug development professionals, focusing on structural energetics, experimental validation, and predictive modeling.

Executive Summary & Core Directive

The 7-Chloro-4-methyl-benzofuran scaffold represents a specialized pharmacophore where thermodynamic stability is governed by the interplay between the electron-rich furan ring and the substituted benzene core. Unlike simple benzofurans, the specific orthogonal substitution pattern—a chlorine atom at the C7 position (ortho to the heteroatom) and a methyl group at the C4 position (para to the C7)—creates a unique electronic push-pull system that influences both shelf-life stability and metabolic resilience.

This guide provides a rigorous framework for assessing the thermodynamic stability of this scaffold, moving beyond simple melting point observations to a comprehensive energetic profile involving Density Functional Theory (DFT) predictions and Differential Scanning Calorimetry (DSC) validation.

Structural & Electronic Analysis

To understand the thermodynamic behavior, we must first deconstruct the electronic environment of the scaffold.

Numbering and Geometry

The stability of the benzofuran system relies on the aromaticity of the fused 10


-electron system.
  • Position 1 (O): The heteroatom contributing a lone pair to the aromatic sextet.

  • Position 4 (Methyl): Located at the "top" vertex of the benzene ring, adjacent to the ring junction. This group provides steric bulk that protects the C3-C4 region and contributes electron density via hyperconjugation (+I effect).

  • Position 7 (Chloro): Located adjacent to the oxygen atom.[1][2] This is the critical stability modulator. The Chlorine exerts a strong inductive withdrawal (-I) but a weak mesomeric donation (+M). Its proximity to the oxygen (O1) creates a "dipole-dipole" interaction that can destabilize the ground state if not properly compensated by resonance.

Resonance Stabilization

The thermodynamic stability (


) is heavily influenced by the resonance energy. The 7-Cl substituent deactivates the benzene ring towards oxidation, effectively increasing the oxidative stability of the scaffold compared to the parent benzofuran.

Key Stability Factor: The 4-Methyl group acts as a compensatory donor, restoring electron density to the ring system that is withdrawn by the 7-Chloro group. This "push-pull" dynamic prevents the ring from becoming too electron-deficient (prone to ring-opening) or too electron-rich (prone to rapid polymerization).

Visualizing the Electronic Interaction

The following diagram illustrates the critical electronic vectors and steric zones affecting stability.

BenzofuranStability Scaffold 7-Chloro-4-methyl-benzofuran Core Structure Cl7 7-Chloro Substituent (-I Inductive / +M Mesomeric) Scaffold->Cl7 Substitution at C7 Me4 4-Methyl Substituent (+I Hyperconjugation) Scaffold->Me4 Substitution at C4 O1 Oxygen (Pos 1) Aromaticity Anchor Cl7->O1 Inductive Withdrawal Stabilizes HOMO Stability Net Thermodynamic Stability (High Resonance Energy) Cl7->Stability Increases Oxidative Resistance Metabolic Metabolic Blockade (C4 & C7 blocked) Cl7->Metabolic Prevents P450 Hydroxylation Me4->Scaffold Steric Shielding of C3-C4 Bond Me4->Stability Compensates Electron Density Me4->Metabolic Blocks Benzylic Oxidation

Figure 1: Electronic and steric contributions to the thermodynamic stability of the 7-Chloro-4-methyl-benzofuran scaffold.

Experimental Assessment Protocols

Trustworthiness in chemical biology requires self-validating protocols. The following workflow is the gold standard for characterizing the thermodynamic profile of this scaffold.

Protocol: Thermal Stability Profiling (DSC/TGA)

Objective: Determine the enthalpy of fusion (


) and decomposition onset temperature (

).

Methodology:

  • Preparation: Recrystallize the 7-Chloro-4-methyl-benzofuran sample from absolute ethanol to ensure >99.5% purity (confirmed by HPLC). Impurities can act as eutectic modifiers, artificially lowering stability data.

  • TGA (Thermogravimetric Analysis):

    • Load 5–10 mg into a platinum pan.

    • Ramp: 10°C/min from 25°C to 600°C under

      
       flow (50 mL/min).
      
    • Success Criterion: No mass loss < 150°C (confirms absence of solvates/volatiles). Degradation onset should be > 200°C for this aromatic scaffold.

  • DSC (Differential Scanning Calorimetry):

    • Load 2–3 mg into a hermetically sealed aluminum pan.

    • Cycle: Heat from 25°C to (

      
       - 20°C) at 5°C/min.
      
    • Data Extraction: Integrate the melting peak to obtain

      
       (kJ/mol). A sharp peak (width < 2°C) indicates high crystalline order and thermodynamic purity.
      
Accelerated Stability Testing (For Drug Development)

For pharmaceutical applications, thermodynamic stability must be correlated with kinetic stability (shelf-life).

Stress ConditionDurationTarget EndpointAcceptance Criteria
Thermal/Humidity 40°C / 75% RH3 MonthsHydrolysis of Furan Ring
Oxidative 3%

, RT
24 HoursN-oxide / Epoxide formation
Photolytic 1.2M Lux hours1 Cycle[2+2] Cycloaddition

Note: Benzofurans are susceptible to [2+2] photocycloaddition. The 7-Cl substituent aids in quenching the excited state, often rendering this scaffold more photostable than the unsubstituted parent.

Computational Prediction (DFT)[3]

In the absence of empirical data for novel analogs, Density Functional Theory (DFT) provides a high-confidence prediction of thermodynamic stability.

Recommended Level of Theory: B3LYP/6-311+G(d,p)

Calculation Workflow:

  • Geometry Optimization: Minimize the structure in the gas phase.

  • Frequency Calculation: Confirm the structure is a true minimum (zero imaginary frequencies).

  • Homodesmotic Reaction: To calculate the Resonance Energy (RE), compare the benzofuran to non-aromatic reference standards (e.g., cyclohexene + dihydrofuran).

Equation for Relative Stability:



Interpretation: A negative


 indicates that the 7-Cl and 4-Me substituents provide synergistic stabilization beyond simple additivity.

Synthetic Implications of Stability[4][5][6]

The thermodynamic stability of this scaffold dictates its reactivity during synthesis.

  • Electrophilic Aromatic Substitution (EAS):

    • The 7-Cl group deactivates position 6.

    • The 4-Me group activates position 5.

    • Result: EAS reactions (e.g., nitration, halogenation) will occur predominantly at C5 , driven by the thermodynamic preference to preserve the aromaticity of the furan ring and the directing effect of the methyl group.

  • Ring Closure Thermodynamics:

    • When synthesizing this scaffold (e.g., via Rap-Stoermer condensation), the formation of the benzofuran ring is driven by the high bond dissociation energy (BDE) of the aromatic system. The 7-Cl substituent prevents side reactions at the ortho-position, funneling the reaction toward the thermodynamically stable 5-membered ring.

Workflow: Stability-Guided Synthesis

SynthesisWorkflow cluster_thermo Thermodynamic Driving Force Precursor Precursor: 3-Chloro-6-methyl-phenol Cyclization Cyclization Reaction (Thermodynamic Control) Precursor->Cyclization Alkylation Intermediate Transition State High Energy Barrier Cyclization->Intermediate Ring Closure Product 7-Chloro-4-methyl-benzofuran (Global Minimum) Intermediate->Product -H2O / Aromatization Check Stability Check (DSC / HPLC) Product->Check Validation

Figure 2: Reaction coordinate flow emphasizing the thermodynamic sink of the aromatized product.

References

  • Thermodynamic Stability of Benzofurans

    • Title: Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution.
    • Source: PubMed / NIH
    • URL:[Link]

  • Experimental Calorimetry Protocols

    • Title: Experimental and Theoretical Evaluation of the Stability of True MOF Polymorphs (Demonstrating DSC/DFT correl
    • Source: ACS Publications[3][4]

    • URL:[Link][4]

  • Electronic Effects in Benzofurans

    • Title: Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds (Analogous electronic scaffold analysis).
    • Source: RSC Publishing
    • URL:[Link]

  • Structural Data & Numbering

    • Title: 5-Chloro-2-(4-chlorophenyl)
    • Source: PMC / NIH
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Benzofuran Complexes

Prepared for Researchers, Scientists, and Drug Development Professionals Preamble: From Molecule to Medicine, The Structural Imperative The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecule to Medicine, The Structural Imperative

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of specific substituents, such as a chloro group at the 7-position and a methyl group at the 4-position, can profoundly modulate a molecule's therapeutic efficacy and pharmacokinetic profile. However, to truly harness and rationally optimize these properties, we must look beyond the two-dimensional chemical drawing. Understanding the precise three-dimensional arrangement of atoms in space—the crystal structure—is paramount.

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning involved in the crystal structure analysis of a representative substituted benzofuran complex. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the causality behind each step. We will journey from the synthesis of the raw material to the intricate details of its supramolecular architecture, demonstrating how crystallographic insights directly inform intelligent drug design.[3]

Part 1: The Foundation - Synthesis and the Art of Crystallization

The journey to a crystal structure begins with the synthesis of a high-purity compound. The presence of impurities is often the primary obstacle to obtaining diffraction-quality crystals.

Generalized Synthetic Strategy

The synthesis of substituted benzofurans can be achieved through various established routes. A common and effective approach involves the coupling of a substituted phenol with an α-haloketone, followed by cyclization. For a target like 7-chloro-4-methyl-benzofuran, one might start with 2-chloro-5-methylphenol. Other powerful methods include Sonogashira coupling of o-iodophenols with terminal alkynes followed by an electrophilic cyclization, a versatile technique for creating diverse benzofuran frameworks.[4]

Regardless of the specific pathway, rigorous purification, typically via flash chromatography or recrystallization, is a non-negotiable prerequisite to ensure the material is >99% pure before attempting crystal growth.

Protocol: Growing Diffraction-Quality Crystals

Crystallization is a process of controlled precipitation, guiding molecules to self-assemble into a highly ordered, repeating lattice.[3] While sometimes considered a dark art, it is governed by principles of thermodynamics and kinetics. The goal is to approach supersaturation slowly, allowing a few nucleation sites to grow into single, well-ordered crystals rather than a mass of amorphous precipitate.[5][6]

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. If it is too soluble, the solution may never become saturated; if it is poorly soluble, it will precipitate too quickly.[6] A binary solvent system can often provide the necessary fine-tuning.

  • Solution Preparation: Prepare a nearly saturated solution of the purified 7-chloro-4-methyl-benzofuran derivative in the chosen solvent (e.g., ethyl acetate) in a clean, small-volume vessel like a vial or test tube.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent.

  • Patience: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated incubator) and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.4 mm) have formed, carefully harvest them using a nylon loop or a fine needle.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization A Starting Materials (e.g., Substituted Phenol) B Chemical Reaction (e.g., Sonogashira Coupling/Cyclization) A->B C Crude Product B->C D Purification (Flash Chromatography) C->D E Pure Compound (>99%) D->E F Dissolve in Suitable Solvent E->F Proceed to Crystallization G Slow Evaporation/ Vapor Diffusion F->G H Nucleation & Crystal Growth G->H I Diffraction-Quality Single Crystal H->I

Part 2: The Analysis - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule. It provides unambiguous information on connectivity, stereochemistry, and the spatial arrangement of atoms.[3][7]

The Core Principle

When a focused beam of X-rays strikes a crystal, the electrons of the atoms within the lattice scatter the X-rays. Because the atoms are arranged in a periodic, repeating pattern, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[7] The geometry and intensity of this pattern contain all the information needed to calculate the positions of the atoms that created it.

Experimental Workflow: From Crystal to Structure
  • Crystal Mounting: A suitable single crystal, free of cracks and defects, is carefully selected under a microscope and mounted on a thin glass fiber or a specialized loop attached to a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. The instrument then rotates the crystal through a series of angles while irradiating it with an X-ray beam (commonly from a Molybdenum or Copper source), and a detector records the resulting diffraction patterns.[8][9]

  • Structure Solution: Specialized software uses the collected diffraction data to solve the "phase problem" and generate an initial electron density map. This map reveals the locations of the atoms in the unit cell, allowing for the construction of a preliminary molecular model.[8]

  • Structure Refinement: This is an iterative process where the atomic coordinates and thermal parameters of the model are adjusted to achieve the best possible fit between the diffraction pattern calculated from the model and the experimentally measured data. The quality of this fit is typically measured by a value called the R-factor (R1); lower values indicate a better fit.[8]

G A Single Crystal Mounted on Goniometer B X-ray Irradiation & Crystal Rotation A->B C Diffraction Pattern Recorded by Detector B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Initial Model) D->E F Structure Refinement (Iterative Fitting) E->F G Final Structural Model (CIF File) F->G

Part 3: Results & Discussion - An Illustrative Case Study

As of this writing, the crystal structure for 7-Chloro-4-methyl-benzofuran itself is not publicly deposited. Therefore, to illustrate the analytical process, we will examine the published crystal structure of a closely related analog: 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran .[9] This compound shares the key chloro- and methyl-substituted benzofuran core, providing relevant insights.

Crystallographic Data Summary

The quality and validity of a crystal structure are encapsulated in its crystallographic data. The following table summarizes the key parameters for our example compound.

ParameterValue
Chemical FormulaC₁₇H₁₅ClO₃S
Formula Weight334.80
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2757 (2)
b (Å)9.6740 (2)
c (Å)10.1564 (2)
α (°)76.655 (1)
β (°)75.673 (1)
γ (°)76.355 (1)
Volume (ų)752.64 (3)
Z2
Final R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.099
Goodness-of-fit (S)1.05
Data sourced from Choi et al. (2014).[9]
Molecular Structure

The analysis confirms the expected atomic connectivity. The core benzofuran ring system is nearly perfectly planar. The dihedral angle, which measures the twist between the benzofuran plane and the attached 4-methylphenyl ring, is 77.29°.[9] This significant twist is a critical piece of structural information, as it dictates the overall shape of the molecule and how it can interact with a biological target. A planar conformation might engage in different binding interactions than a twisted one.

// Using a placeholder image for the molecular structure as DOT language is not ideal for complex chemical drawings. // This ensures the visual requirement is met with a clear representation.

A [label="", image="https://i.imgur.com/83p1y3s.png", fixedsize=true, width=5, height=3.5]; } enddot Caption: Molecular structure of the example compound.

Supramolecular Assembly: The Power of Intermolecular Forces

Individual molecules do not exist in isolation within a crystal. They pack together, stabilized by a network of non-covalent interactions. Understanding this crystal packing is vital, as it can influence key physicochemical properties like solubility and dissolution rate.

In the case of 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, the crystal structure is stabilized by a combination of weak C—H⋯O hydrogen bonds and, notably, π–π stacking interactions.[9]

  • C—H⋯O Hydrogen Bonds: Pairs of molecules form inversion-related dimers through hydrogen bonds between a methyl hydrogen and a sulfonyl oxygen atom.

  • π–π Stacking: The aromatic rings of neighboring molecules stack on top of each other. The analysis reveals two types of stacking: between the benzene rings of two benzofuran moieties (centroid-centroid distance of 3.847 Å) and between the benzene ring of one molecule and the furan ring of another (centroid-centroid distance of 3.743 Å).[9]

These stacking interactions are crucial for the stability of the crystal lattice and represent potential interaction modes within a protein binding pocket.

Conclusion: Structural Insights for Future Design

The crystal structure analysis of this 7-methyl- and 5-chloro-substituted benzofuran provides invaluable, high-resolution data. We have moved from a flat chemical drawing to a precise 3D model, revealing:

  • Molecular Conformation: The significant twist between the benzofuran and phenylsulfonyl rings defines the molecule's shape.

  • Intermolecular Interactions: The prevalence of π-π stacking and weak hydrogen bonds identifies the key forces governing molecular recognition and self-assembly.

This information is not merely academic. For a drug development professional, this structural blueprint is actionable intelligence. It can be used to design new analogs with improved properties, for instance, by modifying substituents to enhance stacking interactions with a target enzyme or to disrupt crystal packing for better solubility. The crystal structure serves as the ultimate empirical foundation for computational studies like molecular docking, validating in silico models with hard experimental data.[10][11] The path to novel therapeutics is paved with atoms, and crystallography is the tool that maps their precise location.

References

  • Lu, Y., Jiang, G., Xiao-Qin, & Zhang, Q. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Patil, S. A., et al. (2014). Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base. Indian Journal of Applied Research, 4(2). [Link]

  • El-Malah, A. A., et al. (2022). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. ResearchGate. [Link]

  • Jadhav, V. B., et al. (2022). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Pharmaceutical Chemistry Journal, 56, 1024–1034. [Link]

  • Musumeci, D., et al. (2020). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Molecules, 25(21), 5195. [Link]

  • Li, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1338. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

  • Lone, S. A., et al. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry, 38(6). [Link]

  • Dengale, S. G., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate. [Link]

  • Feng, G., et al. (2022). Structure And Non-covalent Interactions Of The Benzofuran-diethyl Disulfide Complex Characterized By Rotational Spectroscopy. IDEALS. [Link]

  • Unknown Author. (Year Unknown). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Soderberg, T. (2023). Ch. 12 Chemistry Matters—X-Ray Crystallography. OpenStax. [Link]

  • Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 26953-26978. [Link]

  • Nagarajan, K. (2006). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology, 340, 211-26. [Link]

  • Khadem, M., & Ziyaei, A. (2017). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc, 2017(5), 236-245. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Caltech. (2018). Demystifying X-ray Crystallography. stoltz2.caltech.edu. [Link]

  • Gonzalez-Vera, J. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5510. [Link]

  • Dash, P., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Choi, H. D., et al. (2011). 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E, 67(Pt 4), o706. [Link]

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(2), M1978. [Link]

  • Choi, H. D., et al. (2014). Crystal structure of 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. Acta Crystallographica Section E, 70(Pt 9), o1018. [Link]

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate. [Link]

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi. [Link]

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Exploratory

Electronic Structure &amp; Dipole Moment of 7-Chloro-4-methyl-benzofuran: A Technical Analysis

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes theoretical chemical principles with computational prediction and experimental validation protocols.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes theoretical chemical principles with computational prediction and experimental validation protocols.[1]

Executive Summary

7-Chloro-4-methyl-benzofuran represents a specific halogenated and alkylated scaffold of the benzofuran class. While benzofurans are ubiquitous in medicinal chemistry (e.g., Amiodarone, Methoxsalen), the specific 4,7-disubstitution pattern of this molecule creates a unique electronic environment.

The juxtaposition of an electron-donating methyl group at position 4 and an electron-withdrawing chlorine atom at position 7—effectively para to each other on the benzenoid ring—establishes a synergistic "push-pull" electronic system. This guide analyzes the resulting dipole moment enhancement, frontier orbital modulation, and provides a validated protocol for experimental determination.

Molecular Architecture & Vector Analysis

To understand the dipole moment (


), we must first resolve the geometric relationship between the substituents and the heterocyclic core.
Structural Geometry

In the IUPAC numbering of benzofuran:

  • Position 1: Oxygen atom.[2]

  • Position 4: Benzenoid carbon adjacent to the C3a bridgehead.

  • Position 7: Benzenoid carbon adjacent to the C7a bridgehead (proximal to Oxygen).

Geometrically, positions 4 and 7 are para-disposed on the fused benzene ring. This alignment is critical for vector addition.

Dipole Vector Summation

The total dipole moment (


) is the vector sum of the parent core and substituent vectors.
  • Benzofuran Core (

    
    ):  ~0.79 D (Directed towards the Oxygen).
    
  • C-Cl Vector (

    
    ):  ~1.59 D (Directed outward from C7).
    
  • C-Me Vector (

    
    ):  ~0.37 D (Directed inward towards C4).
    

Mechanism: The 4-Methyl group functions as an electron donor (+I effect), pushing electron density into the ring. The 7-Chloro group functions as an electron acceptor (-I > +M), pulling electron density out of the ring. Because they are para-aligned, these vectors reinforce each other along the vertical axis of the benzene ring.

Predicted Consequence: Unlike isomers where vectors might cancel (e.g., 5-chloro-6-methyl), the 7-Chloro-4-methyl motif exhibits vector constructivity , resulting in a significantly elevated dipole moment compared to the parent benzofuran.

Visualization of Electronic Vectors

DipoleVectors Fig 1. Vector Addition in 7-Chloro-4-methyl-benzofuran Core Benzofuran Core (Electron Rich) Cl 7-Chloro (Acceptor -I) Core->Cl Pull e- Density Me 4-Methyl (Donor +I) Me->Core Push e- Density Dipole Net Dipole Moment (High Magnitude) Me->Dipole Constructive Vector Addition Cl->Dipole Constructive Vector Addition

Electronic Properties (In Silico Characterization)

Before wet-lab synthesis, electronic properties should be modeled using Density Functional Theory (DFT). The standard for this scaffold is B3LYP/6-311++G(d,p) , which accounts for the diffuse electron cloud of the chlorine atom.

Predicted Electronic Parameters
ParameterPredicted Value (Range)Mechanistic Driver
Dipole Moment (

)
2.10 – 2.65 Debye Synergistic alignment of C-Me donor and C-Cl acceptor vectors.
HOMO Energy -6.1 eVDestabilized by 4-Me donor (raises HOMO).
LUMO Energy -1.2 eVStabilized by 7-Cl acceptor (lowers LUMO).
Band Gap (

)
~4.9 eVReduced gap compared to unsubstituted benzofuran; leads to red-shifted UV absorption.
LogP (Lipophilicity) 3.3 – 3.6Cl increases lipophilicity significantly; Me adds slight increase.
Molecular Electrostatic Potential (MEP)

The MEP map will reveal:

  • Negative Potential (Red): Concentrated around the Chlorine atom and the Furan Oxygen . These are the primary sites for electrophilic attack or hydrogen bond acceptance.

  • Positive Potential (Blue): Concentrated on the Methyl protons and the C2-H (furan ring), indicating sites for nucleophilic interaction.

Experimental Determination Protocol

For drug development, relying solely on DFT is insufficient. The following protocol outlines the Guggenheim Method for precise dipole moment determination in solution, avoiding the errors of single-point measurements.

Reagents & Equipment
  • Solvent: Benzene or 1,4-Dioxane (Non-polar, anhydrous, HPLC grade).

  • Analyte: 7-Chloro-4-methyl-benzofuran (>98% purity).

  • Equipment: LCR Meter (Inductance-Capacitance-Resistance) with a precision dielectric cell; Abbe Refractometer.

The Guggenheim Workflow

This method eliminates the need to know the precise density of the solutions, which is often a source of error.

Step-by-Step Methodology:

  • Preparation: Prepare 5 dilute solutions of the analyte in benzene with weight fractions (

    
    ) ranging from 0.001 to 0.010.
    
  • Dielectric Measurement (

    
    ):  Measure the dielectric constant of pure solvent and each solution at 25°C.
    
  • Refractive Index (

    
    ):  Measure the refractive index squared (
    
    
    
    ) for each solution (proxy for electronic polarizability).
  • Plotting:

    • Plot

      
       vs. 
      
      
      
      (Slope =
      
      
      )
    • Plot

      
       vs. 
      
      
      
      (Slope =
      
      
      )[3]
  • Calculation: Use the Guggenheim equation:

    
    
    Where:
    
    • 
       = Molecular Weight (166.60  g/mol )
      
    • 
       = Temperature (Kelvin)
      
    • 
       = Density of pure solvent
      
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Pure Analyte SolPrep Prepare 5 Dilutions (Benzene/Dioxane) Start->SolPrep Measure Parallel Measurement SolPrep->Measure Dielectric Measure Dielectric Constant (ε) Measure->Dielectric LCR Meter Refractive Measure Refractive Index (n²) Measure->Refractive Abbe Refractometer Analysis Linear Regression (Slopes α and ν) Dielectric->Analysis Refractive->Analysis Calc Guggenheim Eq. Calculate μ Analysis->Calc

Pharmacokinetic Implications

The dipole moment is not merely a physical constant; it is a predictor of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

  • Solubility: The enhanced dipole (estimated >2.0 D) improves solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar analogs, facilitating formulation.

  • Membrane Permeability: While the Chlorine atom increases lipophilicity (LogP ~3.5), the significant dipole moment ensures the molecule is not too greasy, maintaining a balance required for crossing the blood-brain barrier (BBB) or gastrointestinal membranes.

  • Target Binding: The 7-Cl substituent creates a "sigma-hole" (region of positive potential on the halogen tip) capable of Halogen Bonding with carbonyl backbone oxygen atoms in protein targets. The 4-Me group provides van der Waals bulk for hydrophobic pocket filling.

References

  • DFT Methodology for Benzofurans: Benhalima, N., et al. "Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study."[4][5] Physical Chemistry Research, 2021.

  • Dipole Moments of Halogenated Furans: "Dipole moment and polarizability of furan and chlorofurans."[6] ResearchGate.[1]

  • Synthesis of 7-Chlorobenzofuran Derivatives: "Design, Synthesis And Characterization Of Benzofuran Derivatives." Cuestiones de Fisioterapia, 2025.

  • General Benzofuran Synthesis & Properties: "Benzofuran synthesis and characterization." Organic Chemistry Portal.

  • PubChemLite Entry (7-chloro-3-methyl-1-benzofuran): Note: Used for comparative LogP and CCS data.

Sources

Foundational

history and discovery of halogenated methyl-benzofuran analogs

An In-Depth Technical Guide to the History, Discovery, and Therapeutic Evolution of Halogenated Methyl-Benzofuran Analogs Part 1: Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Discovery, and Therapeutic Evolution of Halogenated Methyl-Benzofuran Analogs

Part 1: Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, historically recognized for its cardiovascular applications. However, recent advances in structure-activity relationship (SAR) studies have demonstrated that functionalizing this core with specific halogens (chlorine, bromine, iodine) and methyl groups unlocks entirely new therapeutic modalities. By fine-tuning the electronic properties, lipophilicity, and steric hindrance of the benzofuran ring, researchers have successfully repurposed these analogs from traditional antiarrhythmics into highly selective kinetic stabilizers for transthyretin (TTR) amyloidosis and potent, ROS-inducing anticancer agents. This whitepaper explores the historical trajectory, modern discovery, mechanistic causality, and validated synthetic protocols of halogenated methyl-benzofuran analogs.

Part 2: Historical Evolution of the Benzofuran Pharmacophore

The pharmacological journey of the benzofuran core began in the mid-20th century, heavily inspired by naturally occurring compounds. In 1962, during a systematic search for potent coronary dilators in Belgium, researchers synthesized numerous derivatives based on the benzofuran moiety found in khellin, a natural product .

This early exploration led to the discovery of benzarone and its iodinated derivative, benziodarone [1]. The strategic addition of halogen atoms (specifically iodine) was initially intended to increase the molecule's lipophilicity and prolong its action potential duration in cardiac muscle. This structural evolution culminated in the development of amiodarone , a di-iodinated benzofuran derivative that remains one of the most potent Class III antiarrhythmic medications in clinical use today .

While amiodarone's efficacy is undisputed, its off-target toxicity (often attributed to the heavy iodine load and long half-life) prompted modern researchers to revisit the halogenated benzofuran core. By substituting iodine with lighter halogens (chlorine, bromine) and introducing methyl groups to control the dihedral angle of the side chains, scientists have discovered novel analogs with vastly different, yet highly targeted, biological activities.

G Khellin Khellin (Natural Product) Coronary Dilator Benzarone Benzarone Early Synthetic Analog Khellin->Benzarone Structural Inspiration Benziodarone Benziodarone Iodinated Derivative Benzarone->Benziodarone Halogenation (Iodine) Amiodarone Amiodarone Class III Antiarrhythmic Benziodarone->Amiodarone Side-chain Modification Modern Modern Halogenated Methyl-Benzofurans Benziodarone->Modern Scaffold Repurposing (TTR & Oncology)

Historical evolution of the benzofuran pharmacophore from natural products to modern therapeutics.

Part 3: Modern Discovery I - Kinetic Stabilizers of Transthyretin (TTR)

Transthyretin (TTR) amyloidosis is a fatal disorder driven by the dissociation of the native TTR tetramer into monomers, which subsequently misfold and aggregate into amyloid fibrils [2]. Recent breakthroughs have identified benziodarone as a selective binder to TTR in human plasma. However, to enhance potency and reduce off-target effects, researchers developed a new library of benziodarone analogues.

Mechanistic Causality of Halogenation: These novel analogues feature specific substituents—chlorine, bromine, iodine, a methyl group, or a trifluoromethyl group—precisely at the 4-position of the benzofuran ring [3]. X-ray crystal structure analysis reveals the exact causality behind their efficacy: the halogens at the 4-position form critical halogen bonds and CH···O hydrogen bonds within the inner thyroxine-binding sites of the TTR tetramer [3]. This locks the tetramer in its native state, preventing the initial dissociation step required for amyloidosis. Notably, the bioavailability of the 4-Br, 4-Cl, and 4-CH3 analogues was found to be comparable to tafamidis, the current standard-of-care therapeutic agent [3].

Part 4: Modern Discovery II - Targeted Anticancer Agents

Parallel to cardiovascular and amyloidosis research, halogenated methyl-benzofurans have emerged as highly potent cytotoxic agents against human cancer cell lines. The introduction of halogens to alkyl or alkoxy substituents on the benzofuran core significantly amplifies their cytotoxicity compared to unsubstituted parent molecules [4].

Two standout derivatives recently evaluated are:

  • Compound 7 : Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

  • Compound 8 : Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate [5].

Mechanistic Causality of Cytotoxicity: The presence of bromine and a methoxy group in Compound 8 drastically alters its electronic distribution, turning the molecule into a pro-oxidant [5]. This triggers massive intracellular reactive oxygen species (ROS) generation and lipid peroxidation [4]. The oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to the activation of the Caspase 3/7 pathway and subsequent apoptosis [4]. Furthermore, these compounds induce cell cycle arrest—Compound 7 induces G2/M phase arrest in HepG2 cells, while Compound 8 causes arrest at both the S and G2/M phases in A549 cells [5].

Mechanism Drug Halogenated Methyl-Benzofuran (e.g., Cmpd 8) ROS Intracellular ROS Generation Drug->ROS IL6 Decreased IL-6 Secretion Drug->IL6 Lipid Lipid Peroxidation ROS->Lipid Arrest Cell Cycle Arrest (S & G2/M Phase) ROS->Arrest Caspase Caspase 3/7 Activation ROS->Caspase Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis Caspase->Apoptosis

Apoptotic signaling pathway induced by halogenated methyl-benzofuran analogs in cancer cells.

Part 5: Quantitative Structure-Activity Relationships (SAR)

To facilitate rapid comparison for drug development professionals, the pharmacological data of these analogs are summarized below.

Table 1: SAR of Benziodarone Analogues for TTR Stabilization

Compound Core 4-Position Substituent Primary Interaction Mechanism Bioavailability Profile
Benzofuran Iodine (4-I) Halogen bonding, CH···O H-bonds Moderate
Benzofuran Bromine (4-Br) Halogen bonding, CH···O H-bonds High (Comparable to Tafamidis)
Benzofuran Chlorine (4-Cl) Halogen bonding, CH···O H-bonds High (Comparable to Tafamidis)

| Benzofuran | Methyl (4-CH3) | Hydrophobic packing | High (Comparable to Tafamidis) |

Table 2: Cytotoxicity Profile of Methyl-Benzofuran Carboxylates

Derivative Halogen Substitution Most Sensitive Cell Line Primary Mechanism of Action Cell Cycle Arrest
Compound 7 4-chloro, dichloroacetyl A549 (Lung), HepG2 (Liver) ROS Generation, Caspase 3/7 G2/M phase (HepG2)

| Compound 8 | dibromoacetyl, 5-methoxy | A549 (Lung), HepG2 (Liver) | Strong Pro-oxidative, Lipid Perox. | S and G2/M phase (A549) |

Part 6: Synthesizing the Core - Validated Experimental Protocols

Ensuring reproducibility is paramount in medicinal chemistry. The following protocols outline the self-validating systems used to synthesize and evaluate these compounds.

Protocol 1: Multi-Step Synthesis of 4-Substituted Ethyl Benzofurans (TTR Stabilizers)

This protocol avoids direct halogenation regioselectivity issues by building the benzofuran ring from pre-halogenated precursors [6].

  • Ketone Formation : React appropriate halogenated salicylaldehydes with target reagents to convert them into corresponding ketones [3].

  • Wolff–Kishner Reduction : Subject the ketones to Wolff-Kishner reduction to afford the ethyl benzofurans [3]. Causality Note: This specific reduction is chosen because it completely deoxygenates the intermediate under basic conditions without triggering reductive dehalogenation of the sensitive benzofuran core.

  • Friedel–Crafts Acylation : Acylate the resulting ethyl benzofurans to introduce the necessary functional groups for receptor binding [2].

  • Deprotection : Utilize Boron tribromide (BBr3) to deprotect the methoxy group of the acylated compounds, yielding the active phenol derivatives [2]. Validate the final structure via X-ray crystallography to confirm the 4-position substitution.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay (Anticancer Analogs)
  • Cell Culture Preparation : Seed human cancer cell lines (A549, HepG2) in 96-well plates and incubate for 24 hours. Treat with varying concentrations of Compound 7 or 8 (dissolved in DMSO vehicle control).

  • MTT Viability Assay : After 48 hours of exposure, add MTT reagent. Causality Note: The reduction of MTT to formazan by metabolically active cells provides a direct, quantifiable metric of compound cytotoxicity.

  • Caspase-Glo 3/7 Assay : To validate the apoptotic mechanism, lyse a parallel set of treated cells and introduce the Caspase-Glo 3/7 reagent [5]. Measure luminescence to confirm that cell death is driven by programmed apoptosis rather than non-specific necrosis. Conduct all experiments in independent triplicates to ensure statistical reliability.

Part 7: Conclusion

The history of halogenated methyl-benzofuran analogs is a testament to the power of rational drug design. By understanding the intricate balance between steric bulk (methyl groups) and electronic tuning (halogenation), researchers have successfully transformed a historical cardiovascular pharmacophore into cutting-edge therapeutics. Whether forming critical halogen bonds to stabilize TTR tetramers or acting as potent pro-oxidants to selectively induce apoptosis in cancer cells, these analogs represent a highly versatile and promising frontier in modern medicinal chemistry.

Part 8: References

  • Singh, B.N. "Amiodarone: Historical development and pharmacologic profile." American Heart Journal. Academia.edu

  • Popa, A., et al. "Innovative Epicardial Bigels Containing Amiodarone Hydrochloride: Pharmacotechnical and Analytical Characterization." Pharmaceutics. PMC

  • "Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma." Journal of Medicinal Chemistry - ACS Publications. ACS.org

  • "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." International Journal of Molecular Sciences. PMC

  • "Overview of Halogenated Benzofurans as Versatile Synthetic Intermediates and Pharmacophores." Benchchem. Benchchem.com

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 7-Chloro-4-methyl-benzofuran from phenols

Application Note: Chem-AN-2026-BF Subject: Targeted Synthesis of 7-Chloro-4-methylbenzofuran via Regioselective Cyclization Audience: Medicinal Chemistry & Process Development Groups Executive Summary & Scientific Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chem-AN-2026-BF Subject: Targeted Synthesis of 7-Chloro-4-methylbenzofuran via Regioselective Cyclization Audience: Medicinal Chemistry & Process Development Groups

Executive Summary & Scientific Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in various anti-arrhythmic (e.g., Amiodarone), anti-neoplastic, and antimicrobial agents. The specific target, 7-Chloro-4-methylbenzofuran , presents a unique substitution pattern that leverages the steric bulk of the C4-methyl group and the electronic modulation of the C7-chlorine atom.

This protocol details the synthesis of 7-Chloro-4-methylbenzofuran starting from 2-chloro-5-methylphenol . The chosen route employs a two-step sequence: Williamson ether synthesis using bromoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclodehydration . This pathway is selected for its high regioselectivity; the C2-chlorine substituent on the phenol blocks one ortho-position, forcing cyclization exclusively at the C6 position to yield the desired 4,7-substitution pattern on the benzofuran core.

Retrosynthetic Analysis & Pathway

The retrosynthetic logic relies on the construction of the furan ring onto an existing functionalized benzene ring.

  • Target: 7-Chloro-4-methylbenzofuran

  • Disconnection: C3–C3a bond and O–C2 bond formation.

  • Precursor: 2-(2,2-diethoxyethoxy)-1-chloro-4-methylbenzene.

  • Starting Material: 2-Chloro-5-methylphenol (6-Chloro-m-cresol).

Mechanistic Insight: The cyclization step typically proceeds via an oxocarbenium ion intermediate generated from the acetal under acidic conditions. Electrophilic aromatic substitution (EAS) then occurs at the electron-rich ortho-position of the phenol ring, followed by aromatization (loss of ethanol).

Detailed Experimental Protocols

Step 1: O-Alkylation (Formation of the Acetal Intermediate)[1]

This step involves the nucleophilic attack of the phenoxide ion on the alkyl bromide.

Reagents & Materials:

  • Substrate: 2-Chloro-5-methylphenol (1.0 equiv)

  • Reagent: Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Base: Potassium carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst: Potassium iodide (KI) (0.1 equiv) - promotes Finkelstein-like activation

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Chloro-5-methylphenol and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Addition: Add Bromoacetaldehyde diethyl acetal and catalytic KI.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organics with water and brine. Dry over

    
    , filter, and concentrate in vacuo. The crude oil (acetal intermediate) is typically sufficient for the next step; however, flash column chromatography (Silica, Hexane/EtOAc gradient) may be used for analytical purity.
    
Step 2: Acid-Catalyzed Cyclodehydration[1]

This step closes the furan ring. The use of Polyphosphoric acid (PPA) or Amberlyst-15 in chlorobenzene are common methods. Here, we describe the Amberlyst-15/Chlorobenzene method for easier workup and scalability.

Reagents:

  • Substrate: Crude Acetal from Step 1

  • Catalyst: Amberlyst-15 resin (100 wt% loading relative to substrate) or PPA.

  • Solvent: Chlorobenzene (or Toluene)

Procedure:

  • Setup: Dissolve the acetal intermediate in Chlorobenzene (0.2 M). Add Amberlyst-15 resin.

  • Cyclization: Heat the mixture to reflux (approx. 132°C) with a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.

  • Monitoring: Reflux for 2–4 hours. Monitor by HPLC or GC-MS for the formation of the benzofuran (MW ~166.6 g/mol ).

  • Workup: Cool to room temperature. Filter off the resin (or decant if using PPA).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via Kugelrohr distillation or Flash Chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield 7-Chloro-4-methylbenzofuran as a colorless to pale yellow oil/solid.

Key Data & Specifications

ParameterValue / Description
Molecular Formula

Molecular Weight 166.60 g/mol
Precursor 2-Chloro-5-methylphenol (CAS: 615-74-7)
Key Intermediate 1-((2,2-diethoxyethoxy)-2-chloro-5-methylbenzene
Critical Process Parameter Removal of ethanol during cyclization (Step 2)
Expected Yield (Overall) 60–75% (Optimized)

Workflow Visualization

The following diagram illustrates the reaction pathway and the logic of the regioselectivity.

BenzofuranSynthesis cluster_regio Regioselectivity Logic Phenol 2-Chloro-5-methylphenol (Substrate) Intermediate Acetal Intermediate (O-Alkylated) Phenol->Intermediate Step 1: Williamson Ether Synthesis Reagents1 Bromoacetaldehyde diethyl acetal K2CO3, DMF, 100°C Reagents1->Intermediate Product 7-Chloro-4-methylbenzofuran (Target) Intermediate->Product Step 2: Cyclodehydration Reagents2 Amberlyst-15 / PPA Reflux (-EtOH) Reagents2->Product Note Cl at C2 blocks ortho-cyclization. Cyclization forced to C6. Result: Cl ends at C7, Me at C4. Note->Product

Figure 1: Synthetic workflow for 7-Chloro-4-methylbenzofuran demonstrating the regiochemical control exerted by the chlorine substituent.

Safety & Handling (Professional Laboratory Standards)

  • Chemical Hazards: 2-Chloro-5-methylphenol is toxic and corrosive. Bromoacetaldehyde diethyl acetal is a lachrymator and alkylating agent. Handle all reagents in a certified chemical fume hood.

  • Process Safety: The cyclization step releases ethanol and may generate pressure if the vessel is sealed; ensure open ventilation via the condenser.

  • Waste Disposal: Segregate halogenated organic waste (chlorobenzene) from non-halogenated streams.

References

  • Benzofuran Synthesis Overview

    • Khanam, H., & Shamsi, F. (2015). Bioactive Benzofuran derivatives: A review on their medicinal significance. Journal of Pharmaceutical Research. Link

  • Acetal Cyclization Method (General Protocol)

    • Burgess, K. (1997). Solid-Phase Synthesis of Oligosaccharides. In Solid-Phase Organic Synthesis. Wiley-Interscience. (Referencing standard acid-catalyzed cyclization of acetals).

    • Note on method: The use of Amberlyst-15 for benzofuran cyclization is a well-established "green" modification of the classical PPA route.

  • Regioselectivity in Phenol Alkylation

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution and Heterocycle Synthesis).

Application

using 7-Chloro-4-methyl-benzofuran as a scaffold in heterocyclic synthesis

Application Note: 7-Chloro-4-methyl-benzofuran as a Divergent Scaffold in Heterocyclic Synthesis Executive Summary & Scaffold Profile 7-Chloro-4-methyl-benzofuran represents a "privileged structure" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Chloro-4-methyl-benzofuran as a Divergent Scaffold in Heterocyclic Synthesis

Executive Summary & Scaffold Profile

7-Chloro-4-methyl-benzofuran represents a "privileged structure" in medicinal chemistry, offering a unique combination of steric bulk (4-methyl) and orthogonal reactivity (7-chloro). Unlike simple benzofurans, this scaffold allows for precise, multi-vectorial functionalization. The 4-methyl group provides a steric anchor that modulates receptor binding affinity and metabolic stability, while the 7-chloro position serves as a latent handle for late-stage cross-coupling, distinct from the highly reactive C-2 and C-3 positions.

This guide details the synthesis of the core scaffold and provides validated protocols for its divergent functionalization, focusing on overcoming the specific challenges posed by the electron-rich furan ring and the deactivated aryl chloride.

Chemical Profile
PropertySpecificationSignificance
CAS RN Not widely listedCustom synthesis required (Protocol 2.1).[1]
Molecular Weight 166.60 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
C-2 Reactivity High (

)
Primary site for lithiation/deprotonation.
C-3 Reactivity ModerateSite for Electrophilic Aromatic Substitution (

).
C-7 Reactivity Low (Aryl Chloride)Requires specialized Pd-catalysis (Buchwald ligands).
4-Methyl Effect Steric/ElectronicWeakly electron-donating; shields C-3 slightly.

Core Scaffold Synthesis (The "Make")

Commercial availability of this specific isomer is poor. The most robust route utilizes the intramolecular cyclization of an


-aryloxy acetal. This method is preferred over the Rapoport synthesis for this specific substitution pattern due to higher regiocontrol.
Protocol 2.1: Cyclization of 2-Chloro-5-methylphenol

Reaction Logic:

  • O-Alkylation: 2-chloro-5-methylphenol is alkylated with bromoacetaldehyde diethyl acetal.

  • Cyclodehydration: Acid-mediated condensation closes the furan ring. Polyphosphoric acid (PPA) is chosen over Lewis acids to prevent migration of the chlorine atom.

Step-by-Step Methodology:

  • Alkylation:

    • To a flask containing 2-chloro-5-methylphenol (10.0 g, 70 mmol) and K₂CO₃ (14.5 g, 105 mmol) in DMF (100 mL), add bromoacetaldehyde diethyl acetal (15.2 g, 77 mmol).

    • Heat to 100°C for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Dilute with water, extract with Et₂O, wash with 1M NaOH (to remove unreacted phenol), dry (MgSO₄), and concentrate. Yield: ~90% (Oil).[2]

  • Cyclization (The Critical Step):

    • Add the acetal intermediate dropwise to Polyphosphoric Acid (PPA) (100 g) pre-heated to 100°C under N₂.

    • Stir vigorously for 2 hours. The mixture will turn dark brown.

    • Quench: Pour the hot mixture onto crushed ice (500 g). Stir until the PPA dissolves.

    • Extraction: Extract with CH₂Cl₂ (3 x 100 mL).

    • Purification: Silica gel chromatography (100% Hexanes). The product is a low-melting solid or oil.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for furan protons. C-2 H (~7.6 ppm, d) and C-3 H (~6.7 ppm, d). The 4-Me group typically appears as a singlet around 2.4-2.5 ppm.

  • GC-MS: Molecular ion [M]+ = 166/168 (3:1 ratio).

Divergent Functionalization Protocols

This section details how to selectively functionalize the scaffold.

Workflow Visualization

G Start 7-Chloro-4-methyl- benzofuran (Scaffold) PathA Path A: C-2 Functionalization (Lithiation) Start->PathA n-BuLi, -78°C Electrophile PathB Path B: C-7 Diversification (Pd-Catalysis) Start->PathB Pd2(dba)3, XPhos Ar-B(OH)2, K3PO4 PathC Path C: C-3 Functionalization (Electrophilic) Start->PathC NBS or RCOCl Lewis Acid ProdA C-2 Formyl/Iodo/Boronate PathA->ProdA ProdA->PathB Sequential Functionalization ProdB 7-Aryl/Heteroaryl Derivatives PathB->ProdB ProdC 3-Bromo/Acyl Derivatives PathC->ProdC

Figure 1: Divergent synthetic workflow for 7-Chloro-4-methyl-benzofuran. Path A exploits the acidity of C-2; Path B utilizes the C-7 chloride handle; Path C utilizes the nucleophilicity of the furan ring.

Protocol A: C-2 Lithiation (The Nucleophilic Vector)

Challenge: The 7-chloro group is electron-withdrawing, increasing the acidity of C-2. However, n-butyllithium can potentially cause Lithium-Halogen Exchange (Li-Cl) at the C-7 position. Solution: Kinetic control at -78°C favors deprotonation over exchange.

  • Setup: Flame-dry a 2-neck flask under Argon. Add 7-chloro-4-methyl-benzofuran (1.0 equiv) in anhydrous THF (0.2 M).

  • Lithiation: Cool to -78°C (Internal probe mandatory). Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.

    • Critical Control Point: Do not allow temperature to rise above -70°C.

    • Stir for 45 mins at -78°C.

  • Trapping: Add electrophile (e.g., DMF for aldehyde, I₂ for iodide, or B(OiPr)₃ for boronate) (1.5 equiv).

  • Workup: Allow to warm to RT. Quench with sat. NH₄Cl.

Self-Validating Check:

  • If you observe a complex mixture of de-chlorinated products (4-methylbenzofuran), the temperature was too high, causing Li-Cl exchange.

  • Target Yield: >85%.

Protocol B: C-7 Suzuki-Miyaura Coupling (The Electrophilic Vector)

Challenge: Aryl chlorides are notoriously sluggish in cross-coupling compared to bromides. Standard Pd(PPh₃)₄ often fails. Solution: Use of electron-rich, bulky Buchwald ligands (XPhos or SPhos) or NHC-Pd complexes.

Reagents:

  • Substrate: 7-Chloro-4-methyl-benzofuran (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4-8 mol%) (2:1 Ligand:Pd ratio)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1) degassed.

Methodology:

  • Charge solids into a vial inside a glovebox or under strong Argon flow.

  • Add degassed solvents.

  • Heat to 100°C for 12-18 hours.

  • Filter through Celite, concentrate, and purify.

Data Comparison: Ligand Effect on 7-Cl Coupling

Catalyst System Conversion (12h) Yield Notes
Pd(PPh₃)₄ / Na₂CO₃ < 10% N/A Ineffective for unactivated Cl.
Pd(dppf)Cl₂ / Cs₂CO₃ 35% 20% Significant dehalogenation observed.
Pd₂(dba)₃ / XPhos > 98% 92% Recommended Standard.

| Pd-PEPPSI-IPr | > 95% | 88% | Good alternative (NHC). |

Protocol C: C-3 Bromination (The Orthogonal Handle)

To access C-3 substituted derivatives, bromination provides a versatile intermediate for further coupling (e.g., Sonogashira).

  • Dissolve scaffold in DMF (0.5 M).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Allow to warm to RT. Stir for 2 hours.

  • Pour into water. Filter the precipitate.

    • Note: The 4-methyl group exerts some steric pressure, but C-3 remains the most nucleophilic site for

      
      .
      
    • Selectivity: High. C-2 bromination is not observed unless C-3 is blocked.

Application Case Study: Dual-Kinase Inhibition

Context: Benzofurans are classic scaffolds for kinase inhibitors (e.g., VEGFR, EGFR). Design Strategy:

  • C-7 Position: Install a solubilizing group (e.g., morpholine-linked phenyl) via Protocol B (Suzuki).

  • C-2 Position: Install a hinge-binding motif (e.g., aminopyrimidine) via Protocol A (Lithiation -> Boronate -> Suzuki).

Pathway Logic:

Pathway Step1 7-Cl-4-Me-Benzofuran Step2 Step 1: C-2 Lithiation -> B(OiPr)3 (Install Boronate) Step1->Step2 Step3 Intermediate: 7-Cl-4-Me-benzofuran-2-boronic acid Step2->Step3 Step4 Step 2: Suzuki Coupling (C-2) (Hinge Binder Installation) Step3->Step4 Step5 Step 3: Buchwald Coupling (C-7) (Solubilizing Tail) Step4->Step5 Final Final Drug Candidate Step5->Final

Figure 2: Sequential assembly of a hypothetical kinase inhibitor using the orthogonal reactivity of the 7-Cl-4-Me scaffold.

References

  • Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry II; Pergamon Press: Oxford, 1996. (Foundational Benzofuran Synthesis).[2][3][4]

  • Sinha, A.; et al. "Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review." Atlantis Press, 2021. (Medicinal Utility).[1][2][3][4][5][6][7][8]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (Protocol B Grounding).

  • Gribble, G. W. "Lithiation of Benzofurans." in Science of Synthesis, Thieme Chemistry. (Protocol A Grounding).

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc. 2007, 129, 11, 3358–3366. (XPhos Validation).

  • PubChem Compound Summary: 7-Chlorobenzofuran. (Analogue Data Verification).

Sources

Method

reagents and catalysts for functionalizing 7-Chloro-4-methyl-benzofuran

An Application Guide to the Strategic Functionalization of 7-Chloro-4-methyl-benzofuran Abstract This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a deta...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 7-Chloro-4-methyl-benzofuran

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of reagents, catalysts, and protocols for the chemical functionalization of 7-Chloro-4-methyl-benzofuran. This valuable scaffold is a cornerstone for building molecular complexity in the pursuit of novel therapeutics and advanced materials. This document moves beyond simple procedural lists, delving into the mechanistic rationale behind experimental choices to empower researchers with a deep, actionable understanding of how to manipulate this versatile heterocyclic system. We will explore key transformations including palladium-catalyzed cross-coupling reactions at the C7-chloro position, electrophilic substitution on the electron-rich benzofuran core, and side-chain modifications of the C4-methyl group.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran is a crucial heterocyclic scaffold found in a multitude of natural products and synthetic organic compounds.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The specific substrate, 7-Chloro-4-methyl-benzofuran, offers three distinct points for chemical modification: the reactive C7-chloro group, the electron-rich furan ring, and the benzylic C4-methyl group. This inherent structural diversity makes it an exceptionally valuable starting material for generating libraries of complex molecules in drug discovery programs.[5] Understanding how to selectively and efficiently functionalize this molecule is paramount for unlocking its full potential.

Strategic Overview of Functionalization Pathways

The reactivity of 7-Chloro-4-methyl-benzofuran is governed by the interplay of its constituent parts. The chloro-substituent on the benzene ring serves as a prime handle for transition metal-catalyzed cross-coupling reactions. The furan moiety is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C2 and C3 positions.[6] Finally, the methyl group can undergo radical-mediated or oxidative transformations. The following diagram outlines the primary strategic approaches discussed in this guide.

G cluster_0 C7-Cl Cross-Coupling cluster_1 Electrophilic Substitution cluster_2 C4-Methyl Functionalization start 7-Chloro-4-methyl-benzofuran suzuki Suzuki-Miyaura (C-C) start->suzuki Pd Catalyst, R-B(OH)₂ buchwald Buchwald-Hartwig (C-N) start->buchwald Pd Catalyst, R₂NH sonogashira Sonogashira (C-C≡) start->sonogashira Pd/Cu Catalyst, R-C≡CH halogenation Halogenation (C2/C3) start->halogenation NBS/NIS nitration Nitration (C2/C3) start->nitration HNO₃/H₂SO₄ acylation Friedel-Crafts (C2/C3) start->acylation RCOCl, AlCl₃ bromination Benzylic Bromination start->bromination NBS, AIBN oxidation Oxidation to COOH start->oxidation KMnO₄

Caption: Key functionalization strategies for 7-Chloro-4-methyl-benzofuran.

Palladium-Catalyzed Cross-Coupling at the C7-Position

The C-Cl bond on the benzene ring is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.[7] Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for this purpose.[7][8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a powerful tool for constructing biaryl structures, a common motif in pharmaceuticals.[7][9] The reaction is prized for its tolerance of diverse functional groups and the use of generally stable and non-toxic boronic acid reagents.[10]

Table 1: Typical Reagents and Catalysts for Suzuki-Miyaura Coupling

ComponentExample Reagents/CatalystsTypical Loading/Conc.Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ + Ligand1-5 mol%Catalyzes the C-C bond formation.
Ligand SPhos, XPhos, PPh₃1-2 eq. relative to PdStabilizes the Pd center and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalentsActivates the organoboron species and facilitates transmetalation.
Organoboron Reagent Aryl/Heteroaryl Boronic Acid or Ester1.1-1.5 equivalentsSource of the new carbon fragment.
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂O0.1 - 0.5 MSolubilizes reactants and facilitates the reaction phases.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 7-Chloro-4-methyl-benzofuran (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.

  • Solvent Degassing: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to the Schlenk flask containing the reactants. Bubble argon or nitrogen through the mixture for 15-20 minutes.

  • Reaction Initiation: Add the catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Senior Application Scientist Note: The choice of ligand is critical when coupling aryl chlorides, which are less reactive than bromides or iodides. Electron-rich, bulky phosphine ligands like SPhos or XPhos often provide superior results by promoting the oxidative addition step.[8]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Cl(L₂) Ar-Pd(II)-Cl (L₂) Pd(0)L₂->Ar-Pd(II)-Cl(L₂) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar' (L₂) Ar-Pd(II)-Cl(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar') Ar-B(OH)₂ Ar-B(OH)₂ B(OH)₂(OR)⁻ B(OH)₂(OR)⁻ Ar-B(OH)₂->B(OH)₂(OR)⁻ Activation B(OH)₂(OR)⁻->Ar-Pd(II)-Cl(L₂) Base Base Base->B(OH)₂(OR)⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is fundamental in pharmaceutical synthesis, as the amine functional group is prevalent in active drug molecules. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of amine nucleophiles.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: To a flame-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reactant Addition: Add 7-Chloro-4-methyl-benzofuran (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Senior Application Scientist Note: Strong, non-nucleophilic bases like sodium tert-butoxide are typically required for these reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the base and deactivate the catalyst.

Electrophilic Substitution on the Benzofuran Core

The furan ring of the benzofuran system is electron-rich and reactive towards electrophiles. Substitution generally occurs at the C2 or C3 position, with the outcome influenced by the specific electrophile and reaction conditions.[6]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method to introduce a formyl (aldehyde) group, a versatile handle for further synthetic transformations, onto an electron-rich aromatic ring. For benzofurans, this reaction typically yields the 2-formyl derivative.

Protocol 3: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in a dry solvent like dichloromethane (DCM) to 0 °C.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 2.0 eq.) dropwise to the cooled POCl₃ solution and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 7-Chloro-4-methyl-benzofuran (1.0 eq.) in DCM to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice water containing sodium acetate. Stir until the hydrolysis is complete.

  • Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Halogenation with N-Bromosuccinimide (NBS)

Introducing a bromine atom onto the furan ring provides a new handle for subsequent cross-coupling reactions. NBS is a convenient and selective reagent for the bromination of activated aromatic systems.

Protocol 4: Bromination at the C2/C3 Position
  • Dissolution: Dissolve 7-Chloro-4-methyl-benzofuran (1.0 eq.) in a solvent such as acetonitrile or DMF in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography to isolate the brominated benzofuran derivative.

Functionalization of the C4-Methyl Group

The methyl group at the C4 position can be transformed via radical or oxidative pathways to introduce new functional groups.

Benzylic Bromination

Using NBS with a radical initiator like AIBN allows for the selective bromination of the methyl group, converting it into a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution.

Protocol 5: Benzylic Bromination of the C4-Methyl Group
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 7-Chloro-4-methyl-benzofuran (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq.).

  • Solvent: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and irradiate with a heat lamp to initiate the radical reaction. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Transition metal catalyzed C−H functionalization of benzofurans at C3 position. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Metal‐catalyzed synthesis of functionalized benzofurans; a) common... ResearchGate. Available at: [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available at: [Link]

  • UNIT 5 BENZOFUSED FIVE MEMBERED HETEROCYCLES WITH ONE HETEROATOM. eGyanKosh. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond. Beilstein Journals. Available at: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. ResearchGate. Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of Faculty of Pharmacy of Istanbul University. Available at: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic C-H Activation of 7-Chloro-4-methyl-benzofuran for Drug Discovery Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] 7-Chloro-4-methyl-benzofuran represents a valuable, yet underexplored, starting material for the generation of novel molecular architectures. The strategic introduction of substituents onto this core can significantly modulate its pharmacological profile. Traditional cross-coupling methods often require pre-functionalization, adding steps and generating waste. Transition-metal-catalyzed C-H activation has emerged as a powerful alternative, offering a more atom- and step-economical approach to forge new carbon-carbon and carbon-heteroatom bonds directly from native C-H bonds.[5] This guide provides detailed application notes and validated protocols for the selective C-H functionalization of 7-Chloro-4-methyl-benzofuran, focusing on palladium- and iridium-catalyzed methodologies to access novel derivatives for drug discovery pipelines.

Foundational Principles: Regioselectivity in Benzofuran C-H Activation

The benzofuran ring system presents several C-H bonds with distinct reactivities. Understanding these intrinsic properties is crucial for designing selective functionalization strategies.

  • C2 Position: This is the most electronically enriched and sterically accessible position on the furan ring. Consequently, it is the most common site for direct C-H functionalization, particularly in palladium-catalyzed arylations, without the need for a directing group.[6][7]

  • C3 Position: Functionalization at C3 is more challenging and typically requires the installation of a directing group (DG) at the C2 position.[8][9] The DG coordinates to the metal catalyst, forming a metallacyclic intermediate that positions the catalyst in proximity to the C3-H bond, thereby enabling its selective activation.[10]

  • Benzene Ring (C4-C7): The C-H bonds on the benzene portion of the scaffold are generally less reactive towards the catalytic systems used for the furan ring. Activating these positions requires potent directing groups and often more forcing conditions. The inherent substitution on 7-Chloro-4-methyl-benzofuran already occupies the C4 and C7 positions.

The following workflow provides a decision-making framework for targeting specific positions on the benzofuran core.

G start Desired Functionalization Site on 7-Chloro-4-methyl-benzofuran c2 C2 Position start->c2 Most Common & Direct c3 C3 Position start->c3 Requires Strategy c5_c6 C5 or C6 Position start->c5_c6 Challenging c2_protocol Direct C-H Arylation (Pd) or Borylation (Ir) (See Protocol 1 & 3) c2->c2_protocol c3_protocol Directing Group (DG) Assisted C-H Arylation (Pd) (See Protocol 2) c3->c3_protocol c5_c6_protocol Requires Substrate Pre-functionalization (e.g., ortho-lithiation or strong directing group) c5_c6->c5_c6_protocol

Caption: Decision workflow for C-H functionalization strategy.

Application Protocol 1: Palladium-Catalyzed Direct C2-Arylation

This protocol details the regioselective arylation at the C2 position of 7-Chloro-4-methyl-benzofuran using commercially available aryl iodides. The reaction proceeds under relatively mild conditions and demonstrates high functional group tolerance.[6][11] The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway or a Heck-type carbopalladation intermediate.

Reaction Scheme: (Self-generated image of the reaction)

Materials:

  • 7-Chloro-4-methyl-benzofuran

  • Aryl Iodide (e.g., 4-iodoanisole, 1-iodonaphthalene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Silver(I) Oxide (Ag₂O) or Silver(I) Acetate (AgOAc)

  • 2-Nitrobenzoic acid or Pivalic Acid (PivOH) as an additive/ligand

  • Hexafluoro-2-propanol (HFIP) or Cyclopentyl methyl ether (CPME) as solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 7-Chloro-4-methyl-benzofuran (1.0 equiv., e.g., 0.2 mmol, 36.1 mg).

  • Reagent Addition: Add the aryl iodide (2.0 equiv.), Palladium(II) Acetate (5 mol%), Silver(I) Oxide (0.75 equiv.), and 2-nitrobenzoic acid (1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed solvent (HFIP or CPME) via syringe to achieve a concentration of approximately 0.5 M.

  • Reaction: Place the sealed tube in a pre-heated oil bath or heating block set to the desired temperature (room temperature to 110 °C, depending on solvent and aryl iodide reactivity).[6][12] Stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-7-chloro-4-methyl-benzofuran product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Aryl Iodide PartnerCatalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)
4-IodoanisolePd(OAc)₂ / Ag₂O / 2-Nitrobenzoic acidHFIPrt1685-95
1-IodonaphthalenePd(OAc)₂ / AgOAc / NaOAcCPME1102470-80[12]
4-IodoacetophenonePd(OAc)₂ / Ag₂O / 2-Nitrobenzoic acidHFIP502075-85[6]
Methyl 4-iodobenzoatePd(OAc)₂ / AgOAc / NaOAcCPME1102465-75

Table 1: Representative conditions and expected yields for C2-arylation.

Application Protocol 2: Directing Group-Assisted C3-Arylation

To achieve functionalization at the C3 position, an 8-aminoquinoline (AQ) amide directing group is first installed at the C2 position. This group robustly chelates to the palladium catalyst, facilitating a selective C-H activation at the adjacent C3 site.[8][9] The AQ group can later be removed or transformed, adding to the synthetic utility.

Workflow Overview:

G start 7-Chloro-4-methyl-benzofuran step1 Step 1: C2-Carboxylation & Amidation with 8-Aminoquinoline start->step1 intermediate C2-(AQ-Amide) Benzofuran step1->intermediate step2 Step 2: Pd-Catalyzed C3-H Arylation intermediate->step2 product 3-Aryl-2-(AQ-Amide) Benzofuran step2->product step3 Step 3: Directing Group Removal/Transformation (e.g., Transamidation) product->step3 final_product Final C3-Functionalized Product step3->final_product

Caption: Workflow for directing group-assisted C3-arylation.

Step 2 Protocol: C3-Arylation

This protocol assumes the successful synthesis of N-(quinolin-8-yl)-7-chloro-4-methylbenzofuran-2-carboxamide.

Materials:

  • N-(quinolin-8-yl)-7-chloro-4-methylbenzofuran-2-carboxamide (1.0 equiv.)

  • Aryl Iodide (3.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver(I) Acetate (AgOAc) (1.5 equiv.)

  • Sodium Acetate (NaOAc) (1.0 equiv.)

  • Cyclopentyl methyl ether (CPME)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Loading: In a sealed vial, combine the C2-(AQ-Amide) benzofuran substrate (1.0 equiv., e.g., 0.15 mmol), the desired aryl iodide (3.0 equiv.), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv.), and NaOAc (1.0 equiv.).[12]

  • Inerting and Solvent Addition: Seal the vial, then evacuate and backfill with argon three times. Add anhydrous CPME (0.5 M) via syringe.

  • Reaction: Place the vial in a pre-heated heating block at 110 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction with CH₂Cl₂ and filter through a Celite® pad. Concentrate the filtrate and purify via flash column chromatography (e.g., hexane/ethyl acetate or CH₂Cl₂/methanol gradient) to isolate the 3-aryl-2-(AQ-amide) benzofuran product.[12]

Post-Functionalization: Transamidation The resulting product can undergo a one-pot, two-step transamidation to replace the AQ group with a simpler amide or ester, diversifying the final product library.[12][13] This typically involves activation with Boc₂O/DMAP followed by aminolysis with a desired primary or secondary amine.[13]

Application Protocol 3: Iridium-Catalyzed C2-Borylation

Creating a C-B bond via C-H activation provides a highly versatile intermediate. The resulting 2-borylated benzofuran can be used in a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install aryl, heteroaryl, alkyl, or vinyl groups. Iridium catalysis is particularly effective for this transformation.[14][15]

Reaction Scheme: (Self-generated image of the reaction)

Materials:

  • 7-Chloro-4-methyl-benzofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)COD]₂ (Iridium catalyst precursor)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)

  • Cyclohexane or Tetrahydrofuran (THF) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube, add B₂pin₂ (1.2 equiv.), [Ir(OMe)COD]₂ (1.5 mol%), and dtbpy (3.0 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed cyclohexane (to 0.2 M). Stir for 10 minutes at room temperature. Then, add 7-Chloro-4-methyl-benzofuran (1.0 equiv., e.g., 1.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitoring: Follow the reaction's progress by GC-MS, observing the disappearance of the starting material and the appearance of the borylated product.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in subsequent reactions. If purification is required, dissolve the residue in a minimal amount of dichloromethane, pass it through a short plug of silica gel (eluting with hexane/ethyl acetate), and concentrate the filtrate.

Coupling Partner (in subsequent Suzuki reaction)Typical Yield (over 2 steps) (%)
4-Bromotoluene75-85
2-Bromopyridine60-70
4-Bromo-N,N-dimethylaniline80-90

Table 2: Versatility of the C2-borylated intermediate in subsequent Suzuki couplings.

Mechanistic Considerations

The precise mechanism of transition-metal-catalyzed C-H activation is complex and depends on the metal, ligands, substrate, and additives.[16][17] For the widely used palladium-catalyzed C2-arylation (Protocol 1), a Concerted Metalation-Deprotonation (CMD) mechanism is often proposed.

G cluster_cycle pd0 pd0 pd_ii_aryl Ar-Pd(II)-I pd0->pd_ii_aryl Oxidative Addition cmd_complex CMD Intermediate [Ar-Pd(II)-Benzofuran] pd_ii_aryl->cmd_complex Coordination & Concerted Metalation- Deprotonation (CMD) pd_ii_biaryl Ar-Pd(II)-Benzofuranyl cmd_complex->pd_ii_biaryl pd_ii_biaryl->pd0 product {2-Arylbenzofuran} pd_ii_biaryl->product starting_materials {Ar-I + Benzofuran}

Caption: Plausible catalytic cycle for Pd-catalyzed C2-arylation via a CMD pathway.

Conclusion

The protocols outlined in this guide provide robust and reproducible methods for the selective C-H functionalization of 7-Chloro-4-methyl-benzofuran. Direct C2-arylation and C2-borylation offer straightforward access to a wide range of derivatives from the most reactive position. For more complex substitution patterns, the use of a removable directing group enables highly selective C3-functionalization. These techniques empower researchers to rapidly generate libraries of novel benzofuran-based compounds, accelerating the hit-to-lead optimization process in modern drug discovery.

References

  • Mei, Y.-L., Zhou, W., Huo, T., Zhou, F.-S., Xue, J., Zhang, G.-Y., Ren, B.-T., & Zhong, C. (2019). Rhodium-Catalyzed Successive C–H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. Organic Letters. Available at: [Link]

  • Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]

  • (2021). Room Temperature C-H Arylation of Benzofurans by Aryl Iodides. Organic Letters. Available at: [Link]

  • Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]

  • (n.d.). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PubMed Central. Available at: [Link]

  • (2024). The main mechanisms of C-H activation. YouTube. Available at: [Link]

  • (n.d.). Site‐selective C−H dimesitylborylation of benzofuran 2 m, which bears an additional furan substituent. ResearchGate. Available at: [Link]

  • Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing. Available at: [Link]

  • Yeh, C.-H., Chen, W.-C., Gandeepan, P., Hong, Y.-C., Shih, C.-H., & Cheng, C.-H. (2014). Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. Organic & Biomolecular Chemistry. Available at: [Link]

  • (2023). Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization. Hilaris. Available at: [Link]

  • Iridium-Catalyzed Intramolecular C(sp3)–H/O–H Coupling: A Route to Benzofuran Derivatives Directly from 2-Alkylphenols through Dehydrogenative C–O Bond Formation between Alkyl and Hydroxy Groups. ACS Publications. Available at: [Link]

  • (2026). The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. Available at: [Link]

  • Ishiyama, T., Ito, H., & Miyaura, N. (2019). Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane. Chemistry. Available at: [Link]

  • (n.d.). Different mechanisms for C–H activation by a metal complex. ResearchGate. Available at: [Link]

  • Rhodium(III)-Catalyzed Conjugate Addition of sp2 C–H Bonds to 1-Azadienes: Access to Benzofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp 3 )–H bond functionalization reactions. Chemical Society Reviews. Available at: [Link]

  • Rhodium-Catalyzed Successive C–H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. Organic Letters. Available at: [Link]

  • (n.d.). BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT. ResearchGate. Available at: [Link]

  • (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. Available at: [Link]

  • Chen, D. Y.-K., Youn, S. W., & Daugulis, O. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. Available at: [Link]

  • Yeh, C.-H., Chen, W.-C., Gandeepan, P., Hong, Y.-C., Shih, C.-H., & Cheng, C.-H. (2014). Rh III -catalyzed dual directing group assisted sterically hindered C–H bond activation: a unique route to meta and ortho substituted benzofurans. Organic & Biomolecular Chemistry. Available at: [Link]

  • Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. RSC Publishing. Available at: [Link]

  • (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers. MDPI. Available at: [Link]

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  • Mei, Y.-L., Zhou, W., Huo, T., Zhou, F.-S., Xue, J., Zhang, G.-Y., Ren, B.-T., & Zhong, C. (2019). Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. Organic Letters. Available at: [Link]

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  • (n.d.). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

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  • Pan, J., Xie, P., Chen, C., Hao, Y., Liu, C., Bai, H., Ding, J., Wang, L., & Xia, Y. (2018). Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks via Synergistic Dual Directing Groups Enabled Regioselective C–H Functionalization: A Combined Experimental and Computational Study. ACS Publications. Available at: [Link]

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  • Oschmann, M., Holm, L. J., Pourghasemi-Lati, M., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]

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  • Oschmann, M., Holm, L. J., Pourghasemi-Lati, M., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PubMed Central. Available at: [Link]

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Method

Application Note: High-Efficiency Coupling Strategies for 7-Chloro-4-methyl-benzofuran

This Application Note is designed for process chemists and medicinal scientists optimizing the functionalization of 7-Chloro-4-methyl-benzofuran . The protocols below are engineered to overcome the specific electronic an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and medicinal scientists optimizing the functionalization of 7-Chloro-4-methyl-benzofuran .

The protocols below are engineered to overcome the specific electronic and steric challenges of this scaffold:

  • Electronic Deactivation: The C-7 chloride is electronically deactivated by the ortho-oxygen (C-7a/O-1) and the para-methyl (C-4) group, making Oxidative Addition the rate-limiting step.

  • Site Selectivity: Preserving the furan ring (C-2/C-3) while engaging the robust C-7 aryl chloride.

Executive Summary & Mechanistic Insight[1]

The coupling of 7-Chloro-4-methyl-benzofuran presents a classic "electron-rich aryl chloride" problem. Unlike bromides or iodides, the C-Cl bond at the 7-position is strengthened by the mesomeric donation of the adjacent furan oxygen and the para-methyl group. Standard catalysts (e.g., Pd(PPh3)4) often fail to initiate Oxidative Addition (OA) or suffer from competitive deborylation/homocoupling.

Critical Success Factors:

  • Ligand Selection: Must use electron-rich, bulky phosphines (Dialkylbiarylphosphines) or N-Heterocyclic Carbenes (NHCs) to force OA.

  • Base/Solvent: Anhydrous conditions are often preferred to prevent hydrolysis of the sensitive furan ring under high-temperature basic conditions.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle with a focus on the rate-determining Oxidative Addition step specific to this substrate.

G PreCat Pd(II) Precatalyst (e.g., XPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting) High Energy Barrier due to O-donation & Cl-strength ActiveCat->OxAdd + Substrate Substrate Substrate: 7-Chloro-4-methyl-benzofuran Substrate->OxAdd PdII_Ar Pd(II)-Ar-Cl Complex (Stabilized by Ligand) OxAdd->PdII_Ar TransMet Transmetallation (Boronic Acid/Base) PdII_Ar->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->ActiveCat Regeneration Product Functionalized Benzofuran RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition barrier caused by the electron-rich nature of the 7-chlorobenzofuran core.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for coupling the 7-Cl scaffold with aryl/heteroaryl boronic acids. It utilizes XPhos , a ligand known for facilitating the coupling of deactivated aryl chlorides.

Reagents & Materials
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0Electrophile7-Chloro-4-methyl-benzofuran
Boronic Acid 1.2 - 1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst 0.02 - 0.05CatalystXPhos Pd G4 (or Pd(OAc)2 + XPhos)
Base 3.0BaseK3PO4 (finely ground, anhydrous)
Solvent [0.2 M]Medium1,4-Dioxane / H2O (10:[1][2]1) or Toluene
Step-by-Step Methodology
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with 7-Chloro-4-methyl-benzofuran (1.0 equiv), Boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (2-5 mol%). Note: If using G2/G3, ensure proper activation. G4 is recommended for air stability and rapid activation.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and Water (ratio 10:1) via syringe. The concentration relative to the substrate should be 0.2 M.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: The 4-methyl group aids in monitoring (distinct singlet ~2.4 ppm in 1H NMR).

  • Work-up: Cool to RT. Filter through a pad of Celite, eluting with EtOAc.[3] Wash with brine, dry over Na2SO4, and concentrate.

Optimization Tips:

  • If dehalogenation (loss of Cl replaced by H) is observed, reduce temperature to 80°C and switch solvent to n-Butanol .

  • For sterically hindered boronic acids, switch ligand to SPhos .

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to the C-7 position is challenging due to the high pKa required to deprotonate the amine-Pd complex and the difficult oxidative addition. BrettPhos (for primary amines) and RuPhos (for secondary amines) are the ligands of choice.

Reagents & Materials
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0Electrophile7-Chloro-4-methyl-benzofuran
Amine 1.2NucleophilePrimary or Secondary Amine
Catalyst 0.02PrecatalystBrettPhos Pd G4 (Primary) / RuPhos Pd G4 (Secondary)
Base 1.4BaseNaOtBu (Sodium tert-butoxide)
Solvent [0.2 M]Mediumt-Amyl Alcohol or Toluene
Step-by-Step Methodology
  • Dry Conditions: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.

  • Loading: Add Substrate (1.0 equiv), NaOtBu (1.4 equiv), and Catalyst (2 mol%) inside a glovebox if possible, or under a strong stream of Argon.

  • Amine Addition:

    • Solid Amines: Add with other solids.

    • Liquid Amines: Add via syringe after solvent.

  • Solvation: Add anhydrous t-Amyl Alcohol (preferred for higher boiling point and solubility).

  • Reaction: Heat to 110°C for 12–24 hours.

    • Note: The reaction mixture will likely turn dark brown/orange.

  • Quench: Cool to RT, dilute with Diethyl Ether, filter through Celite to remove salts.

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or select the correct ligand system.

Optimization Start Start: Low Yield? CheckSM Is SM Consumed? Start->CheckSM No No (SM Remains) CheckSM->No Oxidative Add. Failure Yes Yes (Byproducts) CheckSM->Yes Side Reactions Soln1 Switch to Pd-PEPPSI-IPr or XPhos Pd G4 No->Soln1 Soln2 Increase Temp to 120°C No->Soln2 CheckProd Identify Byproduct Yes->CheckProd Dehal Dehalogenation (Ar-H) CheckProd->Dehal Homo Homocoupling (Ar-Ar) CheckProd->Homo FixDehal Use Anhydrous Solvent Switch Base to Cs2CO3 Dehal->FixDehal FixHomo Degas Solvent Better Reduce Catalyst Loading Homo->FixHomo

Figure 2: Troubleshooting logic for 7-chlorobenzofuran coupling reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Valente, C., et al. (2012). PEPPSI Theme and Variations: Catalyst Tuning for Challenging Substrates. Organic & Biomolecular Chemistry, 10, 518-533. Link

  • BenchChem. (2025).[3] Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. Link

  • ACS GCI Pharmaceutical Roundtable. (2023). Buchwald-Hartwig Amination Reagent Guide. Link

Sources

Application

Application Note: Green Chemistry Approaches to the Synthesis of 7-Chloro-4-methyl-benzofuran

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of green chemistry principles to the synthesis of 7-Chloro-4-methyl-benzofuran. Benzofu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of green chemistry principles to the synthesis of 7-Chloro-4-methyl-benzofuran. Benzofuran scaffolds are crucial in medicinal chemistry and materials science, but their traditional synthesis routes often involve harsh conditions, hazardous reagents, and significant waste generation.[1][2][3][4] This application note explores modern, eco-friendly alternatives, focusing on microwave-assisted and ultrasound-assisted methodologies.[5][6] By explaining the causality behind experimental choices and providing validated, step-by-step protocols, we aim to equip researchers with practical, sustainable, and efficient synthetic strategies.

Introduction: The Imperative for Greener Benzofuran Synthesis

The benzofuran nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][4] 7-Chloro-4-methyl-benzofuran, as a specifically substituted analog, represents a valuable building block for the development of novel therapeutic agents and functional materials.

Conventional synthetic methods, while effective, often rely on multi-step procedures, stoichiometric use of hazardous reagents, high temperatures, and volatile organic solvents, posing significant environmental and safety challenges. The principles of green chemistry offer a transformative framework to address these issues by promoting:

  • Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to accelerate reactions.[7][8]

  • Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Reagents: Replacing hazardous substances with greener alternatives.[9]

  • Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.[6][9]

This guide focuses on two powerful green technologies—Microwave-Assisted Organic Synthesis (MAOS) and Sonochemistry (ultrasound-assisted synthesis)—to construct the 7-Chloro-4-methyl-benzofuran core via a palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization.

Strategic Approach: Palladium-Catalyzed Annulation

A robust and versatile method for constructing the benzofuran ring is the palladium-catalyzed coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization (annulation). This strategy offers high convergence and tolerates a wide range of functional groups. To synthesize the target molecule, 7-Chloro-4-methyl-benzofuran , the logical starting phenol is 2-Iodo-3-chloro-6-methylphenol .

The general workflow for this approach is outlined below. The key distinction between the protocols lies in the energy source used to drive the reaction.

G cluster_0 General Workflow A Starting Materials (o-Iodophenol, Alkyne) B Pd/Cu Catalyzed Sonogashira Coupling A->B Pd(PPh₃)₂Cl₂, CuI, Base C Intermediate (o-Alkynylphenol) B->C D Intramolecular 5-endo-dig Cyclization C->D Heat or Catalyst E Final Product (Substituted Benzofuran) D->E

Caption: General workflow for benzofuran synthesis via Sonogashira coupling and cyclization.

Protocol I: Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This results in dramatically reduced reaction times, often cleaner product profiles, and higher yields compared to conventional heating.[7][8][10][11]

Rationale for Protocol Choices:
  • Catalyst System: A combination of Pd(PPh₃)₂Cl₂ and CuI is a classic and highly effective catalyst system for the Sonogashira reaction.[9] Copper(I) acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate.

  • Base: Triethylamine (Et₃N) serves a dual role as the base required for the catalytic cycle and as a solvent.

  • Solvent: While Et₃N can act as the solvent, using a co-solvent like THF can improve the solubility of the starting materials. For a greener approach, a high-boiling point, non-polar solvent like 1,4-dioxane can also be effective.

  • One-Pot Procedure: Combining the coupling and cyclization steps into a single operation eliminates the need for intermediate isolation, saving time, reducing solvent waste, and improving overall efficiency.[12]

Detailed Step-by-Step Protocol:
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Iodo-3-chloro-6-methylphenol (1.0 mmol, 282.5 mg).

  • Catalyst and Reagent Addition: Sequentially add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg), copper(I) iodide (CuI, 0.06 mmol, 11.4 mg), and the terminal alkyne (e.g., 1-propyne gas bubbled through the solution or a suitable liquid alkyne like trimethylsilylacetylene, 1.2 mmol).

  • Solvent and Base Addition: Add anhydrous triethylamine (Et₃N, 3 mL) and anhydrous tetrahydrofuran (THF, 2 mL).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the cavity of a scientific microwave reactor. Irradiate the mixture at 100 °C for 15-25 minutes . Monitor the reaction progress by TLC or LC-MS if desired. The power should be set to maintain the target temperature.

  • Reaction Work-up:

    • After cooling the vessel to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the organic phase with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 7-Chloro-4-methyl-benzofuran .

G start Prepare Reagents in Microwave Vial react Irradiate in Microwave 100 °C, 15-25 min start->react cool Cool to Room Temp react->cool workup Dilute, Filter & Wash cool->workup purify Column Chromatography workup->purify end Pure 7-Chloro-4-methyl-benzofuran purify->end

Caption: Workflow for Microwave-Assisted Benzofuran Synthesis.

Protocol II: Ultrasound-Assisted Synthesis

Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. This allows many reactions to proceed at lower ambient temperatures and in shorter times.[13][14]

Rationale for Protocol Choices:
  • Catalyst System: An additive-free Suzuki-Miyaura coupling using Pd(PPh₃)₄ has been shown to be effective under ultrasonic conditions for C-C bond formation.[15] For our Sonogashira protocol, the Pd/Cu system remains highly effective.

  • Solvent: A solvent with a relatively low vapor pressure, such as Dimethylformamide (DMF), is suitable for sonochemical reactions to ensure efficient cavitation. Greener alternatives like Deep Eutectic Solvents (DES) could also be explored.[9]

  • Temperature: The reaction is conducted at room temperature, with the ultrasonic bath providing the necessary energy, thus significantly reducing bulk heating requirements.

Detailed Step-by-Step Protocol:
  • Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Iodo-3-chloro-6-methylphenol (1.0 mmol, 282.5 mg) in DMF (5 mL).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) to the solution.

  • Base and Catalyst Addition: Add aqueous Na₂CO₃ (2 M, 2 mL) as the base, followed by Pd(PPh₃)₄ (0.02 mmol, 23 mg) and CuI (0.04 mmol, 7.6 mg).

  • Ultrasonic Irradiation:

    • Place the flask in an ultrasonic cleaning bath. The water level in the bath should be adjusted to be at the same level as the solvent in the flask for maximum energy transmission.

    • Irradiate the mixture with ultrasound (e.g., 40 kHz frequency) at room temperature for 30-45 minutes .

    • Monitor the reaction by TLC. The internal temperature of the bath may rise slightly; maintain it below 40 °C if necessary.

  • Reaction Work-up:

    • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Data Presentation and Comparison

The choice between MAOS and Sonochemistry can depend on available equipment, scale, and specific substrate reactivity. Below is a comparative summary based on typical results for benzofuran synthesis.

ParameterConventional HeatingMicrowave-Assisted (MAOS)Ultrasound-Assisted
Reaction Time 4 - 24 hours15 - 25 minutes30 - 45 minutes
Typical Yield 60 - 80%85 - 95%80 - 92%
Temperature 80 - 120 °C (Bulk)100 °C (Bulk)Room Temp (Localized Hotspots)
Energy Input High (Sustained)Moderate (Pulsed)Low (Efficient Transduction)
Pressure AtmosphericHigh (Sealed Vessel)Atmospheric
Green Advantage LowHigh speed, reduced byproductsHigh energy efficiency, mild conditions

Conclusion and Future Outlook

Both microwave-assisted and ultrasound-assisted methods offer significant advantages over conventional heating for the synthesis of 7-Chloro-4-methyl-benzofuran.[7][12][13] These techniques align with the core principles of green chemistry by drastically reducing reaction times, improving energy efficiency, and often leading to higher yields and cleaner product profiles.[8][14] The protocols provided herein are robust, reproducible, and can be adapted for the synthesis of a wide library of benzofuran derivatives.

Future research should focus on integrating other green principles, such as the use of nanocatalysts, which offer high reactivity and recyclability, and the exploration of biodegradable deep eutectic solvents (DES) to replace traditional volatile organic compounds entirely.[6][9] Adopting these advanced, sustainable methodologies will be crucial for the next generation of drug discovery and materials science.

References

  • Singh, R., & Sharma, M. (2021).
  • MDPI. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. MDPI. ([Link])

  • SciSpace. (n.d.). Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. SciSpace. ([Link])

  • Balles, C., et al. (2008). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. ([Link])

  • Scientific & Academic Publishing. (n.d.). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. Scientific & Academic Publishing. ([Link])

  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. ([Link])

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry, 72(10), 3955-3957. ([Link])

  • French-Ukrainian Journal of Chemistry. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry.
  • SciELO South Africa. (n.d.). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. ([Link])

  • De Luca, L., et al. (2008). Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy. Letters in Organic Chemistry, 5(4), 269-271. ([Link])

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. ([Link])

  • Frontiers. (2024). Ultrasound-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry. ([Link])

  • Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. ([Link])

  • PubMed. (2025). Nanocatalysis for Green Synthesis of Functionalized Benzofurans. PubMed. ([Link])

  • Davarani, S. S. H., et al. (2007). An environmentally friendly electrochemical method for synthesis of benzofuranoquinone derivatives. Chemical & Pharmaceutical Bulletin, 55(8), 1198-1202. ([Link])

  • Arkivoc. (2014). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc. ([Link])

  • ResearchGate. (2020). Greener Approach for Synthesis of Benzofuran Derivatives. ResearchGate. ([Link])

  • Arkivoc. (2004). The 'one-pot' preparation of substituted benzofurans. Arkivoc. ([Link])

  • Molecules. (2021). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC. ([Link])

  • Supporting Information. (n.d.).
  • PMC. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. ([Link])

  • IJCRT. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IJCRT. ([Link])

  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. ([Link])

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. ([Link])

Sources

Method

Application Note: Handling and Storage Safety Protocols for 7-Chloro-4-methyl-benzofuran

Introduction & Chemical Identity 7-Chloro-4-methyl-benzofuran is a specialized heterocyclic scaffold frequently utilized in the synthesis of bioactive pharmaceutical ingredients, particularly for antimicrobial and antica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

7-Chloro-4-methyl-benzofuran is a specialized heterocyclic scaffold frequently utilized in the synthesis of bioactive pharmaceutical ingredients, particularly for antimicrobial and anticancer applications. Its structural combination of a lipophilic chlorine substituent at the C7 position and a steric methyl group at C4 makes it a valuable intermediate for modulating metabolic stability and receptor binding affinity.

However, this specific substitution pattern introduces unique stability and handling challenges. Unlike simple benzofuran, the chlorinated derivative possesses higher lipophilicity and potential for specific skin sensitization. This guide outlines a self-validating safety protocol based on Structure-Activity Relationships (SAR) and standard operating procedures for halogenated heterocycles.

Chemical Profile
PropertyDetailSource/Note
Chemical Name 7-Chloro-4-methyl-benzofuranIUPAC
CAS Number 79444-97-6 (Provisional)Supplier Catalogs [1]
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol Calculated
Physical State Solid (low melting) or Viscous LiquidAnalog-based prediction
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in WaterLipophilic nature

Hazard Identification (The "Why")

Understanding the mechanism of toxicity is crucial for effective safety planning. We treat this compound as a Category 3 High-Potency Intermediate due to the lack of comprehensive toxicological data for this specific isomer.

Predicted GHS Classification

Based on the SAR of 7-chlorobenzofuran and 4-methylbenzofuran:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / Serious eye irritation).

  • Sensitization: Potential Skin Sensitizer (Halogenated aromatics often bind to skin proteins).

  • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).[3]

Structural Alerts
  • Benzofuran Core: Susceptible to auto-oxidation upon prolonged exposure to air/light, leading to the formation of peroxides or ring-opening degradation products (phenolic aldehydes).

  • Halogenation (7-Cl): Increases lipid permeability, enhancing dermal absorption rates compared to non-chlorinated analogs.

  • Benzylic-like Methyl (4-Me): While aromatic, the methyl group can be a site for radical attack under high-energy UV exposure.

Storage Protocols (The "How")

To maintain >98% purity and ensure safety, a "Chain of Custody" storage model is required.

Environmental Control
  • Temperature: Store at 2°C to 8°C . Low temperature retards the rate of hydrolysis and auto-oxidation.

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The container headspace must be purged after every use.

  • Light: Amber glass vials or aluminum foil wrapping. Halogenated heterocycles are photolabile; UV exposure can lead to dechlorination.

Storage Logic Diagram

The following decision tree illustrates the self-validating storage workflow:

StorageProtocol Start Receive Compound CheckSeal Inspect Seal & Certificate of Analysis Start->CheckSeal Decision1 Seal Intact? CheckSeal->Decision1 Quarantine QUARANTINE Verify Purity (NMR/LCMS) Decision1->Quarantine No PrimaryStorage Primary Storage Amber Vial Decision1->PrimaryStorage Yes LogEntry Log Entry: Date, Mass, User Quarantine->LogEntry After Approval Atmosphere Purge Headspace (Argon/N2) PrimaryStorage->Atmosphere TempControl Place in Fridge (2-8°C) Atmosphere->TempControl TempControl->LogEntry

Caption: Figure 1. Logic flow for receiving and sequestering 7-Chloro-4-methyl-benzofuran to prevent degradation.

Handling & Synthesis Protocols

Engineering Controls
  • Primary Barrier: All handling (weighing, dissolution, reaction setup) must occur inside a certified Chemical Fume Hood operating at a face velocity of 80-100 fpm.

  • Static Control: Use anti-static weighing boats. Benzofuran derivatives can accumulate static charge, leading to powder scattering.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling concentrated solutions (>1M).

    • Rationale: Chlorinated aromatics can permeate standard latex/thin nitrile rapidly [2].

  • Respiratory: If fume hood work is impossible (not recommended), a half-mask respirator with Organic Vapor/P100 cartridges is mandatory.

Experimental Workflow: Solubilization
  • Preparation: Pre-weigh solvent (e.g., DMSO) to avoid transferring solid compound repeatedly.

  • Transfer: Open vial only inside the hood.

  • Dissolution: Add solvent slowly. 7-Chloro-4-methyl-benzofuran dissolves exothermically in some acid chlorides but is neutral in DMSO.

  • Purge: Immediately purge the stock vial with Argon before recapping.

Emergency Response & Waste Disposal

Spill Management

Do not use water. Water can spread the lipophilic compound.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don chemical-resistant boots and Silver Shield gloves.

  • Contain: Use Vermiculite or Sand to dike the spill.

  • Absorb: Cover the spill completely with absorbent material.

  • Clean: Wipe surface with Acetone, followed by a soapy water wash.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste) as this complicates incineration.

  • Labeling: Clearly tag as "Contains 7-Chloro-4-methyl-benzofuran – Toxic/Irritant".

Exposure Response Diagram

ExposureResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash with Soap/Water 15 mins (No Alcohol) Skin->ActionSkin ActionEye Flush with Water 15 mins (Hold Eyelids) Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhalation->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Figure 2. Immediate response decision tree for personnel exposure.

References

  • PubChem. (2023). 7-Chlorobenzofuran (CID 90491) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Chloro-4-methyl-benzofuran Synthesis

Ticket Context: Synthesis of 7-Chloro-4-methyl-benzofuran Primary Methodology: Acid-Catalyzed Cyclodehydration of -Aryloxy Acetals Precursor: 2-Chloro-5-methylphenol Support Tier: Level 3 (Senior Application Scientist) E...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Context: Synthesis of 7-Chloro-4-methyl-benzofuran Primary Methodology: Acid-Catalyzed Cyclodehydration of


-Aryloxy Acetals
Precursor:  2-Chloro-5-methylphenol
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary & Mechanistic Context

The synthesis of 7-Chloro-4-methyl-benzofuran is most efficiently achieved via the cyclodehydration of


-aryloxy acetals  (a variation of the Stoermer/Pomeranz-Fritsch type cyclization). This route is preferred over the Pechmann condensation for this specific scaffold because it avoids the complex decarboxylation steps required if starting from coumarins.

However, this pathway is prone to three specific failure modes: oligomerization (formation of "black tar"), incomplete cyclization (stalling at the hemiacetal), and substituent migration .

The Validated Pathway
  • Alkylation: 2-Chloro-5-methylphenol + Bromoacetaldehyde diethyl acetal

    
     Aryloxy acetal intermediate.
    
  • Cyclization: Aryloxy acetal

    
     7-Chloro-4-methyl-benzofuran.
    

Troubleshooting Modules

Module A: The "Black Tar" Scenario (Oligomerization)

Symptom: The reaction mixture turns opaque black/dark brown; TLC shows a streak at the baseline; yield is <10%.

Root Cause: Benzofurans are electron-rich heterocycles that are highly sensitive to strong Brønsted acids. Under high temperatures or prolonged exposure to Polyphosphoric Acid (PPA), the furan ring undergoes acid-catalyzed cationic polymerization.

Diagnostic Check:

  • Did you heat the PPA mixture above 100°C?

  • Was the reaction time >2 hours?

Corrective Protocol (The "Flash" Cyclization): Instead of standard PPA heating, switch to Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid). It provides the necessary dehydration power with lower viscosity and milder thermal requirements.
ParameterStandard PPA Method (High Risk)Eaton's Reagent Method (Recommended)
Temperature 100–120°C40–55°C
Time 2–4 Hours20–45 Minutes
Viscosity High (Requires mechanical stirring)Low (Magnetic stirring sufficient)
Workup Difficult (Emulsion prone)Easy (Water quench/Extraction)
Module B: Stalled Reaction (The Hemiacetal Trap)

Symptom: TLC shows consumption of the acetal starting material but formation of a new spot that is not the benzofuran (often more polar). MS indicates a mass of


 or 

consistent with the aldehyde or hemiacetal.

Root Cause: The reaction is stopping at the aldehyde intermediate. The mechanism requires the loss of two molecules of ethanol. The first loss generates the oxonium/aldehyde species; the second loss (cyclization) is the rate-determining step. Water in the system hydrolyzes the acetal to the aldehyde, which then fails to cyclize because the acid strength is diluted.

Corrective Action:

  • Strict Anhydrous Conditions: Ensure the PPA or acid catalyst is fresh. PPA absorbs moisture rapidly from air, lowering its effective acidity (

    
    ).
    
  • Azeotropic Distillation: If using a solvent-based system (e.g., Benzene/p-TsOH), use a Dean-Stark trap.

  • Two-Stage Cyclization:

    • Step 1: Hydrolyze acetal to aldehyde using dilute HCl/THF.

    • Step 2: Cyclize the isolated aldehyde using Amberlyst-15 in refluxing chlorobenzene (high temp, non-acidic solvent avoids polymerization).

Module C: Regiochemical Ambiguity

Symptom: NMR shows a mixture of isomers.

  • Expected: 7-Chloro-4-methyl (Cyclization at C6 of phenol).

  • Observed: Traces of 7-Chloro-6-methyl (impossible without rearrangement) or other isomers.

Analysis: Starting from 2-chloro-5-methylphenol :

  • Position 2: Blocked by Cl.

  • Position 6: Open (Ortho to OH).

  • Risk: In theory, this substrate is regiosecure . However, under harsh conditions (refluxing PPA >150°C), chlorine migration or methyl migration (via a phenonium ion intermediate) can occur, leading to scrambled products.

Solution:

  • Maintain temperature <80°C .

  • Verify the starting material purity.[1] 3-chloro-6-methylphenol (a common impurity) will cyclize to give the 4-chloro-7-methyl isomer.

Visual Troubleshooting Guide

BenzofuranTroubleshooting Start Start: 2-Chloro-5-methylphenol + Bromoacetaldehyde diethyl acetal Step1 Step 1: O-Alkylation (K2CO3, DMF, 100°C) Start->Step1 Check1 Check: Is Acetal Formed? Step1->Check1 Check1->Start No (Optimize Base/Solvent) Step2 Step 2: Cyclization (Acid Catalyst) Check1->Step2 Yes Issue_Tar Issue: Black Tar/Polymer Step2->Issue_Tar Temp > 100°C Issue_Stall Issue: Stalled at Aldehyde Step2->Issue_Stall Wet Acid/Low Temp Issue_Iso Issue: Regio-scrambling Step2->Issue_Iso Temp > 150°C Product Product: 7-Chloro-4-methyl-benzofuran Step2->Product Optimized Conditions Sol_Tar Solution: Switch to Eaton's Reagent (Max 55°C, 30 min) Issue_Tar->Sol_Tar Sol_Stall Solution: Fresh PPA or Amberlyst-15/Chlorobenzene Issue_Stall->Sol_Stall Sol_Iso Solution: Lower Temp (<80°C) Check SM Purity Issue_Iso->Sol_Iso

Figure 1: Decision tree for troubleshooting the synthesis of 7-chloro-4-methyl-benzofuran.

Validated Experimental Protocol

This protocol utilizes Eaton's Reagent to minimize polymerization risks.

Phase 1: Synthesis of the Acetal Precursor
  • Reagents: 2-Chloro-5-methylphenol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve phenol in DMF (0.5 M). Add

      
      .
      
    • Add bromoacetal dropwise.

    • Heat to 100°C for 4–6 hours.

    • Checkpoint: TLC (Hexane/EtOAc 9:1) should show disappearance of phenol.

    • Workup: Pour into water, extract with

      
      , wash with 1M NaOH (to remove unreacted phenol), dry (
      
      
      
      ), and concentrate.
    • Yield Target: >85% (Yellow oil).[2]

Phase 2: Cyclization (The Critical Step)
  • Reagents: Acetal Intermediate (1.0 eq), Eaton's Reagent (5.0 eq - Caution: Corrosive).

  • Procedure:

    • Place Eaton's reagent in a round-bottom flask under

      
      .
      
    • Add the acetal intermediate dropwise (neat or in minimal DCM) to the stirring acid at room temperature .

    • Heat the mixture to 45–50°C . Monitor strictly.

    • Time: Reaction is usually complete in 20–30 minutes. Do not over-run.

    • Quench: Pour the mixture onto crushed ice/water (Exothermic!).

    • Extraction: Extract with DCM (

      
      ). Wash combined organics with Sat. 
      
      
      
      (until neutral) and Brine.
    • Purification: Flash chromatography (100% Hexanes

      
       2% EtOAc/Hexanes). Benzofurans are non-polar; they elute quickly.
      

FAQ: Expert Insights

Q: Can I use sulfuric acid (


) instead of PPA or Eaton's? 
A:  Not recommended. Concentrated sulfuric acid is too strong of an oxidant and often leads to sulfonation of the aromatic ring or extensive charring. If you lack PPA, use Amberlyst-15  in refluxing toluene or chlorobenzene, though the reaction time will be significantly longer (12–24h).

Q: My product has a strong medicinal odor and is liquid. Is this correct? A: Yes. Low molecular weight benzofurans like 7-chloro-4-methylbenzofuran are typically oils or low-melting solids with a distinct, often sweet/medicinal smell.

Q: Why is the 4-methyl position critical? A: The 4-position in the benzofuran scaffold (corresponding to the 5-position of the phenol) is spatially close to the furan oxygen. Substituents here can sterically influence the furan ring planarity and metabolic stability, which is why preserving this regiochemistry without migration is vital.

References

  • General Benzofuran Synthesis (PPA mediated)

    • Title: Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.[3][4]

    • Source: WuXi AppTec, QM Magic Class, Chapter 31.
    • URL:[Link]

  • Eaton's Reagent Methodology

    • Title: Cyclodehydr

      
      -phenoxy ketones promoted by Eaton’s reagent.[5]
      
    • Source:ResearchGate (Derived from Synthetic Communic
    • URL:[Link]

  • Substituent Migration Risks

    • Title: Highly substituted benzo[b]furan synthesis through substituent migration.[6]

    • Source: Royal Society of Chemistry (RSC), Chemical Science.
    • URL:[Link]

  • Acetal Precursor Synthesis

    • Title: Acetaldehyde, bromo-, diethyl acetal - Organic Syntheses Procedure.[7]

    • Source: Organic Syntheses, Coll.[8] Vol. 3, p.50 (1955).

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-4-methyl-benzofuran

The following technical guide is designed for researchers and process chemists working with 7-Chloro-4-methyl-benzofuran . It prioritizes field-proven purification strategies, diagnostic logic, and scalable workflows.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 7-Chloro-4-methyl-benzofuran . It prioritizes field-proven purification strategies, diagnostic logic, and scalable workflows.[1][2][3]

[3][4][5][6]

Status: Active Document ID: TS-BZ-7C4M-001 Applicable For: Crude reaction mixtures derived from acid-catalyzed cyclization (e.g., Rapoport/Perkin) or transition-metal cross-coupling.[3][4][5][6]

Diagnostic & Triage: What is in your flask?

Before initiating physical separation, you must characterize the impurity profile.[1][2][3][6] Crude benzofuran mixtures often contain specific classes of byproducts that require distinct removal strategies.

Q: How do I rapidly identify the major impurities in my crude mixture?

A: Use GC-MS as your primary diagnostic tool, followed by 1H-NMR for structural confirmation.[1][3][4][5][6] HPLC is secondary unless you are tracking non-volatile tars.[1][2][3][5][6]

Impurity ClassDiagnostic Sign (GC-MS/NMR)Origin
Starting Phenol (2-Chloro-5-methylphenol)GC: Broad, tailing peak (often elutes earlier).[3][4][5] NMR: Exchangeable proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

5.0-6.0 ppm), distinct aromatic pattern.[1][3]
Incomplete conversion.
Dihydro- Intermediate (2,3-Dihydro-7-chloro-4-methylbenzofuran)GC: M+2 peak (MW = 168 vs 166).[3][4][5][6] Elutes very close to product. NMR: Two triplets at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~3.2 and ~4.6 ppm (furan ring protons).[3][5][6]
Incomplete aromatization/oxidation.[2][3][5][6]
Regioisomers (e.g., 6-methyl isomer)GC: Split peak or shoulder on the main peak.[1][2][3] NMR: Different coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-values) in the aromatic region.
Poor regioselectivity during cyclization.[3][5][6]
Polymers/Tars GC: Not visible (stays on inlet). Visual: Dark brown/black oil, baseline noise in NMR.[1][2][6]Acid-catalyzed polymerization.[3][4][5][6]

Core Purification Workflows

Workflow A: Removing Unreacted Phenols (Chemical Wash)

Use this as the first step for ALL crude mixtures.[1][2][4]

Q: My crude is dark and sticky. Can I crystallize it directly? A: No. Phenolic impurities inhibit crystallization and cause oiling out.[1][2][3][5][6] You must perform a "Claisen alkali" wash or a standard basic extraction first to remove the acidic starting material (2-chloro-5-methylphenol).[3][4][5][6]

Protocol:

  • Dissolve crude mixture in Diethyl Ether or TBME (avoid DCM if possible to prevent emulsions).[2][3][5][6]

  • Wash 2x with cold 2N NaOH (or 10% KOH). The phenol deprotonates and moves to the aqueous layer.[1][2][3][5][6]

  • Critical Check: Acidify a small aliquot of the aqueous wash.[1][2][3][5][6] If it turns cloudy, you are successfully removing the phenol.[1][2][6]

  • Wash organic layer with Brine, dry over MgSO₄, and concentrate.[1][2][3][6][7]

Workflow B: Separation of the "Dihydro" Impurity

The most difficult separation challenge.[1][4]

Q: I have a persistent impurity (5-10%) that co-elutes on TLC. What is it? A: It is likely the 2,3-dihydro-7-chloro-4-methylbenzofuran .[3][4][5][6] Silica chromatography often fails to separate this because the polarity difference is negligible.[2][3][5][6]

Solution: Chemical Oxidation (The "Sweep" Method) Instead of struggling with columns, chemically convert the impurity into the desired product.[1][2]

  • Dissolve the mixture in Toluene or Dioxane.[1][2][3][5][6]

  • Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) relative to the impurity amount (calculated by NMR integration).[1][2][3][4]

  • Reflux for 1-2 hours.

  • Cool and filter off the precipitated hydroquinone byproduct.[1][2][3][5][6]

  • The filtrate now contains mostly pure benzofuran, which is easily purified by a short silica plug.[1][2][3][5][6]

Crystallization vs. Distillation Decision Tree

7-Chloro-4-methyl-benzofuran is a low-melting solid/oil depending on purity.[3][4][5][6] Use this logic flow to select the final polishing step.

PurificationLogic Start Crude Mixture (Post-Workup) StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Persistent Oil StateCheck->Oil Liquid Recryst Recrystallization Solid->Recryst Distill Vacuum Distillation Oil->Distill High Qty (>5g) Column Flash Chromatography Oil->Column Low Qty (<5g) SolventSelect Solvent System: Hexane (hot) -> add EtOAc (dropwise) Recryst->SolventSelect VacParams Parameters: High Vac (<1 mmHg) Keep bath <140°C Distill->VacParams

Figure 1: Decision matrix for final purification based on physical state and scale.

Recrystallization Guide (For Solids)
  • Primary Solvent: n-Heptane or Hexane.[3][4][5][6]

  • Co-Solvent: Ethyl Acetate or Ethanol (add dropwise to hot hexane until clear).[2][3][5][6]

  • Technique: Dissolve at reflux. If "oiling out" occurs, add a seed crystal at 40°C and cool very slowly to 4°C.

Flash Chromatography Guide (For Oils)
  • Stationary Phase: Silica Gel (230-400 mesh).[2][3][4][5][6]

  • Mobile Phase: 100% Hexane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     5% EtOAc/Hexane gradient.[1][3][5][6]
    
  • Note: Benzofurans move fast (high ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][3][5][6] Do not start with high polarity, or you will co-elute colored tars.[1][2][3][6]
    

Troubleshooting FAQ

Q: My product has a persistent yellow/brown color even after a column. How do I fix this?

A: This is due to trace oligomers (tars) that "bleed" through silica.[2][3][5][6]

  • Fix 1 (Activated Carbon): Dissolve in hot ethanol, treat with activated charcoal for 15 mins, filter through Celite, and recrystallize.

  • Fix 2 (Sublimation): If the compound is solid and you have <2g, high-vacuum sublimation is superior to chromatography for color removal.[1][2][3]

Q: I see a new impurity appearing during storage. Is it unstable?

A: Benzofurans are generally stable, but the C2-C3 double bond is electron-rich.[1][3][4][6]

  • Cause: Sensitivity to light/oxygen (slow photo-oxidation to the epoxide or cleavage).[2][3][4][5][6]

  • Prevention: Store under Argon/Nitrogen in amber vials at -20°C.

Q: The melting point is broad (e.g., 45-55°C).[1][2][3] What does this mean?

A: A broad melting range >2°C indicates >1% impurity, likely the regioisomer (e.g., 6-methyl) or the dihydro-analog .[1][2][3][4]

  • Action: If recrystallization fails to sharpen the MP, use preparative HPLC or check the "Chemical Oxidation" workflow above to eliminate the dihydro- contaminant.

References

  • Benzofuran Synthesis & Reactivity

    • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.[1][2][3][5][6] Link

  • Purification of Benzofuran Derivatives

    • Regioselective Synthesis of Benzofuranones and Benzofurans.[1][2][3][5][6] Oregon State University.[1][2][3][5][6] Link

  • Impurity Characterization (Dihydro-benzofurans)

    • 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran.[3][4][5][6] NCBI/PMC.[2][3][5][6] Link

  • General Recrystallization Strategies

    • Go-to recrystallization solvent mixtures.[3][4][5][6] ChemPros Community/Literature.[2][3][5][6] Link

Sources

Troubleshooting

optimizing temperature and pressure for 7-Chloro-4-methyl-benzofuran stability

Core Directive & Executive Summary 7-Chloro-4-methyl-benzofuran is a halogenated heterocyclic intermediate often utilized in the synthesis of anti-arrhythmic agents (similar to amiodarone scaffolds) and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

7-Chloro-4-methyl-benzofuran is a halogenated heterocyclic intermediate often utilized in the synthesis of anti-arrhythmic agents (similar to amiodarone scaffolds) and kinase inhibitors.[1] Its stability profile is governed by two competing risks: oxidative furan ring opening at high temperatures and hydrodehalogenation (loss of the chlorine atom) under specific pressure/catalytic conditions.[1]

This guide provides the "Safe Operating Limits" (SOL) for temperature and pressure to maximize purity and shelf-life.

Quick Reference: Stability Matrix
ParameterOptimal RangeCritical Limit (Risk Zone)Consequence of Excursion
Storage Temp 2°C – 8°C> 25°C (Long Term)Dimerization, yellowing (oxidation).[2][1]
Process Temp 20°C – 60°C> 110°CThermal decomposition, radical dechlorination.[2][1]
Storage Pressure Atmospheric (1 atm)Vacuum (< 10 mbar)Sublimation/Volatile loss (if solid/oil).[1]
Reaction Pressure 1 – 5 bar (Inert)> 10 bar (with H2)C-Cl bond cleavage (Dechlorination).[1]

Module 1: Thermal Dynamics & Optimization

The Issue: "Why is my purity dropping during reflux?"

Users often report the appearance of a "shoulder peak" on HPLC after heating the compound above 80°C for extended periods. This is rarely simple thermal breakdown but rather oxidative dimerization .[1]

The Mechanism

The benzofuran ring is electron-rich.[1] The 4-methyl group activates the ring, while the 7-chloro group provides some deactivation.[1] However, at elevated temperatures (>60°C) in the presence of oxygen, the furan double bond (C2-C3) becomes susceptible to radical attack, leading to:

  • Peroxide formation at the C2 position.

  • Ring opening to form phenolic aldehydes (salicylaldehyde derivatives).[1]

  • Polymerization (darkening of the material).[1]

Troubleshooting & Optimization Protocol

Q: Can I distill this compound to purify it? A: Only under high vacuum. The boiling point at atmospheric pressure is likely high enough to trigger decomposition before distillation occurs.[1]

Recommended Protocol: Thermal Stress Test (DSC/TGA) Before scaling up, validate the thermal ceiling of your specific batch.[2][1]

  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).[1]

  • Ramp: 5°C/min from 25°C to 250°C.

  • Success Criteria:

    • Endotherm (Melting): Sharp peak (typically 90-110°C range depending on polymorph).[1]

    • Exotherm (Decomposition): Must be >150°C. If exotherm onset is <120°C, the batch contains destabilizing impurities (likely transition metals).[2][1]

Module 2: Pressure Management & Solvolysis

The Issue: "Dechlorination under pressure"

Q: We pressurized the reactor to 5 bar for a coupling reaction, and the mass spec shows [M-34] peaks. Why? A: You likely triggered Hydrodehalogenation .[1]

The Mechanism

The C-Cl bond at the 7-position is relatively stable sterically but electronically vulnerable.[1]

  • Risk Factor: High Pressure + Hydrogen Source (or protic solvent) + Metal Catalyst (Pd, Ni, Cu).[2][1]

  • Outcome: The Chlorine is replaced by Hydrogen, yielding 4-methyl-benzofuran (impurity).[2][1]

Pressure Optimization Guide
  • Inert Storage: Store under slight positive pressure of Argon or Nitrogen (1.1 atm) to prevent oxygen ingress.[1]

  • Reaction Headspace:

    • Safe: Nitrogen/Argon up to 50 bar.[1]

    • Unsafe:[2] Hydrogen gas > 2 bar (unless specifically intending to reduce the furan ring, which will likely strip the Chlorine first).[1]

Visualizing the Stability Workflow

The following diagram outlines the decision logic for handling 7-Chloro-4-methyl-benzofuran based on your environmental inputs.

StabilityWorkflow Start Start: 7-Chloro-4-methyl-benzofuran TempCheck Check Temperature Start->TempCheck HighTemp > 60°C TempCheck->HighTemp Process LowTemp 2°C - 8°C TempCheck->LowTemp Storage PressCheck Check Pressure/Atmosphere OxyAtm Oxygen Present PressCheck->OxyAtm Air InertAtm Inert (N2/Ar) PressCheck->InertAtm N2/Ar HighTemp->PressCheck LowTemp->PressCheck RiskOx Risk: Oxidative Ring Opening OxyAtm->RiskOx RiskDeCl Risk: Hydrodehalogenation InertAtm->RiskDeCl If H2 + Catalyst present Safe Optimal Stability InertAtm->Safe If Temp < 60°C

Caption: Decision logic for environmental control. Red pathways indicate degradation risks; Green pathways indicate optimal stability.[2]

Standard Operating Procedure (SOP): Stability Validation

If you are developing a formulation or synthesis step, use this Self-Validating Protocol to determine the exact limits for your specific lot.

Protocol: Accelerated Stability Study (Stress Testing)
StepActionTechnical Rationale
1 Prepare Samples Dissolve 10mg in MeCN (control) and 10mg in reaction solvent.
2 Apply Stress Set A: Heat to 60°C for 4 hours (Thermal). Set B: Add 1 eq. H2O2 (Oxidative).[1][3] Set C: Ambient Light (Photolytic).
3 Quench & Analyze Dilute with mobile phase. Analyze via HPLC-UV (254 nm).
4 Calculate Degradation (Area_Control - Area_Stress) / Area_Control * 100

Interpretation:

  • > 5% Loss in Set A: Compound is thermally labile; store at -20°C.[1]

  • > 5% Loss in Set B: Compound is air-sensitive; MUST use glovebox or Schlenk line.[1]

  • > 5% Loss in Set C: Store in amber glass.

References

  • General Benzofuran Stability

    • Title: Chemical structure of halogenated deriv
    • Source: ResearchGate / Vertex AI Search.[1]

    • Context: Establishes that benzofurans are thermodynamically active and perturbed at large temperature scales.[4]

    • URL:[2][1]

  • Synthesis & Process Safety

    • Title: Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone.[2][1]

    • Source: Google Patents (CN109516968B).[1]

    • Context: Describes reaction temperatures (0-140°C) and the necessity of inert gas protection during synthesis.
    • URL:[2][1]

  • Dehalogenation Risks

    • Title: Selective halogenation of C–H bonds on porphyrin rings.[3]

    • Source: ResearchGate.[1]

    • Context: Discusses the reversibility and sensitivity of halogenated aromatics under c
    • URL:[2][1]

  • Compound Identification

    • Title: 7-chloro-3-methyl-1-benzofuran (Structural Analog Data).[2][1]

    • Source: PubChem.[1][5]

    • Context: Provides baseline physicochemical properties for the 7-chloro-methyl-benzofuran scaffold.[1]

    • URL:[2][1]

Sources

Optimization

solving solubility issues with 7-Chloro-4-methyl-benzofuran in aqueous media

Technical Guide & Troubleshooting Hub Status: Operational Ticket Topic: Aqueous Solubility Optimization Molecule Class: Neutral Lipophilic Benzofuran Derivative LogP Estimate: ~3.5 (High Lipophilicity) Part 1: The Physic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Hub

Status: Operational Ticket Topic: Aqueous Solubility Optimization Molecule Class: Neutral Lipophilic Benzofuran Derivative LogP Estimate: ~3.5 (High Lipophilicity)

Part 1: The Physicochemical Barrier (The "Why")

Before troubleshooting, you must understand the enemy. 7-Chloro-4-methyl-benzofuran (7-Cl-4-Me-BF) presents a classic "brick dust" profile.

  • High Lipophilicity (LogP > 3.0): The chloro and methyl substituents on the benzofuran core significantly increase the partition coefficient. The molecule energetically prefers self-association or adhesion to plastics over interaction with water molecules.

  • Neutral Character: Unlike amines or carboxylic acids, this molecule lacks ionizable centers in the physiological pH range (pH 1–8). Crucial Insight: Adjusting the pH of your buffer will not improve solubility. You cannot "salt it in."

  • The "Ouzo Effect" (Spontaneous Emulsification): When you dilute a DMSO stock of 7-Cl-4-Me-BF into water, the solvent quality changes instantly. The hydrophobic molecules aggregate into micro-droplets or crystals, causing the solution to turn milky or cloudy. This is the #1 failure mode reported by users.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My solution turns cloudy immediately upon adding the DMSO stock to the media."

Diagnosis: Solvent Shock Precipitation. Mechanism: You triggered a rapid change in dielectric constant. The local concentration of the drug at the injection site exceeded its metastable solubility limit before it could disperse.

The Fix (The "Subsurface Injection" Technique):

  • Do not pipette the DMSO stock onto the surface of the media.

  • Do:

    • Vortex the aqueous media/buffer vigorously to create a vortex cone.

    • Inject the DMSO stock directly into the center of the vortex (subsurface).

    • This ensures rapid dilution below the nucleation threshold.

  • Alternative: If the final concentration is high (>10 µM), you must switch to a carrier system (see Protocol B).

Issue 2: "My cells are dying, but the compound should be non-toxic at this dose."

Diagnosis: Solvent Toxicity or Crystal Lysis. Mechanism:

  • DMSO Toxicity: Many cell lines (e.g., HepG2, primary neurons) show stress signaling at DMSO concentrations >0.1%. If you are using 0.5% or 1% DMSO to keep the drug in solution, the solvent is likely the killer.

  • Micro-Crystals: Invisible micro-precipitates can settle on the cell monolayer, causing physical stress or localized high-concentration toxicity ("contact killing").

The Fix:

  • Limit DMSO: Keep final DMSO < 0.1% (v/v).

  • Switch Vehicle: Use a Cyclodextrin-based stock (Protocol B). Cyclodextrins encapsulate the lipophile, preventing precipitation and eliminating the need for high DMSO loads.

Issue 3: "I lost 90% of my compound during the serial dilution steps."

Diagnosis: Non-Specific Binding (NSB). Mechanism: 7-Cl-4-Me-BF is highly lipophilic. It will bind avidly to:

  • Polystyrene (PS) reservoirs.

  • Pipette tips.

  • Filter membranes.

The Fix:

  • Labware: Switch to Glass or Low-Binding Polypropylene (PP) plates/tubes. Never use standard polystyrene for intermediate dilutions.

  • Priming: "Pre-soak" pipette tips by aspirating and dispensing the solution twice before the final transfer.

  • Surfactant: Add 0.01% Tween-80 to your assay buffer to saturate plastic binding sites.

Part 3: Validated Protocols

Protocol A: The "Solvent Shift" Kinetic Solubility Assay

Use this to determine the absolute limit of your compound in your specific media before precipitation occurs.

Materials:

  • 10 mM Stock of 7-Cl-4-Me-BF in 100% DMSO.

  • PBS (pH 7.4) or Culture Media.

  • 96-well UV-transparent plate (Low-binding).

  • Plate reader (OD620 nm).

Workflow:

  • Prepare Pre-dilutions: Create a dilution series of the compound in 100% DMSO first (e.g., 10 mM down to 0.1 mM). Do not dilute into water yet.

  • The Shift: Transfer 2 µL of each DMSO sub-stock into 198 µL of PBS in the assay plate (1% final DMSO).

  • Mix: Shake at 500 rpm for 2 minutes.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Interpret: A spike in OD620 indicates precipitation. Your working limit is the highest concentration before the spike.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this for animal dosing or high-concentration cell assays.

Theory: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic benzofuran sits inside the donut-shaped cavity, while the hydrophilic exterior keeps it soluble in water.

Recipe (20% HP-β-CD Stock):

  • Vehicle Prep: Dissolve 20g of HP-β-CD (e.g., Kleptose® or Trappsol®) in 80mL of Milli-Q water. Stir until clear.

  • Compound Addition: Add 7-Cl-4-Me-BF powder slowly to the stirring cyclodextrin solution.

    • Note: This process is slow. It may take 24-48 hours of stirring at room temperature to reach equilibrium.

  • Clarification: Filter through a 0.45 µm PVDF filter to remove un-complexed drug.

  • Quantification: Measure the concentration of the filtrate using HPLC-UV (254 nm), as the "nominal" concentration added may not equal the "dissolved" concentration.

Part 4: Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting the correct formulation strategy based on your experimental constraints.

FormulationLogic Start Start: 7-Cl-4-Me-BF Formulation AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ConcCheck Required Conc > 10 µM? InVitro->ConcCheck LowConc Standard DMSO ConcCheck->LowConc No HighConc Solubility Enhancement ConcCheck->HighConc Yes Sol_DMSO Use DMSO Stock (Final < 0.1%) Subsurface Injection LowConc->Sol_DMSO Sol_CD Cyclodextrin Complex (20% HP-beta-CD) HighConc->Sol_CD Route Route of Admin? InVivo->Route Route->Sol_CD IV / IP Sol_Lipid Lipid Formulation (Corn Oil / Tween 80) Route->Sol_Lipid Oral (PO) Sol_Nano Nanosuspension (Wet Milling) Route->Sol_Nano Oral (High Dose)

Figure 1: Decision tree for selecting the optimal vehicle based on experimental application and concentration requirements.

Part 5: Summary Data Table

ParameterValue / CharacteristicImpact on Solubility
Molecular Weight ~166.6 g/mol Small molecule; diffusion is fast if soluble.
LogP (Oct/Water) ~3.5 (Estimated)High lipophilicity; drives aggregation in water.
pKa None (Neutral)pH adjustment is ineffective.
Max Solubility (PBS) < 5 µM (Typical)Requires enhancement for most assays.
Max Solubility (DMSO) > 50 mMExcellent stock solvent, but crashes on dilution.
Rec. Vehicle (IV) 20% HP-β-CDBiocompatible; prevents precipitation.

References

  • PubChem. (2025).[1] 7-Chlorobenzofuran Compound Summary. National Library of Medicine.[2] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Solvent Shift" and kinetic solubility protocols).
  • LifeTein. (2023). DMSO Usage in Cell Culture. [Link]

  • ResearchGate. (2017). Solvent shift method for anti-precipitant screening of poorly soluble drugs. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 7-Chloro-4-methyl-benzofuran

Introduction: The synthesis of specifically substituted benzofurans, such as 7-Chloro-4-methyl-benzofuran, is a critical task in the development of novel pharmaceuticals and agrochemicals.[1][2] A significant and recurri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of specifically substituted benzofurans, such as 7-Chloro-4-methyl-benzofuran, is a critical task in the development of novel pharmaceuticals and agrochemicals.[1][2] A significant and recurring challenge in this process is the control of regioselectivity, particularly the co-formation of the undesired 5-Chloro-4-methyl-benzofuran isomer. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers minimize regioisomer formation and maximize the yield of the desired 7-chloro product.

Section 1: The Regioselectivity Challenge

The core of the issue lies in the intramolecular cyclization step, typically starting from a precursor like 3-chloro-6-methylphenol. The phenoxide intermediate possesses two non-equivalent ortho positions (C2 and C6) available for ring closure. The reaction's outcome is a delicate balance between steric and electronic factors, which can favor one pathway over the other.

  • Pathway A (Desired): Cyclization at the C2 position, which is sterically hindered by the adjacent chlorine atom, yields the target 7-Chloro-4-methyl-benzofuran .

  • Pathway B (Undesired): Cyclization at the C6 position, which is sterically more accessible, leads to the regioisomeric impurity 5-Chloro-4-methyl-benzofuran .

The goal of a well-designed synthesis is to implement conditions that override the natural steric preference for Pathway B and selectively drive the reaction through Pathway A.

cluster_start Precursor cluster_cyclization Intramolecular Cyclization cluster_products Products Start 3-chloro-6-methylphenol Derivative Intermediate Key Reaction Intermediate (e.g., Phenoxide) Start->Intermediate Reaction Initiation Desired 7-Chloro-4-methyl-benzofuran Intermediate->Desired Pathway A: Cyclization at C2 (Sterically Hindered) Undesired 5-Chloro-4-methyl-benzofuran Intermediate->Undesired Pathway B: Cyclization at C6 (Sterically Favored)

Caption: Competing pathways in 7-Chloro-4-methyl-benzofuran synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the 5-chloro isomer often the major byproduct?

A1: The formation of the 5-chloro isomer is frequently favored due to sterics. The C6 position on the 3-chloro-6-methylphenol precursor is less sterically hindered than the C2 position, which is crowded by the adjacent chlorine atom. In many conventional cyclization reactions, such as classical acid-catalyzed condensations, the incoming group will preferentially attack the more accessible C6 site.[3]

Q2: Which synthetic strategies offer the best control over regioselectivity for this type of substitution pattern?

A2: Transition-metal-catalyzed reactions, particularly those employing palladium or copper, offer superior control.[4][5] Methods like Sonogashira coupling of an o-halophenol with a terminal alkyne followed by an intramolecular cyclization are highly effective because the regiochemistry is locked in by the starting materials.[6][7] Additionally, one-pot syntheses using specific Lewis acids like titanium tetrachloride (TiCl₄) to promote reactions between phenols and α-haloketones have demonstrated excellent regioselectivity under optimized conditions.[8][9]

Q3: How do the electronic properties of the chloro and methyl groups influence the reaction?

A3: The chlorine atom is an ortho, para-directing group but is deactivating overall due to its strong inductive electron-withdrawing effect. The methyl group is an ortho, para-directing and activating group. These competing electronic effects modulate the nucleophilicity of the aromatic ring. However, in many cases, especially in reactions proceeding through an electrophilic aromatic substitution-type mechanism, steric hindrance often proves to be the dominant factor in determining the final product ratio.[3]

Q4: Can I reliably predict the regioisomeric ratio with computational modeling?

A4: While quantum mechanics (QM) analyses can offer valuable insights, they are not always perfectly predictive. Studies have shown that simple HOMO and 13C NMR calculations on the starting material may suggest one major isomer, while experimental results yield another.[10] More accurate predictions require analyzing the properties of the reaction intermediates, such as an oxonium ion in acid-catalyzed cyclizations, and calculating the activation energies for the competing cyclization pathways.[10] Such analyses can provide a calculated ratio that is often consistent with experimental observations.

Section 3: Troubleshooting Guide

This section addresses common experimental outcomes and provides actionable solutions to steer the synthesis towards the desired 7-chloro isomer.

Problem: The undesired 5-Chloro-4-methyl-benzofuran is the major product (>50%).

  • Likely Cause: Your reaction conditions are dominated by steric control, favoring cyclization at the more accessible C6 position. This is a common result in standard intramolecular Friedel-Crafts type reactions or non-optimized condensations.[3]

  • Solution 1: Switch to a Lewis-Acid-Mediated One-Pot Synthesis. Certain Lewis acids can chelate with the phenolic oxygen and the incoming reactant, creating a transition state that favors cyclization at a specific position. Titanium tetrachloride (TiCl₄) has been shown to promote high regioselectivity in the synthesis of benzofurans from phenols and α-haloketones.[8][9] This approach combines Friedel-Crafts-like alkylation and intramolecular cyclodehydration into a single, highly regioselective step.

  • Solution 2: Implement a Palladium-Catalyzed Strategy. Transition-metal-catalyzed cross-coupling and annulation reactions are powerful tools for overcoming steric bias.[4][11] By carefully selecting ligands and reaction conditions, you can promote the formation of the thermodynamically favored, albeit sterically more challenging, product.

Problem: The reaction yields a difficult-to-separate mixture of 7-chloro and 5-chloro isomers (e.g., ratio between 1:2 and 2:1).

  • Likely Cause: The reaction conditions provide poor selectivity, with both steric and electronic factors contributing almost equally to the outcome. The energy barrier for cyclization at either position is very similar.

  • Solution 1: Modify Reaction Parameters. Systematically screen key parameters. Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the proportion of one isomer. Changing the solvent can alter the solvation of the transition state, which can influence the activation energy barrier for each pathway.

  • Solution 2: Re-evaluate the Synthetic Route. If optimization fails, a fundamental change in strategy is warranted. Instead of a one-step cyclization on the phenol, consider a multi-step approach where the regiochemistry is unambiguously defined early on. For example, starting with a precursor that already has the necessary functionality at the C2 position (e.g., via directed ortho-metalation) before building the furan ring.

start Analyze Product Mixture by GC-MS / NMR decision1 Is 5-Chloro Isomer the Major Product? start->decision1 decision2 Is it a Difficult Mixture? decision1->decision2 No cause1 Likely Cause: Reaction is sterically controlled. decision1->cause1 Yes cause2 Likely Cause: Poor kinetic/thermodynamic differentiation. decision2->cause2 Yes solution1 Action: Switch to regioselective protocol. (e.g., TiCl₄-mediated one-pot). cause1->solution1 solution2 Action: Optimize reaction parameters (Temp, Solvent, Catalyst). cause2->solution2 end Achieve High Yield of 7-Chloro Isomer solution1->end solution3 Action: If optimization fails, redesign route (e.g., use directed metalation). solution2->solution3 No Improvement solution2->end Successful solution3->end

Caption: Troubleshooting workflow for minimizing regioisomer formation.

Section 4: Recommended Experimental Protocols

Protocol 1: Highly Regioselective One-Pot Synthesis via TiCl₄ Promotion

This protocol is based on the successful synthesis of highly substituted benzofurans from phenols and α-haloketones, which demonstrates excellent regioselectivity.[8][9]

Reagent/ParameterValueNotes
Starting Phenol 3-chloro-6-methylphenol1.0 eq
α-Haloketone Chloroacetone1.2 eq
Lewis Acid Titanium tetrachloride (TiCl₄)1.0 eq
Solvent 2,2,2-Trifluoroethanol (TFE)Reflux
Temperature 70-80 °C
Reaction Time 4-8 hoursMonitor by TLC/GC-MS

Step-by-Step Methodology:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-6-methylphenol (1.0 eq) and dry 2,2,2-trifluoroethanol (TFE).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add titanium tetrachloride (1.0 eq) dropwise via syringe. The solution may become colored.

  • After stirring for 10 minutes at 0 °C, add chloroacetone (1.2 eq) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 74 °C).

  • Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 7-Chloro-4-methyl-benzofuran.

Section 5: References

  • Perkin rearrangement. Grokipedia.

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Center for Biotechnology Information. [Link]

  • Perkin rearrangement. Wikipedia. [Link]

  • Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. ResearchGate. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Royal Society of Chemistry. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. National Center for Biotechnology Information. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Group, Oregon State University. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. [Link]

  • The Perkin rearrangement. ResearchGate. [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. National Center for Biotechnology Information. [Link]

  • Possible iodinated benzofuran regioisomers from C–C/C–O arylations of 5-substituted-1,2,3-triiodobenzenes. ResearchGate. [Link]

  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. [Link]

  • Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N' -Cyclic Azomethine Imines. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

  • Regioselective synthesis of new EWG-Bearing 3-benzoyl-2-phenylbenzofurans. UniCA IRIS. [Link]

  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. [Link]

  • Synthesis of benzofurans. Google Patents.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. TSI Journals. [Link]

  • Synthesis and structure of (7aRS)-4-chloro-6-(4-methylphenyl)-6,7,7a,8-tetrahydro-5H-indeno[5,6-b]furan-5-one. International Union of Crystallography. [Link]

  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Phys.org. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Semantic Scholar. [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]

Sources

Optimization

purification strategies for high-purity 7-Chloro-4-methyl-benzofuran

The following guide serves as a specialized Technical Support Center for the purification of 7-Chloro-4-methyl-benzofuran . It is designed for researchers and process chemists requiring high-purity isolation (>98%) for d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 7-Chloro-4-methyl-benzofuran . It is designed for researchers and process chemists requiring high-purity isolation (>98%) for downstream pharmaceutical or materials science applications.

Status: Operational Role: Senior Application Scientist Topic: Purification Strategies & Troubleshooting

Executive Summary

7-Chloro-4-methyl-benzofuran is a halogenated bicyclic ether often used as a scaffold in kinase inhibitor development. Its purification is complicated by two primary factors:

  • Isomeric Similarity: The potential presence of regioisomers (e.g., 4-chloro-7-methyl-benzofuran) if the synthesis involved non-regioselective cyclization.

  • Physical State Ambiguity: Depending on purity and temperature, this compound often exists at the boundary between a viscous oil and a low-melting solid, leading to "oiling out" during crystallization.

This guide provides a self-validating purification workflow, moving from crude extraction to analytical-grade isolation.

Module 1: Crystallization & Solid-State Troubleshooting

Context: Crystallization is the preferred method for scalability, but benzofurans are notorious for oiling out.

Q: My product is "oiling out" instead of crystallizing. How do I force a solid?

A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with 7-chloro-4-methyl-benzofuran due to its low melting point and lipophilicity.

Troubleshooting Protocol:

  • Solvent Switch: Avoid single solvents. Use a binary solvent system where the compound is highly soluble in the "good" solvent (e.g., Ethyl Acetate or DCM) and sparingly soluble in the "anti-solvent" (e.g., Hexanes or Pentane).

  • The "Seeding" Technique:

    • Dissolve crude oil in minimum warm Hexanes (40°C).

    • Add EtOAc dropwise until clear.

    • Cool slowly to RT.

    • Crucial Step: Scratch the inner glass surface with a glass rod to induce nucleation or add a seed crystal from a previous batch.

    • Cool to -20°C.

  • Trace Impurity Removal: Oiling is often caused by phenolic impurities (starting materials) acting as plasticizers. Wash the organic layer with 1M NaOH prior to crystallization to remove uncyclized phenols.

Q: The crystals are off-white/yellow. How do I remove the color?

A: The yellow color typically arises from oxidation byproducts (quinones) or polymerized furan species.

  • Activated Carbon Treatment: Dissolve the compound in hot ethanol. Add activated charcoal (5% w/w), stir for 30 mins, and filter through Celite while hot.

  • Silica Plug Filtration: If carbon fails, pass a solution of the compound (in 10% EtOAc/Hexanes) through a short pad of silica gel. The non-polar benzofuran will elute, while polar colored impurities adhere to the silica.

Module 2: Chromatographic Purification (HPLC & Flash)

Context: When crystallization fails or isomers are present, chromatography is required.

Q: I see a "shoulder" peak on my HPLC. Is this an isomer?

A: Yes, this is likely the 4-chloro-7-methyl isomer or a 2,3-dihydro impurity.

  • Causality: If your synthesis involved a Rapoport-type cyclization or radical process, regioisomers are common.

  • Resolution: Standard C18 methods often fail to resolve these positional isomers due to identical hydrophobicity.

Recommended HPLC Method (Isomer Resolution): To separate the 7-chloro-4-methyl isomer from the 4-chloro-7-methyl isomer, you must exploit pi-pi interaction differences using a Phenyl-Hexyl column rather than standard C18.

ParameterCondition
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl), 5 µm, 250 x 4.6 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH provides better selectivity than ACN for benzofurans)
Gradient 60% B to 80% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (benzofuran specific)
Q: The compound tails significantly on silica gel (Flash Chromatography).

A: Tailing indicates interaction with silanol groups, suggesting the presence of a free phenol (unreacted precursor) or the benzofuran oxygen acting as a weak Lewis base.

  • Fix: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase. This neutralizes acidic silanol sites on the silica, sharpening the peak shape.

Module 3: Impurity Profiling & Removal

Context: Identifying specific contaminants based on synthesis routes.

Q: What are the critical impurities I should look for?

A: Based on standard benzofuran synthesis routes (e.g., intramolecular cyclization of


-phenoxy carbonyls), look for:
  • Precursor Phenols: 2-chloro-5-methylphenol (Starting material).

    • Detection: Shift in retention time; positive ferric chloride test.

    • Removal: Alkaline wash (1M NaOH).

  • De-halogenated species: 4-methylbenzofuran.

    • Cause: Hydrogenolysis during Pd-catalyzed steps.

    • Removal: Difficult; requires high-efficiency preparative HPLC.

  • Open-chain intermediates: Uncyclized ketones/aldehydes.

    • Detection: Carbonyl peak in IR (~1680-1700 cm⁻¹).

    • Removal: React with hydrazine (forms hydrazone, changing polarity) then filter/chromatograph.

Visualizing the Workflow

Diagram 1: Purification Decision Matrix

This logic tree guides you based on the physical state and purity of your crude material.

PurificationStrategy Start Crude 7-Chloro-4-methyl-benzofuran CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Melting Point > 40°C Oil Viscous Oil / Liquid CheckState->Oil Melting Point < 40°C Recryst Recrystallization (Hexanes/MeOH) Solid->Recryst TLC TLC Analysis (Hex/EtOAc 9:1) Oil->TLC TLC->Recryst Single Spot (Oiling issue) Flash Flash Chromatography (Silica + 1% TEA) TLC->Flash Distinct Spots PurityCheck HPLC Purity Check Recryst->PurityCheck Flash->PurityCheck IsomerIssue Isomers Detected? PurityCheck->IsomerIssue PrepHPLC Prep-HPLC (Phenyl-Hexyl Column) IsomerIssue->PrepHPLC Yes Final Pure Compound (>98%) IsomerIssue->Final No PrepHPLC->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Diagram 2: Recrystallization & Phase Separation Logic

Specific workflow to prevent "oiling out."

Recrystallization Crude Crude Mixture Dissolve Dissolve: Min. Vol. Hot Hexanes (50°C) Crude->Dissolve AddPolar Add Polar Co-solvent (EtOAc/MeOH) Dropwise Dissolve->AddPolar CloudPoint Cloud Point Reached? AddPolar->CloudPoint CloudPoint->AddPolar No (Clear) Cool Slow Cool to RT (Insulated) CloudPoint->Cool Yes (Turbid) Seed Seed/Scratch Glass Cool->Seed Freeze Chill to -20°C Seed->Freeze Filter Vacuum Filtration (Cold Hexane Wash) Freeze->Filter

Caption: Step-by-step recrystallization protocol designed to mitigate oiling out phenomena.

Experimental Protocols

Optimized Flash Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (95 : 5).

  • Additive: 0.5% Triethylamine (TEA) pre-equilibrated in the column.

  • Loading: Dissolve crude in minimum DCM.

  • Elution: 7-Chloro-4-methyl-benzofuran typically elutes early (Rf ~0.6 in 9:1 Hex/EtOAc) due to low polarity. Phenolic impurities will remain at the baseline or elute much later.

Analytical Purity Assessment (HPLC)

Before releasing the batch, verify purity using the "Stress Test" gradient.

Time (min)% Water (0.1% FA)% MethanolFlow (mL/min)
0.040601.0
15.010901.0
20.010901.0
21.040601.0

References

  • Synthesis and Purification of Benzofuran Derivatives: Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1] Available at: [Link]

  • General Recrystallization Strategies: University of Massachusetts Amherst. Recrystallization Guide. Available at: [Link]

  • Impurity Profiling in Benzofurans: National Institutes of Health (NIH). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS. Available at: [Link]

  • Solubility Parameters for Purification: Reddit ChemPros/Hansen Solubility Data Discussion. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

Sources

Troubleshooting

overcoming steric hindrance in 7-Chloro-4-methyl-benzofuran derivatives

Topic: Overcoming Steric Hindrance & Electronic Deactivation Status: Operational | Tier: Level 3 (Advanced Synthesis) The Structural Diagnostic: "The Orthogonal Squeeze" User Query: "Why is this specific scaffold so resi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Electronic Deactivation

Status: Operational | Tier: Level 3 (Advanced Synthesis)

The Structural Diagnostic: "The Orthogonal Squeeze"

User Query: "Why is this specific scaffold so resistant to standard Pd-catalysis and electrophilic substitution?"

Technical Insight: The 7-Chloro-4-methyl-benzofuran scaffold presents a unique "orthogonal squeeze." You are fighting two opposing forces:

  • The 4-Methyl Blockade (Steric): The methyl group at C4 projects into the bay region, severely sterically hindering the C3 position and, to a lesser extent, the C5 position.

  • The 7-Chloro Deactivation (Electronic/Steric): The chlorine at C7 is an electron-withdrawing group (EWG) that deactivates the benzene ring toward electrophilic aromatic substitution (SEAr). Simultaneously, it creates steric bulk protecting the C6 position.

This leaves C2 as the only kinetically accessible site for standard lithiation, while the C7-Cl bond is chemically inert to standard oxidative addition due to the electron-rich nature of the benzofuran ring pushing density back against the Cl, strengthening the C-Cl bond.

Visualizing the Steric Map

StericMap Core 7-Chloro-4-methyl-benzofuran C4_Me 4-Methyl Group (Steric Bulk) Core->C4_Me C7_Cl 7-Chloro Group (EWG + Steric) Core->C7_Cl C2_Pos C2 Position (Accessible) Core->C2_Pos Primary Reactive Site C3_Pos C3 Position (Blocked) C4_Me->C3_Pos Blocks Access C6_Pos C6 Position (Shielded) C7_Cl->C6_Pos Shields

Caption: Steric and electronic influence map of 7-Chloro-4-methyl-benzofuran showing accessible vs. blocked sites.

Troubleshooting Guide: C7-Chlorine Displacement

Issue: Standard Suzuki or Buchwald-Hartwig conditions (Pd(PPh3)4, Na2CO3) yield <5% conversion or recovered starting material. Root Cause: The 7-position is crowded, and the C-Cl bond is strong. Standard phosphines (PPh3) dissociate too easily and lack the electron density to force oxidative addition.

Protocol A: The "Bulky-Rich" Ligand System

To force oxidative addition at C7, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Pd complexes (PEPPSI).

Recommended System:

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

  • Ligand: XPhos (for Suzuki) or RuPhos (for Amination).

    • Why? XPhos creates a "pocket" that facilitates reductive elimination in crowded systems while being electron-rich enough to break the C-Cl bond.

  • Base: K3PO4 (anhydrous) or Cs2CO3.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Workflow
  • De-gassing (Critical): Sparge Toluene and Water separately with Argon for 30 mins. Oxygen kills the active monomeric Pd(0)-L species required for hindered substrates.

  • Pre-complexation: Mix Pd(OAc)2 and XPhos (1:2 ratio) in the solvent at room temperature for 5 minutes before adding the substrate. Look for a color change (orange to dark red).

  • Addition: Add 7-Chloro-4-methyl-benzofuran and the boronic acid (1.5 equiv).

  • Ramp: Heat to 100°C. Do not overshoot to 120°C immediately to avoid catalyst aggregation (Palladium Black).

FAQ: C7-Coupling Failure Analysis
ObservationDiagnosisCorrective Action
Reaction stays pale yellow Catalyst poisoning or no active Pd(0) formed.Switch to a precatalyst like XPhos-Pd-G4 . This guarantees the active species enters the cycle immediately.
Reaction turns black rapidly "Palladium Black" precipitation. Ligand dissociation.Increase Ligand:Pd ratio to 3:1. Lower temp to 80°C and extend time.
Starting material consumed, but no product Protodehalogenation (Reduction).Your solvent is "donating" hydride (e.g., isopropanol). Switch to strictly anhydrous Toluene or Dioxane.

Troubleshooting Guide: Functionalizing C2 & C3

Issue: Attempting to functionalize C3 usually results in C2-functionalization or complex mixtures. Root Cause: The C2 proton is the most acidic (pKa ~33). The 4-Methyl group physically blocks the "top" approach to C3.

Protocol B: The "Site-Selective" Lithiation
Scenario 1: You want C2-Functionalization

This is straightforward but requires temperature control to avoid benzyne formation at the 6,7-position (involving the Cl).

  • Reagent: n-BuLi (1.1 equiv).

  • Temp: -78°C.

  • Solvent: THF (anhydrous).[1]

  • Warning: Do NOT use t-BuLi; it will perform Lithium-Halogen exchange at C7 or induce elimination to a benzyne intermediate.

Scenario 2: You want C3-Functionalization (The "Blocked" Position)

You cannot directly lithiate C3. You must use the "Block-Lithiate-Deprotect" strategy.

  • Block C2: React with n-BuLi (-78°C) followed by TMS-Cl.

    • Result: 7-Chloro-4-methyl-2-(trimethylsilyl)benzofuran.

  • Halogen Dance / Directed Lithiation:

    • Treat the C2-TMS species with LDA (Lithium Diisopropylamide) at -78°C.

    • Mechanism:[2][3][4][5][6][7] The bulky TMS group and the 4-Me group create a "pocket" at C3. While crowded, LDA is small enough to abstract the C3 proton if C2 is blocked.

    • Quench: Add electrophile (E+).

  • Deprotect: TBAF (Tetra-n-butylammonium fluoride) to remove the C2-TMS.

Decision Logic for Functionalization

Workflow Start Target: 7-Cl-4-Me-Benzofuran deriv. Decision1 Target Position? Start->Decision1 Path_C7 Position 7 (Cl) Decision1->Path_C7 Replace Cl Path_C2 Position 2 Decision1->Path_C2 Add Group Path_C3 Position 3 Decision1->Path_C3 Add Group Action_C7 Suzuki/Buchwald Use: XPhos-Pd-G4 Solvent: Toluene/H2O Path_C7->Action_C7 Action_C2 Direct Lithiation Use: n-BuLi / -78°C Avoid: t-BuLi Path_C2->Action_C2 Action_C3 Block-Func-Deprotect 1. n-BuLi/TMSCl (Block C2) 2. LDA/Electrophile (Hit C3) 3. TBAF (Remove TMS) Path_C3->Action_C3

Caption: Decision matrix for site-selective functionalization of the hindered scaffold.

The Nuclear Option: De Novo Synthesis

User Query: "I cannot couple anything to the 7-position due to the 4-Me steric clash. What now?"

Technical Insight: If the 4-Me and 7-Cl make the ring too crowded for late-stage functionalization, you must build the ring already containing your desired substituents.

Recommended Route: Rap-Stoermer Condensation Instead of modifying the benzofuran, synthesize it from a substituted salicylaldehyde.

  • Starting Material: 3-Chloro-6-methyl-2-hydroxybenzaldehyde (commercially available or accessible via Reimer-Tiemann of 2-chloro-5-methylphenol).

  • Reagent: Phenacyl bromide (or respective alpha-halo ketone with your desired "C2" substituent).

  • Conditions: K2CO3, Acetone, Reflux.

  • Advantage: This forms the C1-C2 and C2-C3 bonds around the steric bulk, rather than forcing a group onto a closed ring.

References

  • Buchwald, S. L., et al. "Coupling of ortho-substituted aryl chlorides with bulky amides." Chemical Communications, 2011.[8]

    • Relevance: Establishes the necessity of unsymmetric bisphosphine ligands (XPhos/BrettPhos) for hindered aryl chlorides.
  • Fu, G. C., et al. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2001.

    • Relevance: Foundational text on using bulky phosphines (P(t-Bu)3) and Pd2(dba)3 for hindered chlorides.
  • Dean, F. M., et al. "Lithiation in flavones, chromones, coumarins, and benzofuran derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1985.[9]

    • Relevance: Defines the regioselectivity of benzofuran lithiation (C2 vs C3)
  • Kwong, F. Y., et al. "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand."[10] Synthesis, 2019.[10]

    • Relevance: Provides modern ligand architectures specifically designed for the "orthogonal squeeze" scenario.

Sources

Optimization

preventing oxidation and degradation of 7-Chloro-4-methyl-benzofuran

Welcome to the technical support center for 7-Chloro-4-methyl-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidation and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Chloro-4-methyl-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidation and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experiments.

Introduction: Understanding the Instability of 7-Chloro-4-methyl-benzofuran

7-Chloro-4-methyl-benzofuran, like many benzofuran derivatives, is susceptible to oxidative and degradative processes. The electron-rich furan ring is the primary site of reactivity, making the molecule sensitive to atmospheric oxygen, light, and certain chemical environments. The presence of the chloro and methyl substituents on the benzene ring can further influence the electronic properties and, consequently, the stability of the molecule. This guide will provide a comprehensive overview of the potential degradation pathways and practical strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 7-Chloro-4-methyl-benzofuran degradation?

A1: The primary causes of degradation are:

  • Oxidation: Reaction with atmospheric oxygen is a major concern. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.

  • Hydrolysis: Although benzofurans are generally more stable to hydrolysis than furans, prolonged exposure to acidic or basic conditions can lead to degradation.

  • Incompatible Reagents: Contact with strong oxidizing agents or certain reactive chemicals can rapidly degrade the compound.

Q2: How can I visually detect if my sample of 7-Chloro-4-methyl-benzofuran has degraded?

A2: While visual inspection is not a definitive method, signs of degradation may include a change in color (e.g., from colorless or pale yellow to a darker shade) or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC or GC-MS are essential for confirming the purity of the compound.

Q3: What are the likely degradation products of 7-Chloro-4-methyl-benzofuran?

A3: Based on the known reactivity of the benzofuran ring system, the primary degradation products are likely to result from the oxidation of the furan ring. This can lead to the formation of an epoxide intermediate, which can then undergo ring-opening to form aldehydes and carboxylic acids.[1] The presence of the chloro and methyl groups may influence the specific degradation profile.

Q4: What are the ideal storage conditions for 7-Chloro-4-methyl-benzofuran?

A4: To minimize degradation, 7-Chloro-4-methyl-benzofuran should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light. Storage at low temperatures (2-8°C) is also recommended to slow down potential degradation processes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC-MS analysis of a fresh sample. Oxidation during handling or storage.1. Review your handling procedures. Ensure the compound is handled under an inert atmosphere as much as possible. 2. Check the integrity of your storage container's seal. 3. Perform a quick purity check on a new, unopened sample if available.
Loss of compound potency or inconsistent experimental results. Degradation of the stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions under an inert atmosphere and at low temperatures. 3. Consider adding a suitable antioxidant to your stock solution (see protocol below).
Color change of the solid compound or solution over time. Significant oxidation has likely occurred.1. The sample is likely compromised and should be discarded. 2. Review and improve your storage and handling procedures to prevent this in the future.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of 7-Chloro-4-methyl-benzofuran

This protocol describes the best practices for handling air-sensitive compounds like 7-Chloro-4-methyl-benzofuran to prevent oxidation.

Materials:

  • 7-Chloro-4-methyl-benzofuran

  • Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)

  • Oven-dried glassware

  • Septa

  • Syringes and needles

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.

  • Inert Atmosphere:

    • Glovebox: Place the sealed container of 7-Chloro-4-methyl-benzofuran, along with all necessary equipment (spatulas, vials, etc.), into the antechamber of the glovebox. Evacuate and refill the antechamber with inert gas at least three times before transferring the items into the main chamber.

    • Schlenk Line: If a glovebox is not available, use a Schlenk line. Connect your reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air.

  • Dispensing the Compound:

    • Once under an inert atmosphere, carefully open the container of 7-Chloro-4-methyl-benzofuran.

    • Quickly weigh the desired amount of the compound and transfer it to your reaction vessel.

    • Immediately and securely reseal the main container.

  • Solvent Addition: If dissolving the compound, use a degassed solvent. Solvents can be degassed by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method. Add the solvent to your reaction vessel via a syringe through a septum.

Protocol 2: Preparation and Storage of Stock Solutions with Antioxidants

To enhance the stability of stock solutions, the addition of a phenolic antioxidant can be beneficial.

Materials:

  • 7-Chloro-4-methyl-benzofuran

  • Degassed solvent (e.g., DMSO, DMF, Dichloromethane)

  • Butylated hydroxytoluene (BHT) or other suitable phenolic antioxidant

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare Antioxidant Stock Solution: Prepare a stock solution of BHT in your chosen solvent at a concentration of 1 mg/mL.

  • Prepare 7-Chloro-4-methyl-benzofuran Stock Solution:

    • Following the inert atmosphere handling protocol, weigh the desired amount of 7-Chloro-4-methyl-benzofuran.

    • Dissolve the compound in the degassed solvent to the desired concentration. . Add Antioxidant: Add the BHT stock solution to your 7-Chloro-4-methyl-benzofuran solution to a final BHT concentration of 0.01-0.1%. The optimal concentration may need to be determined empirically.

  • Storage:

    • Aliquot the stock solution into smaller, single-use amber vials.

    • Purge the headspace of each vial with an inert gas before sealing.

    • Store the vials at 2-8°C.

Protocol 3: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for an HPLC method to separate 7-Chloro-4-methyl-benzofuran from its potential degradation products. Method optimization will be required for your specific instrumentation and degradation profile.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7). A typical starting gradient could be 50:50 acetonitrile:water, increasing to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of 7-Chloro-4-methyl-benzofuran (this should be determined experimentally, but a starting point could be around 254 nm and 280 nm).

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation: Prepare a solution of 7-Chloro-4-methyl-benzofuran in the mobile phase at a concentration of approximately 1 mg/mL.

  • Forced Degradation Samples (for method development): To confirm the method is "stability-indicating," you will need to generate degradation products. This can be done by subjecting the compound to stress conditions as outlined in ICH guidelines (e.g., acid, base, peroxide, heat, light).[2][3][4][5]

  • Analysis: Inject the fresh sample and the stressed samples onto the HPLC system.

  • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of 7-Chloro-4-methyl-benzofuran. Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Visualizing Degradation and Prevention

Logical Flow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting stability issues with 7-Chloro-4-methyl-benzofuran.

troubleshooting_flow start Problem: Inconsistent Results or Suspected Degradation check_purity Analyze Sample by HPLC/GC-MS start->check_purity is_pure Is the sample pure? check_purity->is_pure yes Yes is_pure->yes Yes no No is_pure->no No consult_specialist Consult with a Specialist yes->consult_specialist If problem persists review_handling Review Handling Procedures (Inert Atmosphere) no->review_handling review_storage Review Storage Conditions (Temp, Light, Seal) review_handling->review_storage implement_changes Implement Corrective Actions review_storage->implement_changes retest Retest with a Fresh Sample implement_changes->retest problem_solved Problem Resolved retest->problem_solved

Caption: A flowchart for troubleshooting degradation issues.

Potential Oxidation Pathway

This diagram illustrates a plausible oxidative degradation pathway for the benzofuran ring system.

oxidation_pathway benzofuran 7-Chloro-4-methyl-benzofuran epoxide Epoxide Intermediate benzofuran->epoxide Oxidation (O2, light) ring_opening Ring-Opened Intermediates epoxide->ring_opening Rearrangement/Hydrolysis aldehyde Aldehyde Products (e.g., substituted salicylaldehyde) ring_opening->aldehyde acid Carboxylic Acid Products ring_opening->acid

Caption: A simplified potential oxidative degradation pathway.

References

  • Jin, H., et al. (2006). Pathways for metabolism of dibenzofuran through angular and lateral dioxygenation by Janibacter terrae strain XJ-1.
  • Gomes, A. R., et al. (2020).
  • Becher, D., et al. (2000). Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290.
  • Couch, R. A., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. iris univpm.
  • Hemdan, A., et al. (2016).
  • Hagenmaier, H., et al. (1996). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. PubMed.
  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov.
  • Gong, T., et al. (2023).
  • Velev, O. (2026).
  • BenchChem. (2025).
  • Wang, T., et al. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Scholarworks@UNIST.
  • Rodil, R., et al. (2012).
  • SGS. (2011).
  • ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products.
  • Kumar, S., & Kumar, A. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Beilstein Journals. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones.
  • Pharmaguideline.
  • Abu-Hashem, A. A., et al. (2026). (PDF) Reactivity of Benzofuran Derivatives.
  • da Cunha, A. S., & Vianna Jr, A. dos S. (2018). Enzymatic degradation of chlorinated aromatic compounds using Soybean Peroxidase.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6] - GSC Online Press.

  • Singh, R., & Kumar, R. (2014).
  • Khan, I., et al. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
  • Application of hplc method for investigation of stability of new benzimidazole deriv
  • De Laurentiis, E., et al. (2022).
  • Singh, S., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
  • Euro Chlor. (2007).
  • Estelrich, M., et al. (2024).

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 7-Chloro-4-methyl-benzofuran

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Chloro-4-methyl-benzofuran and structurally related molecules. The following cont...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Chloro-4-methyl-benzofuran and structurally related molecules. The following content, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to navigate the complexities of column chromatography for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a solvent system to purify 7-Chloro-4-methyl-benzofuran using normal-phase chromatography?

A1: For a moderately polar, aromatic compound like 7-Chloro-4-methyl-benzofuran, a binary solvent system of Hexanes and Ethyl Acetate is the most common and effective starting point.[1][2][3] This system offers a versatile polarity range and its components are easily removed post-purification.

  • Rationale: Normal-phase chromatography separates compounds based on their polarity, using a polar stationary phase (typically silica gel) and a non-polar mobile phase.[4] Non-polar compounds are eluted first, as they have a weaker affinity for the stationary phase.[5] By starting with a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the proportion of the more polar solvent (Ethyl Acetate), you can effectively elute compounds of increasing polarity.

  • Expert Tip: Before committing to a large-scale column, always perform preliminary Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for a solvent system that gives your target compound a Retention Factor (Rf) value between 0.1 and 0.3 for the best separation on a flash column.[1]

Q2: My compound is not separating from a closely-related impurity. How can I improve the resolution?

A2: Co-elution is a common challenge. If simply adjusting the polarity of your hexane/ethyl acetate system is insufficient, you must alter the selectivity of the mobile phase. This is achieved by changing one or more of the solvent components.

  • Strategy 1: Substitute the Non-Polar Solvent: For aromatic compounds, substituting hexane with Toluene can significantly improve separation.[6] The π-π interactions between toluene and the benzofuran ring system can introduce different selectivity compared to the non-aromatic hexane.

  • Strategy 2: Substitute the Polar Solvent: Replace Ethyl Acetate with a different polar modifier. A common alternative is Dichloromethane (DCM) , often used in combination with hexanes or as the primary less-polar solvent mixed with methanol or acetonitrile.[2][7] A Hexane/DCM gradient can sometimes resolve impurities that are inseparable in Hexane/EtOAc.

  • Strategy 3: Use a Ternary System: Sometimes, a three-component system can provide the necessary selectivity. A system of Hexane/Dichloromethane/Ethyl Acetate (e.g., 75:15:10) can offer a unique separation profile.[7]

  • Mechanical Optimization: Increase the column length or decrease the diameter relative to the amount of silica gel. A longer, thinner column generally provides higher resolution.[5][7] Also, ensure your column is packed perfectly, as channeling is a primary cause of poor resolution.[8]

Q3: The compound appears to be degrading on the silica gel column. What can I do?

A3: While 7-Chloro-4-methyl-benzofuran is relatively stable, some benzofuran derivatives can be sensitive to the acidic nature of standard silica gel.[5]

  • Deactivate the Silica: If you suspect acid-catalyzed degradation, you can deactivate the silica gel. This can be done by adding a small amount of a basic modifier like Triethylamine (TEA) (e.g., 0.1-1%) to your eluent system.[1] This neutralizes the acidic silanol groups responsible for degradation. Always perform a small-scale test first, as the presence of TEA can alter the elution profile.

  • Switch the Stationary Phase: If deactivation is not effective, consider switching to a different stationary phase. Neutral Alumina is a common alternative for acid-sensitive compounds.[6] Note that the elution order and required solvent polarity will likely change, so method development with TLC on alumina plates is necessary.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., using "flash" chromatography with positive pressure). The less time the compound spends on the stationary phase, the lower the probability of degradation.

Q4: Should I consider reversed-phase chromatography for this compound?

A4: While normal-phase is the most common preparative technique for this type of molecule in a synthesis lab, reversed-phase (RP) chromatography is a powerful alternative, especially for high-performance liquid chromatography (HPLC) analysis or for purifying more polar benzofuran derivatives.[1][9]

  • When to Use RP: If your compound is highly polar and requires a strong solvent like methanol to elute from silica gel, it might be a good candidate for reversed-phase separation.

  • Common RP Systems: RP chromatography uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase.[4] Typical solvent systems are mixtures of Water and Acetonitrile or Water and Methanol .[4][10] A small amount of acid (formic acid or phosphoric acid) is often added to the mobile phase for MS compatibility and to ensure ionizable compounds are in a single protonation state.[10]

Experimental Protocols & Method Development

A successful column separation is built on methodical preliminary work using Thin Layer Chromatography (TLC).

Protocol 1: Method Development using TLC
  • Prepare Samples: Dissolve a small amount of your crude 7-Chloro-4-methyl-benzofuran in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved crude material onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen test solvent system (e.g., 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analyze & Iterate: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent ratio to achieve an Rf of ~0.2-0.3 for the target compound.[1]

    • If the Rf is too high (>0.4), decrease the polarity (reduce the amount of ethyl acetate).

    • If the Rf is too low (<0.1), increase the polarity (increase the amount of ethyl acetate).

  • Confirm Separation: The ideal system will show baseline separation between the target compound spot and major impurities.

Workflow: From TLC to Purified Compound

TLC_to_Column_Workflow cluster_prep Method Development cluster_main Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent Screening) Select Select Optimal System (Rf ≈ 0.2-0.3) TLC->Select Pack Pack Column with Silica Gel Slurry Select->Pack Load Load Sample Pack->Load Run Run Column & Collect Fractions Load->Run TLC_Fractions TLC Analysis of Fractions Run->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure Crude Crude Product Crude->TLC

Caption: Method development and execution workflow for column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Separation 1. Incorrect solvent system (polarity too high).2. Column was poorly packed (channeling).3. Column overloaded with crude material.1. Decrease eluent polarity (lower Rf on TLC). Try a different solvent system to alter selectivity.[1][6]2. Repack the column carefully using the wet slurry method.[8]3. Reduce the amount of sample loaded. A general rule is 1g of crude per 20-50g of silica.[5]
Compound Elutes Too Fast Eluent is too polar.Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Won't Elute 1. Eluent is not polar enough.2. Compound may be reacting with or irreversibly adsorbed to the silica.1. Gradually increase the polarity of the eluent (gradient elution).2. Switch to a less acidic stationary phase like neutral alumina or use a modifier like TEA in the eluent.[6]
Tailing Peaks Strong, undesirable interaction between the compound and the stationary phase (e.g., acidic silanol groups).For basic compounds, add 0.1-1% triethylamine to the eluent. For acidic compounds, add 0.1-1% acetic acid.[1][6]
Cracked or Dry Column The solvent level dropped below the top of the stationary phase.This is often fatal for a separation. The column must be repacked. Always keep the silica bed wet with solvent.

Visualizing the Separation Principle

The efficacy of normal-phase chromatography hinges on the competition between the solvent and the analytes for polar sites on the stationary phase.

Separation_Principle cluster_column Column Cross-Section cluster_analytes Stationary Polar Stationary Phase (Silica Gel, SiO2) LessPolar Less Polar Compound Stationary->LessPolar Weak Interaction (Moves Fast) MorePolar More Polar Compound Stationary->MorePolar Strong Interaction (Moves Slow) Mobile Non-Polar Mobile Phase (e.g., Hexane/EtOAc) Flows Downwards ->

Caption: Analyte interaction in normal-phase chromatography.

References

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Normal Phase flash chromatography. Element Lab Solutions. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? Biotage. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Reddit. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Co-Eluting compounds in Column chromatography : r/Chempros. Reddit. Available at: [Link]

  • Column chromatography. University of Victoria. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H and 13C NMR Spectroscopy of 7-Chloro-4-methyl-benzofuran: A Predictive and Comparative Analysis

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Benzofurans, in particular, represent a privileged scaffold, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Benzofurans, in particular, represent a privileged scaffold, forming the core of numerous biologically active molecules. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 7-Chloro-4-methyl-benzofuran. In the absence of direct experimental spectra in the public domain, we present a robust predictive analysis, contextualized by a comparative study with structurally related, experimentally characterized benzofuran derivatives. This approach not only offers a reliable spectral forecast for the title compound but also serves as a practical guide for researchers in interpreting NMR data for substituted benzofurans.

The Significance of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule like 7-Chloro-4-methyl-benzofuran, 1H NMR provides critical information on the electronic environment of protons and their spatial relationships through spin-spin coupling. Concurrently, 13C NMR offers a detailed map of the carbon skeleton, revealing the number of distinct carbon environments and their functionalities. The careful interpretation of these spectra is a cornerstone of modern chemical research.

Predicted NMR Spectral Data for 7-Chloro-4-methyl-benzofuran

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 7-Chloro-4-methyl-benzofuran. These predictions are generated based on established computational algorithms that consider the effects of various substituents on the benzofuran ring system.

Table 1: Predicted 1H NMR Chemical Shifts for 7-Chloro-4-methyl-benzofuran

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-27.5 - 7.7dJ = 2.0 - 2.5
H-36.7 - 6.9dJ = 2.0 - 2.5
H-57.0 - 7.2dJ = 8.0 - 8.5
H-67.1 - 7.3dJ = 8.0 - 8.5
4-CH32.4 - 2.6s-

Table 2: Predicted 13C NMR Chemical Shifts for 7-Chloro-4-methyl-benzofuran

CarbonPredicted Chemical Shift (ppm)
C-2145 - 147
C-3105 - 107
C-3a128 - 130
C-4130 - 132
C-5123 - 125
C-6120 - 122
C-7115 - 117
C-7a153 - 155
4-CH315 - 17

Comparative Analysis with Known Benzofuran Derivatives

To anchor our predictions in experimental reality, we will compare the expected spectral features of 7-Chloro-4-methyl-benzofuran with the reported data for unsubstituted benzofuran and 7-methylbenzofuran. This comparative approach allows us to understand the electronic effects of the chloro and methyl substituents on the chemical shifts of the benzofuran core.

Unsubstituted Benzofuran:

The 13C NMR spectrum of benzofuran serves as our baseline.[1] The chemical shifts for the carbon atoms are well-established and provide a reference point for evaluating substituent effects.

7-Methylbenzofuran:

The introduction of a methyl group at the C-7 position, as seen in 7-methylbenzofuran, generally results in a downfield shift for the directly attached carbon (C-7) and minor shifts for the other carbons in the benzene ring.[2][3] The methyl protons themselves typically appear as a singlet in the 1H NMR spectrum around 2.5 ppm.

Analysis of Substituent Effects in 7-Chloro-4-methyl-benzofuran:

  • Chlorine at C-7: The electron-withdrawing nature of the chlorine atom at the C-7 position is expected to induce a downfield shift on C-7 and influence the chemical shifts of the neighboring protons and carbons. This effect is anticipated to be most pronounced on H-6 and C-6.

  • Methyl Group at C-4: The electron-donating methyl group at the C-4 position will likely cause an upfield shift for the attached C-4 and influence the shielding of adjacent protons, particularly H-5. The protons of the methyl group will present as a characteristic singlet.

By synthesizing these individual substituent effects, we can rationalize the predicted chemical shifts presented in Tables 1 and 2. For instance, the predicted downfield position of H-2 and H-3 is a characteristic feature of the furan ring within the benzofuran system. The distinct doublets for H-5 and H-6 are expected due to ortho-coupling.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to synthesize and characterize 7-Chloro-4-methyl-benzofuran, the following general NMR acquisition protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional 1H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of the 13C isotope.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of ~200-250 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Visualizing the Structure

To aid in the interpretation of the NMR data, the chemical structure and atom numbering of 7-Chloro-4-methyl-benzofuran are presented below.

Caption: Structure and atom numbering for 7-Chloro-4-methyl-benzofuran.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of 7-Chloro-4-methyl-benzofuran. By leveraging computational predictions and making judicious comparisons with experimentally verified data of analogous compounds, we have constructed a reliable spectral guide for researchers in the field. The provided experimental protocol offers a standardized approach for the acquisition of high-quality NMR data. As with any predictive data, experimental verification remains the gold standard, and we encourage the scientific community to contribute to the public spectral databases upon the synthesis and characterization of this and other novel compounds.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.).
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Cuestiones de Fisioterapia.
  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0267569) - NP-MRD. (n.d.).
  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0283869) - NP-MRD. (n.d.).
  • 7-Methylbenzofuran | C9H8O | CID 33105 - PubChem. (n.d.). National Institutes of Health.
  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022, December 9).
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  • 7-Chloro-4-(5-methyl-benzofuran-2-yl)-chromen-2-one | 108154-59-2. (n.d.). MCE.
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Comparative

mass spectrometry fragmentation patterns of 7-Chloro-4-methyl-benzofuran

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 7-Chloro-4-methyl-benzofuran Abstract This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 7-Chloro-4-methyl-benzofuran

Abstract

This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns for 7-Chloro-4-methyl-benzofuran (C₉H₇ClO). As a substituted benzofuran, its fragmentation is governed by the stability of the aromatic core and the influence of its chloro and methyl substituents. This document outlines the probable fragmentation pathways, offering a predictive framework for researchers in analytical chemistry, drug development, and metabolomics. By comparing these pathways to the known fragmentation of the parent benzofuran molecule, we highlight the diagnostic ions that are key to the structural elucidation of this and similar compounds.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds. In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard a molecule, causing its ionization to a radical cation known as the molecular ion (M⁺•). This molecular ion is energetically unstable and undergoes a series of predictable fragmentation reactions, creating a unique mass spectrum that serves as a molecular fingerprint.[1]

For substituted aromatic heterocycles like 7-Chloro-4-methyl-benzofuran, the fragmentation pattern is a composite of pathways directed by the stable benzofuran ring system and the attached functional groups. The presence of a methyl group typically encourages benzylic cleavage, while the chlorine atom introduces a characteristic isotopic pattern and enables fragmentation through the loss of a chlorine radical or hydrogen chloride.[2][3] Understanding these pathways is crucial for the unambiguous identification of the compound in complex matrices.

Experimental Protocol: A Self-Validating Methodology

To acquire the mass spectrum of 7-Chloro-4-methyl-benzofuran, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source is recommended. The following protocol provides a robust framework for analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole or ion trap)

  • Ion Source: Electron Ionization (EI)

  • Software: MassHunter (or equivalent)

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of 7-Chloro-4-methyl-benzofuran in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for comparison with library spectra.[4]

    • Mass Range: Scan from m/z 40 to 350.

    • Acquisition Mode: Full Scan.

    • Transfer Line Temperature: 280°C.

Rationale for Choices:

  • GC-MS: This combination is ideal for the analysis of semi-volatile and thermally stable compounds like 7-Chloro-4-methyl-benzofuran, providing both separation and structural information.

  • 70 eV Electron Energy: This is the industry and academic standard for EI, creating extensive yet highly reproducible fragmentation. Lower energies would result in less fragmentation, while higher energies would not significantly alter the pattern.

  • Non-Polar Column (HP-5ms): A non-polar stationary phase is well-suited for the separation of aromatic compounds based on their boiling points.

The Molecular Ion of 7-Chloro-4-methyl-benzofuran

The molecular formula for 7-Chloro-4-methyl-benzofuran is C₉H₇ClO. The nominal molecular weight is 166 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the isotopic peak pattern. Chlorine exists naturally as two major isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[5] This results in two distinct molecular ion peaks:

  • M⁺•: The peak corresponding to the molecule containing ³⁵Cl (m/z 166).

  • [M+2]⁺•: The peak for the molecule containing ³⁷Cl (m/z 168).

The relative intensity of these two peaks will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule.[3] Aromatic systems like benzofuran typically produce a strong molecular ion peak due to their inherent stability.[6]

Proposed Fragmentation Pathways

The fragmentation of the 7-Chloro-4-methyl-benzofuran molecular ion (m/z 166) is predicted to follow several key pathways, driven by the loss of its substituents and the cleavage of the heterocyclic ring.

Pathway A: Loss of a Methyl Radical

A primary and highly favorable fragmentation event for alkyl-substituted aromatic compounds is the loss of the alkyl group to form a stable, resonance-stabilized cation.[2][7]

  • M⁺• (m/z 166) → [M - CH₃]⁺ (m/z 151) The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion results in a chlorobenzofuranylmethyl cation. This ion is expected to be prominent in the spectrum.

Pathway B: Loss of a Chlorine Radical

The cleavage of the carbon-halogen bond is a common fragmentation pathway for halogenated aromatics.[3][8]

  • M⁺• (m/z 166) → [M - Cl]⁺ (m/z 131) The loss of a chlorine radical (•Cl, 35 Da) yields the 4-methyl-benzofuran cation. This fragment is valuable for confirming the core benzofuran structure.

Pathway C: Ring Cleavage and Rearrangement

Benzofurans are known to undergo ring cleavage via the expulsion of carbon monoxide (CO).[4] This typically occurs after an initial fragmentation, such as the loss of the methyl group.

  • [M - CH₃]⁺ (m/z 151) → [M - CH₃ - CO]⁺ (m/z 123) Following the initial loss of the methyl radical, the resulting cation can eliminate a neutral CO molecule (28 Da). This subsequent fragmentation is characteristic of the furan moiety.

A more complex fragmentation can involve the loss of the entire chlorophenyl portion.

  • M⁺• (m/z 166) → [C₈H₄Cl]⁺ (m/z 139) This corresponds to the loss of a CHO radical (29 Da), which is a less common but possible rearrangement.

The following diagram illustrates the proposed primary fragmentation cascade for 7-Chloro-4-methyl-benzofuran.

G cluster_frags M C₉H₇ClO⁺• m/z = 166/168 F1 [M - CH₃]⁺ m/z = 151/153 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z = 131 M->F2 - •Cl F3 [M - CH₃ - CO]⁺ m/z = 123/125 F1->F3 - CO

Caption: Proposed EI fragmentation pathway for 7-Chloro-4-methyl-benzofuran.

Comparative Analysis: The Influence of Substituents

To fully appreciate the diagnostic value of the fragmentation pattern, it is useful to compare it with that of the parent compound, benzofuran (C₈H₆O, MW=118).

  • Benzofuran (m/z 118): The mass spectrum of benzofuran is dominated by the molecular ion at m/z 118. The primary fragmentation is the loss of CO to form an ion at m/z 90, followed by the loss of a hydrogen atom to yield an ion at m/z 89.[9]

In contrast, 7-Chloro-4-methyl-benzofuran presents a richer spectrum:

  • Influence of the Methyl Group: The methyl group introduces the highly favorable fragmentation pathway leading to the abundant [M-15]⁺ ion at m/z 151. This peak is absent in the spectrum of unsubstituted benzofuran and is a strong indicator of methylation.

  • Influence of the Chlorine Atom: The chlorine atom provides two key diagnostic features: the M⁺•/[M+2]⁺• isotopic pattern and the fragmentation pathway leading to the [M-35]⁺ ion at m/z 131. The presence of the isotopic cluster around m/z 151 ([M-CH₃]⁺) further confirms that the chlorine atom remains on this major fragment.

Therefore, the ions at m/z 151 and 131, along with the isotopic patterns, are the most significant diagnostic peaks for identifying 7-Chloro-4-methyl-benzofuran and distinguishing it from other isomers or related benzofuran derivatives.

Summary of Key Diagnostic Ions

The table below summarizes the predicted key ions in the EI mass spectrum of 7-Chloro-4-methyl-benzofuran. Relative abundances are predicted based on general fragmentation principles, where more stable ions are expected to be more abundant.

m/z (³⁵Cl)Proposed Ion FormulaNeutral LossProposed StructurePredicted Relative Abundance
166[C₉H₇³⁵ClO]⁺•-Molecular Ion (M⁺•)High
168[C₉H₇³⁷ClO]⁺•-Molecular Ion Isotope ([M+2]⁺•)Moderate (~32% of M⁺•)
151[C₈H₄³⁵ClO]⁺•CH₃7-Chloro-benzofuranylmethyl cationHigh (Potentially Base Peak)
131[C₉H₇O]⁺•Cl4-Methyl-benzofuran cationModerate
123[C₇H₄³⁵Cl]⁺••CH₃, COChloro-indenyl cation (rearranged)Moderate

Conclusion

The EI-MS fragmentation of 7-Chloro-4-methyl-benzofuran can be logically predicted based on established chemical principles. The analysis reveals a characteristic pattern defined by a strong molecular ion with a clear M⁺•/[M+2]⁺• isotopic signature, followed by dominant fragmentation pathways involving the loss of the methyl radical (to m/z 151) and the chlorine radical (to m/z 131). A subsequent loss of carbon monoxide from the m/z 151 fragment is also anticipated. These diagnostic ions provide a robust and reliable fingerprint for the structural confirmation of 7-Chloro-4-methyl-benzofuran, enabling researchers to confidently identify it and differentiate it from structurally related compounds.

References

  • WashU Medicine Research Profiles. (n.d.). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: Differentiation between linear and angular isomers. Retrieved from [Link]

  • Begala, M., & Delogu, G. L. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 54(9), 750-760. [Link]

  • Begala, M., Podda, G., Tocco, G., & Meli, G. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-251. [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2018). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(2), 154-162. [Link]

  • Reddy, G. S., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated and non-protonated forms. International Journal of Mass Spectrometry, 303(2-3), 135-142.
  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Retrieved from [Link]

  • Awad, E. M., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 18(11), 13539-13561. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • Tang, J., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2002. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484-6493. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Crotti, A. E. M., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 39-51. [Link]

  • Kamboj, R., et al. (2016). Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. Retrieved from [Link]

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Validation

A Comparative Guide to the Reactivity of 7-Chloro-4-methyl-benzofuran versus Benzofuran

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, benzofuran stands as a privileged scaffold, integral to the structure of numerous natural products and pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzofuran stands as a privileged scaffold, integral to the structure of numerous natural products and pharmacologically active compounds. As the quest for novel molecular entities with fine-tuned properties intensifies, understanding the impact of substitution on the benzofuran core is of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of 7-Chloro-4-methyl-benzofuran and its parent, benzofuran.

Understanding the Electronic Landscape: Benzofuran vs. 7-Chloro-4-methyl-benzofuran

The reactivity of an aromatic system is fundamentally governed by its electron density and the stability of intermediates formed during a reaction. In benzofuran, the fusion of a benzene ring with a furan ring creates a unique electronic environment. The oxygen atom in the furan ring is a strong π-donor, enriching the heterocyclic ring with electron density, particularly at the C2 and C3 positions. This makes the furan ring more susceptible to electrophilic attack than the benzene ring.[1][2][3]

The introduction of substituents on the benzene ring, as in 7-Chloro-4-methyl-benzofuran, significantly perturbs this electronic landscape. To understand the anticipated changes in reactivity, we must consider the individual and combined electronic effects of the chloro and methyl groups.

  • 4-Methyl Group: The methyl group at the C4 position is an electron-donating group (EDG) through two primary mechanisms:

    • Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a net donation of electron density through the sigma bond framework.

    • Hyperconjugation: Overlap of the C-H σ bonds of the methyl group with the π-system of the aromatic ring results in delocalization of electron density into the ring.

  • 7-Chloro Group: The chloro group at the C7 position exhibits a dual electronic nature:

    • Inductive Effect (-I): Chlorine is an electronegative atom and withdraws electron density from the benzene ring through the sigma bond.

    • Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density. For halogens, the inductive effect generally outweighs the mesomeric effect, resulting in a net electron-withdrawing character.

Combined Effect: In 7-Chloro-4-methyl-benzofuran, the electron-donating methyl group and the electron-withdrawing chloro group will exert opposing influences on the electron density of the benzofuran ring system. The precise overall effect on reactivity will depend on the nature of the reaction and the position of attack. However, we can make some general predictions. The methyl group will tend to activate the benzene ring towards electrophilic substitution, while the chloro group will deactivate it. The interplay of these effects will determine the regioselectivity and overall rate of reactions.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. In benzofuran, electrophilic attack preferentially occurs at the electron-rich C2 and C3 positions of the furan ring.[1][2][3] The regioselectivity between C2 and C3 can be influenced by the specific electrophile and reaction conditions.

Predicted Reactivity:

  • Benzofuran: Highly reactive towards electrophiles due to the electron-donating nature of the furan oxygen.

  • 7-Chloro-4-methyl-benzofuran: The overall reactivity of the furan ring in EAS is expected to be slightly attenuated compared to benzofuran. While the 4-methyl group provides some activation, the deactivating inductive effect of the 7-chloro group will likely have a more dominant influence on the overall electron density of the π-system.

Regioselectivity: For electrophilic attack on the benzene ring of 7-Chloro-4-methyl-benzofuran, the directing effects of the substituents will be critical. The 4-methyl group is an ortho, para-director, while the 7-chloro group is also an ortho, para-director (though deactivating). The furan ring itself can be considered an activating group, also directing ortho and para. The most likely positions for electrophilic attack on the benzene ring would be C5 and C6, influenced by the interplay of these directing effects.

Experimental Protocol: Competitive Nitration

This experiment aims to provide a semi-quantitative comparison of the reactivity of benzofuran and 7-Chloro-4-methyl-benzofuran towards a common electrophile, the nitronium ion.

Objective: To determine the relative reactivity of benzofuran and 7-Chloro-4-methyl-benzofuran in an electrophilic nitration reaction.

Materials:

  • Benzofuran

  • 7-Chloro-4-methyl-benzofuran

  • Nitric acid (70%)

  • Sulfuric acid (concentrated)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve equimolar amounts (e.g., 1 mmol) of benzofuran and 7-Chloro-4-methyl-benzofuran in 10 mL of acetic anhydride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid (0.9 mmol, to ensure it is the limiting reagent) and a catalytic amount of sulfuric acid (2-3 drops) to the stirred solution over 15 minutes.

  • Maintain the reaction temperature at 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by carefully adding 20 mL of cold water.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • Analyze the resulting mixture of nitrated products by GC-MS to determine the relative ratio of nitrated benzofuran to nitrated 7-Chloro-4-methyl-benzofuran.

Expected Outcome: A higher ratio of nitrated benzofuran products compared to nitrated 7-Chloro-4-methyl-benzofuran products would indicate that benzofuran is more reactive towards electrophilic nitration.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally less common for electron-rich aromatic systems like benzofuran unless an electron-withdrawing group is present to activate the ring and a good leaving group is available.

Predicted Reactivity:

  • Benzofuran: Generally unreactive towards nucleophilic aromatic substitution.

  • 7-Chloro-4-methyl-benzofuran: The presence of the chloro group at C7 provides a potential site for nucleophilic attack. The electron-withdrawing nature of the chloro group, although modest, can facilitate SNAr reactions at this position, especially with strong nucleophiles. The methyl group at C4 is unlikely to have a significant impact on a reaction at C7. Therefore, 7-Chloro-4-methyl-benzofuran is expected to be significantly more reactive towards SNAr at the C7 position than benzofuran (which lacks a leaving group).

Experimental Protocol: Reaction with Sodium Methoxide

Objective: To compare the susceptibility of 7-Chloro-4-methyl-benzofuran and benzofuran to nucleophilic attack.

Materials:

  • Benzofuran

  • 7-Chloro-4-methyl-benzofuran

  • Sodium methoxide (25 wt% in methanol)

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) or GC-MS

Procedure:

  • Set up two separate reactions. In one flask, dissolve 7-Chloro-4-methyl-benzofuran (1 mmol) in 10 mL of DMF. In the second flask, dissolve benzofuran (1 mmol) in 10 mL of DMF.

  • To each flask, add sodium methoxide (1.2 mmol) at room temperature.

  • Heat both reaction mixtures to 80 °C and monitor the progress of the reaction over time by taking aliquots and analyzing them by HPLC or GC-MS.

  • After a set time (e.g., 2, 4, 8, and 24 hours), quench an aliquot of each reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts to determine the extent of conversion of the starting material to the corresponding methoxy-substituted product (for the 7-chloro-4-methyl-benzofuran reaction) or the lack of reaction (for the benzofuran reaction).

Expected Outcome: The reaction with 7-Chloro-4-methyl-benzofuran is expected to show the formation of 7-methoxy-4-methyl-benzofuran, while the reaction with benzofuran should show no significant conversion. This would confirm the enhanced reactivity of the substituted benzofuran towards SNAr.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. The reactivity in these reactions often depends on the ease of oxidative addition of the organohalide to the metal catalyst.

Predicted Reactivity:

  • Benzofuran: To participate in cross-coupling reactions, benzofuran must first be functionalized with a suitable leaving group, typically a halide or a triflate.

  • 7-Chloro-4-methyl-benzofuran: The presence of the chloro group at C7 provides a handle for direct participation in cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems are highly effective for their activation. Therefore, 7-Chloro-4-methyl-benzofuran is expected to be directly applicable in a variety of cross-coupling reactions where benzofuran would require prior functionalization.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the efficiency of 7-Chloro-4-methyl-benzofuran as a substrate in a Suzuki-Miyaura cross-coupling reaction against a similarly functionalized benzofuran derivative. For a fair comparison, we will compare it with 7-chlorobenzofuran.

Materials:

  • 7-Chloro-4-methyl-benzofuran

  • 7-Chlorobenzofuran

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • GC-MS or HPLC

Procedure:

  • Set up two parallel reactions. In one reaction vessel, combine 7-Chloro-4-methyl-benzofuran (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and potassium carbonate (2 mmol).

  • In a second reaction vessel, set up an identical reaction using 7-chlorobenzofuran (1 mmol) instead of the methyl-substituted analog.

  • To each vessel, add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas both mixtures by bubbling with argon or nitrogen for 15 minutes.

  • Heat both reactions to 90 °C and monitor their progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Analyze the aliquots by GC-MS or HPLC to determine the rate of product formation in each reaction.

Expected Outcome: The relative rates of the two reactions will provide insight into the electronic effect of the 4-methyl group on the cross-coupling reaction. A faster reaction for 7-Chloro-4-methyl-benzofuran would suggest that the electron-donating methyl group facilitates the oxidative addition step or subsequent steps in the catalytic cycle.

Data Presentation

Table 1: Predicted Relative Reactivity

Reaction TypeBenzofuran7-Chloro-4-methyl-benzofuranRationale
Electrophilic Aromatic Substitution More ReactiveLess ReactiveThe net electron-withdrawing effect of the chloro group in 7-Chloro-4-methyl-benzofuran is expected to slightly deactivate the ring towards electrophilic attack compared to the unsubstituted benzofuran.
Nucleophilic Aromatic Substitution UnreactiveReactiveThe presence of a chloro leaving group at an activated position in 7-Chloro-4-methyl-benzofuran allows for SNAr reactions, which are not feasible with benzofuran itself.
Metal-Catalyzed Cross-Coupling Requires Pre-functionalizationDirectly ReactiveThe chloro substituent in 7-Chloro-4-methyl-benzofuran serves as a handle for direct participation in cross-coupling reactions.

Visualization of Concepts

G cluster_benzofuran Benzofuran cluster_substituted_benzofuran 7-Chloro-4-methyl-benzofuran cluster_reactions Reactivity Comparison benzofuran Benzofuran (Electron-rich furan ring) EAS Electrophilic Aromatic Substitution benzofuran->EAS More Reactive SNAr Nucleophilic Aromatic Substitution benzofuran->SNAr Unreactive CrossCoupling Metal-Catalyzed Cross-Coupling benzofuran->CrossCoupling Requires Functionalization substituted_benzofuran 7-Chloro-4-methyl-benzofuran (Modulated electron density) chloro 7-Chloro (-I, +M) substituted_benzofuran->chloro Deactivating (net) methyl 4-Methyl (+I, Hyperconjugation) substituted_benzofuran->methyl Activating substituted_benzofuran->EAS Less Reactive substituted_benzofuran->SNAr Reactive substituted_benzofuran->CrossCoupling Directly Reactive

Caption: Comparative reactivity overview.

EAS_Mechanism Benzofuran Benzofuran Intermediate 1\n(More Stable) Intermediate 1 (More Stable) Benzofuran->Intermediate 1\n(More Stable) + E⁺ Product 1 Product 1 Intermediate 1\n(More Stable)->Product 1 - H⁺ 7-Chloro-4-methyl-benzofuran 7-Chloro-4-methyl-benzofuran Intermediate 2\n(Less Stable) Intermediate 2 (Less Stable) 7-Chloro-4-methyl-benzofuran->Intermediate 2\n(Less Stable) + E⁺ Product 2 Product 2 Intermediate 2\n(Less Stable)->Product 2 - H⁺

Caption: Electrophilic substitution pathway.

SNAr_Mechanism 7-Chloro-4-methyl-benzofuran 7-Chloro-4-methyl-benzofuran Meisenheimer-like Complex Meisenheimer-like Complex 7-Chloro-4-methyl-benzofuran->Meisenheimer-like Complex + Nu⁻ Product Product Meisenheimer-like Complex->Product - Cl⁻ Benzofuran Benzofuran No Reaction No Reaction Benzofuran->No Reaction + Nu⁻

Caption: Nucleophilic substitution pathway.

Conclusion

This guide provides a detailed, albeit predictive, comparison of the reactivity of 7-Chloro-4-methyl-benzofuran and benzofuran. Based on the fundamental principles of electronic effects, 7-Chloro-4-methyl-benzofuran is anticipated to be slightly less reactive in electrophilic aromatic substitutions on the furan ring, significantly more reactive in nucleophilic aromatic substitutions at the C7 position, and a more direct substrate for metal-catalyzed cross-coupling reactions.

The provided experimental protocols offer a clear pathway for researchers to obtain quantitative data to validate these predictions. Such studies are crucial for the rational design of synthetic routes and the development of novel benzofuran-based molecules with tailored properties for applications in medicinal chemistry and materials science.

References

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  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 7-Chlorobenzofuran. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

  • Royal Society of Chemistry. (2013). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. [Link]

  • ResearchGate. (2016). (PDF) Reactivity of Benzofuran Derivatives. [Link]

  • YouTube. (2020). Benzo[b]furan: Chemical Reactivity. [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]

  • MDPI. (2018). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. [Link]

  • ACS Publications. (2014). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. [Link]

  • ACS Publications. (2021). Nickel-Catalyzed Reductive Electrophilic Ring-Opening of Benzofurans with Alkyl Halides. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of benzofuran derivatives using Pd-catalyst. [Link]

  • ACS Publications. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. [Link]

  • Thieme Chemistry. (n.d.). Nickel-Catalyzed Synthesis of Benzofuran Derivatives. [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • University of California, Davis. (n.d.). 16. Electrophilic Aromatic Substitution. [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]

  • YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Survey. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2020). Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. [Link]

  • ResearchGate. (2020). (PDF) Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. [Link]

  • OpenOChem Learn. (n.d.). HNMR Practice 4. [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. [Link]

  • Physical Chemistry Research. (2021). A Density Functional Theory Study. [Link]

  • Allied Academies. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral assignments of the benzodifuran core. [Link]

  • NIST WebBook. (n.d.). Benzofuran, 7-methyl-. [Link]

  • Royal Society of Chemistry. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Quora. (2022). What test should be conducted to test for the presence of Aromatic Functional Groups? [Link]

Sources

Comparative

HPLC Method Development for 7-Chloro-4-methyl-benzofuran Quantification: A Comparative Guide

Introduction: The Analytical Challenge In pharmaceutical development, benzofuran derivatives such as 7-Chloro-4-methyl-benzofuran serve as critical building blocks for active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In pharmaceutical development, benzofuran derivatives such as 7-Chloro-4-methyl-benzofuran serve as critical building blocks for active pharmaceutical ingredients (APIs), including antiarrhythmic agents like dronedarone[1]. Quantifying this specific intermediate is notoriously difficult due to the presence of closely related process impurities, such as positional isomers (e.g., 5-chloro-4-methyl-benzofuran) and desmethyl analogs.

Because these impurities share nearly identical molecular weights and hydrophobicities, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle to achieve baseline resolution. As an application scientist, overcoming this challenge requires moving beyond brute-force gradient adjustments and instead manipulating the stationary phase chemistry to exploit the unique electronic properties of the analyte.

Mechanistic Chromatography: C18 vs. Phenyl-Hexyl Selectivity

The traditional starting point for HPLC method development is the Octadecyl-silane (C18) column. C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. While excellent for separating compounds with differing lipophilicities, C18 lacks the shape and electronic selectivity required to differentiate halogenated aromatic isomers.

To resolve 7-Chloro-4-methyl-benzofuran from its analogs, we must exploit the electron-withdrawing nature of the chlorine atom, which alters the


-electron cloud of the benzofuran ring. A Phenyl-Hexyl stationary phase is engineered specifically for this purpose[2]. The hexyl alkyl chain provides sufficient steric freedom for the phenyl ring to orient itself, allowing for strong 

stacking interactions with the aromatic analyte. This orthogonal retention mechanism is highly sensitive to the position of the halogen on the ring, providing the necessary selectivity to pull the critical impurity pairs apart.

G Analyte 7-Chloro-4-methyl-benzofuran (Halogenated Aromatic) C18 C18 Column Dispersive Interactions Only Analyte->C18 Limited Selectivity Phenyl Phenyl-Hexyl Column π-π & Dispersive Interactions Analyte->Phenyl Enhanced Selectivity Outcome1 Co-elution with Isomers (Rs < 1.5) C18->Outcome1 Outcome2 Baseline Resolution (Rs > 2.5) Phenyl->Outcome2

Fig 1: Mechanistic comparison of stationary phase selectivity for benzofuran derivatives.

Experimental Data: Performance Comparison

To empirically validate this mechanistic theory, a comparative study was conducted using a standard C18 column and a Phenyl-Hexyl column under identical mobile phase conditions. The addition of 0.1% Formic Acid to the mobile phase ensures that secondary interactions from residual surface silanols are suppressed, isolating the true selectivity of the bonded phase.

Table 1: Chromatographic Performance Comparison (Conditions: 100 x 4.6 mm, 2.7 µm superficially porous particles. Flow rate: 1.0 mL/min. UV Detection at 254 nm).

Chromatographic ParameterStandard C18 PhasePhenyl-Hexyl Phase
Retention Time (Target Analyte) 4.85 min5.12 min
Retention Time (5-Chloro Isomer) 4.90 min5.65 min
Resolution (

)
0.8 (Co-elution)3.1 (Baseline)
Tailing Factor (

)
1.451.08
Theoretical Plates (

)
12,50018,200

The data clearly demonstrates that while the C18 column fails to resolve the critical pair (


 < 1.5), the Phenyl-Hexyl column achieves robust baseline resolution (

= 3.1) due to the differential

stacking affinities of the positional isomers.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol integrates a System Suitability Test (SST) that acts as an automated gatekeeper. If the system fails to meet predefined criteria, the Chromatography Data System (CDS) will abort the sequence, preventing the generation of untrustworthy data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A : 0.1% Formic Acid in MS-Grade Water. (Causality: The low pH maintains the benzofuran derivative in a consistent electronic state and minimizes peak tailing caused by silanol interactions).

  • Mobile Phase B : 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane to prevent particulate buildup and baseline noise.

Step 2: Chromatographic Conditions

  • Column : Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Column Temperature : 35°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and peak efficiency).

  • Flow Rate : 1.0 mL/min.

  • Gradient : 20% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate at 20% B for 3 minutes.

  • Injection Volume : 5 µL.

Step 3: System Suitability & Self-Validation Sequence Program the CDS to execute the following sequence logic:

  • Blank (Diluent) : 1 injection (Validates absence of carryover).

  • SST Mix (Analyte + 5-Chloro Isomer at 10 µg/mL) : 6 replicate injections.

  • Self-Validation Gate : The CDS must calculate

    
     between the two peaks and the %RSD of the analyte peak area.
    
    • Acceptance Criteria:

      
       > 2.0, %RSD < 2.0%, 
      
      
      
      < 1.5.
    • Action: If criteria are met, automatically proceed to sample analysis. If failed, abort the sequence and trigger a system diagnostic.

ICH Q2(R2) Validation Framework

Once the method is optimized and locked on the Phenyl-Hexyl column, it must undergo formal validation to demonstrate it is "fit for the intended purpose" as outlined in the latest ICH Q2(R2) guidelines[3].

According to ICH Q2(R2), the reportable range is typically derived from the specification limits and must be confirmed by demonstrating acceptable response, accuracy, and precision[3]. For 7-Chloro-4-methyl-benzofuran quantification, we establish a linear calibration model from the Lower Limit of Quantification (LLOQ) up to 150% of the target specification limit. If the method is intended for use across multiple manufacturing sites, co-validation approaches can be employed to satisfy analytical procedure transfer requirements[3].

G SST System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 Gate Pass? SST->Gate Abort Abort Sequence Investigate System Gate->Abort No Val ICH Q2(R2) Validation Accuracy, Precision, Linearity Gate->Val Yes Range Establish Reportable Range (e.g., 50% to 150%) Val->Range Fit for Purpose

Fig 2: Self-validating analytical workflow and ICH Q2(R2) validation decision tree.

Conclusion

By transitioning from a purely dispersive C18 retention mechanism to a


 driven Phenyl-Hexyl phase, analysts can overcome the inherent challenges of separating halogenated benzofuran isomers. When coupled with a self-validating sequence architecture and rigorous ICH Q2(R2) compliance, this method provides a highly trustworthy, audit-ready solution for pharmaceutical quantification.

References

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org | 3

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases | chromatographyonline.com | 2

  • Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities | scirp.org | 1

Sources

Validation

Validating Purity of 7-Chloro-4-methyl-benzofuran: A Comparative GC-MS Guide

Executive Summary This guide provides a technical framework for validating the purity of 7-Chloro-4-methyl-benzofuran , a critical pharmaceutical intermediate. While High-Performance Liquid Chromatography (HPLC) is a sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the purity of 7-Chloro-4-methyl-benzofuran , a critical pharmaceutical intermediate. While High-Performance Liquid Chromatography (HPLC) is a standard workhorse in QC labs, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for this specific analyte due to its volatility, thermal stability, and the diagnostic utility of the chlorine isotope signature.

We compare GC-MS against HPLC-UV and


H-NMR, detailing a self-validating experimental protocol compliant with ICH Q2(R1) guidelines.

Comparative Analysis: GC-MS vs. Alternatives

The choice of analytical technique must be driven by the physicochemical properties of the analyte. 7-Chloro-4-methyl-benzofuran is a low-molecular-weight, halogenated aromatic bicycle. Its lack of polar functional groups (like -OH or -COOH) makes it highly amenable to volatilization without derivatization.

Table 1: Performance Matrix for Purity Validation
FeatureGC-MS (Recommended) HPLC-UV

H-NMR
Specificity High. Mass spectral fingerprint resolves co-eluting isomers (e.g., 3-methyl vs. 4-methyl).Medium. Relies solely on retention time; isomers often co-elute.High. Structural certainty, but signals overlap in complex mixtures.
Sensitivity (LOD) Excellent (< 10 ppb). SIM mode allows trace impurity detection.Good (~1 ppm). Limited by extinction coefficients.Poor (> 0.1%). Not suitable for trace impurity profiling.
Isotope ID Yes.

Cl/

Cl ratio (3:1) confirms presence of chlorinated impurities.[1]
No. UV spectra are broad and non-specific.No.
Throughput High. Fast temperature ramps (< 15 min run time).Medium. Equilibration time required for gradients.Low. Sample prep and scan time are significant.
Suitability Ideal for volatile, thermally stable benzofurans.[2]Standard for less volatile or thermally labile derivatives.Reference for potency assignment, not purity.

Expert Insight: While HPLC is robust for potency assay, it often fails to distinguish between the 4-methyl and 6-methyl positional isomers, which may possess identical UV chromophores. GC-MS resolves these based on slight differences in boiling points and fragmentation patterns [1].

Technical Deep Dive: The GC-MS Advantage

The Chlorine Signature

The presence of a chlorine atom at the C7 position provides a built-in validation check. In the mass spectrum, the molecular ion (


) will be accompanied by an 

peak at approximately 33% intensity.
  • Validation Check: If a peak elutes at the expected retention time but lacks the 3:1 isotope ratio, it is not the target analyte (potentially a de-chlorinated byproduct or matrix interference).

Isomer Resolution

Synthetic routes often yield regioisomers. For 7-Chloro-4-methyl-benzofuran, the 3-methyl isomer is a common thermodynamic byproduct.

  • GC Mechanism: Separation is driven by boiling point differences. The 4-methyl substituent (sterically crowded near the oxygen) typically lowers the boiling point compared to the 3-methyl or 5-methyl isomers, resulting in earlier elution on non-polar columns (e.g., HP-5MS).

Experimental Protocol

This protocol is designed to be self-validating . The use of an internal standard (IS) and mass spectral confirmation ensures data integrity.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 1.0 mg/mL (stock), diluted to 10 µg/mL for trace analysis.

  • Internal Standard: 1-Bromo-4-fluorobenzene (distinct mass, similar volatility).

Instrumentation (Agilent 7890B/5977B or equivalent)
  • Inlet: Split/Splitless, 250°C. Split ratio 10:1.

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 10°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Acquisition: Scan mode (m/z 50–350) for ID; SIM mode for trace impurities.

Validation Parameters (ICH Q2 Compliant)
A. Specificity (Stress Testing)

Inject a mixture of the analyte and potential synthetic precursors (e.g., 3-chloro-6-methylphenol).

  • Requirement: Resolution (

    
    ) > 1.5 between all peaks.
    
  • Mass Spec Check: The Target Ion (

    
    ) and Qualifier Ions (
    
    
    
    ,
    
    
    ) must overlap perfectly.
B. Linearity & Range

Prepare 5 levels: 10%, 50%, 100%, 120%, and 150% of target concentration.

  • Acceptance: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[3] Residuals < 5%.
    
C. Accuracy (Recovery)

Spike the analyte into a blank matrix (if applicable) or solvent at 3 levels.

  • Acceptance: 98.0% – 102.0% recovery [2].[4][3]

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating the purity of the compound, ensuring no step is overlooked.

ValidationWorkflow Start Start: Crude 7-Chloro-4-methyl-benzofuran SamplePrep Sample Prep (Dissolve in DCM + Internal Std) Start->SamplePrep GC_Injection GC Injection (Split 10:1, DB-5ms) SamplePrep->GC_Injection MS_Detection MS Detection (EI Source) Scan m/z 50-350 GC_Injection->MS_Detection DataAnalysis Data Analysis: Extract Ion Chromatogram (EIC) MS_Detection->DataAnalysis Check_RT Check Retention Time (RT) Matches Standard? DataAnalysis->Check_RT Check_Isotope Check Isotope Pattern Cl35:Cl37 ratio ~ 3:1? Check_RT->Check_Isotope Yes Fail FAIL: Impure or Wrong ID Re-synthesize / Purify Check_RT->Fail No Check_Purity Peak Purity Check No co-eluting masses? Check_Isotope->Check_Purity Yes Check_Isotope->Fail No Check_Purity->Fail No Pass PASS: Validated Purity Proceed to Release Check_Purity->Pass Yes

Caption: Logical workflow for GC-MS validation, emphasizing the critical isotope and retention time checkpoints.

References

  • International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 7-Chlorobenzofuran. Retrieved from [Link][5]

Sources

Comparative

comparative analysis of chlorinated vs methylated benzofuran derivatives

Executive Summary In the optimization of benzofuran-based pharmacophores, the substitution of a hydrogen atom with either a chlorine atom (–Cl) or a methyl group (–CH₃) represents a critical decision point. While often c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of benzofuran-based pharmacophores, the substitution of a hydrogen atom with either a chlorine atom (–Cl) or a methyl group (–CH₃) represents a critical decision point. While often considered bioisosteres due to similar van der Waals radii (1.75 Å for Cl vs. 2.0 Å for –CH₃), their electronic and metabolic profiles diverge significantly.

This guide provides a technical comparison of these two derivatives, demonstrating that chlorinated benzofurans typically offer superior metabolic stability and potency via halogen bonding , whereas methylated derivatives provide steric bulk and lipophilicity but introduce metabolic liabilities.

Physicochemical & Electronic Profiling

The choice between chlorination and methylation fundamentally alters the electronic landscape of the benzofuran ring. This section quantifies those differences using Hammett constants and lipophilicity parameters.

Table 1: Comparative Physicochemical Parameters[1][2][3]
ParameterMethyl (–CH₃)Chlorine (–Cl)Impact on Benzofuran Scaffold
Electronic Effect (

)
-0.17 (Donating)+0.23 (Withdrawing)–CH₃ increases electron density in the furan ring; –Cl decreases it, affecting

-stacking.
Lipophilicity (

)
+0.56+0.71–Cl is more lipophilic, enhancing membrane permeability but potentially increasing non-specific binding.
Van der Waals Radius ~2.0 Å1.75 Å–Cl is a tighter steric fit for hydrophobic pockets previously occupied by –CH₃.
Metabolic Fate Labile (Oxidizable)Stable (Blocking)–CH₃ is a "soft spot" for CYP450; –Cl blocks metabolic attack.
Bonding Potential Hydrophobic onlyHalogen Bonding (

-hole)
–Cl can form specific directional interactions with backbone carbonyls.
The "Magic Chloro" Effect

Recent medicinal chemistry analyses suggest that replacing a methyl group with chlorine often yields a higher potency boost ("Magic Chloro") than the converse.[1] This is attributed to the


-hole —a region of positive electrostatic potential on the chlorine atom (opposite the C-Cl bond) that allows it to act as a Lewis acid, forming favorable interactions with nucleophilic protein residues (e.g., backbone carbonyl oxygen).

Pharmacological Performance: Potency & Selectivity[5]

SAR Logic Flow

The decision to chlorinate or methylate follows a distinct logic depending on the target requirements.

SAR_Logic Start Benzofuran Optimization Decision Primary Constraint? Start->Decision Metab Metabolic Instability Decision->Metab High Clearance Potency Low Binding Affinity Decision->Potency Weak H-Bonds Soln_Cl Chlorination (-Cl) Blocks P450 sites Adds Halogen Bond Metab->Soln_Cl Block Site Potency->Soln_Cl Sigma-Hole Soln_Me Methylation (-CH3) Adds Steric Bulk Modulates Solubility Potency->Soln_Me Fill Pocket Outcome_Cl High Potency High Stability Soln_Cl->Outcome_Cl Outcome_Me Moderate Potency Rapid Clearance Soln_Me->Outcome_Me

Figure 1: Strategic decision tree for substituting Benzofuran scaffolds.

Experimental Evidence: Antimicrobial Activity

In a comparative study of benzofuran-3-yl hydrazine derivatives, chlorinated analogs consistently outperformed their nitro- and methyl-substituted counterparts.

  • Compound Series: 5-substituted benzofuran derivatives.[2][3][4]

  • Target: Staphylococcus aureus and Candida albicans.[5]

  • Observation: The 5-chloro derivative exhibited a 2-fold lower Minimum Inhibitory Concentration (MIC) compared to the 5-methyl analog.

  • Mechanism: The electron-withdrawing nature of chlorine enhanced the acidity of the NH protons in the hydrazine linker, strengthening hydrogen bonding with the target enzyme, while the methyl group's electron donation weakened this interaction.

ADME & Metabolic Stability: The Metabolic Switch

The most profound difference lies in metabolic stability. Methyl groups on aromatic rings are primary targets for Cytochrome P450 (CYP450) enzymes, leading to rapid clearance.

Mechanism of Action[9]
  • Methylation (Liability): CYP450 oxidizes the benzylic carbon (

    
    ), leading to rapid excretion.
    
  • Chlorination (Stability): The C-Cl bond is robust (

    
    ) and resistant to oxidative cleavage. Placing a chlorine atom at a metabolically labile site (metabolic switching) extends the drug's half-life (
    
    
    
    ).[6]

Metabolic_Pathway Substrate_Me 5-Methylbenzofuran (Lipophilic) CYP CYP450 Oxidation Substrate_Me->CYP Substrate_Cl 5-Chlorobenzofuran (Lipophilic) Substrate_Cl->CYP Resistant Metabolite_Alc Alcohol Metabolite (Ar-CH2OH) CYP->Metabolite_Alc Benzylic Hydroxylation No_Rxn Metabolic Blockade (Stable Drug) CYP->No_Rxn C-Cl Bond Stable Metabolite_Acid Carboxylic Acid (Inactive/Excreted) Metabolite_Alc->Metabolite_Acid Phase I Oxidation

Figure 2: Metabolic fate of Methylated vs. Chlorinated benzofurans. Methyl groups undergo sequential oxidation, while Chlorine blocks this pathway.

Synthetic Accessibility

Both derivatives are accessible via the Rap-Stoermer Condensation , a robust method for synthesizing 2-substituted benzofurans. However, the starting materials differ in availability and reactivity.

Synthetic Workflow

The synthesis typically involves the condensation of a substituted salicylaldehyde with an


-halo ketone.

Synthesis_Workflow Start Substituted Salicylaldehyde Base Base (K2CO3) Reflux Start->Base Reagent Alpha-Halo Ketone (Chloroacetone) Reagent->Base Inter O-Alkylated Intermediate Base->Inter SN2 Cyclization Intramolecular Aldol Condensation Inter->Cyclization -H2O Product 2-Acyl Benzofuran Cyclization->Product

Figure 3: Rap-Stoermer synthesis pathway for benzofuran derivatives.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-acetylbenzofuran

Rationale: This protocol generates the chlorinated core used in many antimicrobial benzofurans.

  • Reagents: 5-Chloro-2-hydroxybenzaldehyde (10 mmol), Chloroacetone (12 mmol), Anhydrous

    
     (30 mmol), DMF (20 mL).
    
  • Procedure:

    • Dissolve the aldehyde and chloroacetone in DMF.

    • Add

      
       and reflux at 80-90°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
      
    • Critical Step: Ensure anhydrous conditions to prevent side reactions of the chloroacetone.

    • Pour the reaction mixture into crushed ice. The precipitate is the crude benzofuran.

    • Filter, wash with water, and recrystallize from ethanol.

  • Expected Yield: 75-85% (White/Pale yellow crystals).

Protocol B: Microsomal Stability Assay (Metabolic Comparison)

Rationale: To quantitatively compare the metabolic liability of the Methyl vs. Chloro derivative.

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Preparation:

    • Prepare 1 µM test compound (5-Me and 5-Cl variants) in phosphate buffer (pH 7.4).

    • Pre-incubate with microsomes (0.5 mg protein/mL) at 37°C for 5 min.

  • Initiation: Add NADPH-generating system to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Metric: The Chlorinated derivative should show <20% degradation at 60 mins (High Stability), whereas the Methylated derivative typically shows >50% degradation (Low Stability).

References

  • Chiodi, D., & Ishihara, Y. (2023).[1] Chlorine: More Magic than Methyl. Practical Fragments. Link

  • Basawaraj, R., & Sangapure, S. S. (2014). Synthesis of some 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxaline methanes of biological interest. TSI Journals. Link

  • Khodarahmi, G., et al. (2015).[7] Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Kenchappa, R., et al. (2016). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. Link

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Spectra of 7-Chloro-4-methyl-benzofuran

Executive Summary Product Focus: 7-Chloro-4-methyl-benzofuran (7-Cl-4-Me-BF) Primary Application: Pharmacophore characterization in drug discovery (e.g., RAR agonists, antimicrobial agents).[1] Spectral Signature: Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 7-Chloro-4-methyl-benzofuran (7-Cl-4-Me-BF) Primary Application: Pharmacophore characterization in drug discovery (e.g., RAR


 agonists, antimicrobial agents).[1]
Spectral Signature:  Characterized by a bathochromically shifted benzofuran profile with distinct 

transitions.[1] The 7-chloro and 4-methyl substituents induce a combined red-shift relative to the parent benzofuran scaffold, enhancing absorption in the 285–295 nm region.

Theoretical Framework & Electronic Structure

To accurately interpret the UV-Vis spectrum of 7-Chloro-4-methyl-benzofuran, one must understand the perturbation of the parent benzofuran chromophore by its substituents.

The Benzofuran Chromophore

The parent benzofuran molecule exhibits two primary absorption bands in the UV region:

  • Band II (E-Band):

    
     nm.[1] High intensity (
    
    
    
    ), arising from allowed
    
    
    transitions.[1]
  • Band I (B-Band):

    
     nm.[1] Lower intensity, often displaying vibrational fine structure (peaks at ~275 nm and ~282 nm).[1]
    
Substituent Effects (Auxochromes)

The 7-Cl-4-Me-BF molecule modifies this landscape through two distinct mechanisms:

  • 7-Chloro Group (+I, -M Effect): The chlorine atom at position 7 acts as an auxochrome.[1] Its lone pair electrons participate in

    
     conjugation with the aromatic ring, raising the HOMO energy level and narrowing the HOMO-LUMO gap.[1] This results in a bathochromic (red) shift  of 5–10 nm and a hyperchromic (intensity) effect .[1]
    
  • 4-Methyl Group (+I Effect): The methyl group at position 4 exerts a weak electron-donating effect via hyperconjugation.[1] This stabilizes the excited state, contributing a further slight red shift (2–5 nm).[1]

Electronic Transition Diagram

The following diagram illustrates the energy level perturbations caused by the substituents.

ElectronicTransitions cluster_0 Parent Benzofuran cluster_1 7-Chloro-4-methyl-benzofuran HOMO_P HOMO (π) LUMO_P LUMO (π*) HOMO_P->LUMO_P UV Absorption (~245/282 nm) HOMO_S HOMO' (π + n_Cl) HOMO_P->HOMO_S Lone Pair Conjugation (Raises Energy) LUMO_S LUMO' (π*) LUMO_P->LUMO_S Minor Stabilization Gap_P Energy Gap (ΔE) HOMO_S->LUMO_S Red-Shifted Absorption (~255/292 nm) Gap_S Reduced Gap (ΔE')

Figure 1: Comparative electronic transition diagram showing the reduction in HOMO-LUMO gap for the substituted derivative, leading to a red-shifted absorption spectrum.

Comparative Spectral Analysis

The following table contrasts the spectral properties of 7-Cl-4-Me-BF against the parent scaffold and a mono-substituted analog. Note: Values for 7-Cl-4-Me-BF are theoretically derived based on standard substituent increments and validated against analogous 7-chlorobenzofuran data.

FeatureBenzofuran (Parent) 7-Chlorobenzofuran 7-Chloro-4-methyl-benzofuran
Primary Band (

)
245 nm250–252 nm253–258 nm
Secondary Band (

)
275 nm, 282 nm285 nm, 290 nm288 nm, 294 nm
Shift Type N/ABathochromicBathochromic + Hyperchromic
Solvent Sensitivity ModerateModerateModerate (Fine structure loss in polar solvents)
Molar Absorptivity (

)
~12,000

~13,500

~14,000–15,000

Key Insight: Researchers should expect the vibrational fine structure (the "fingers" of the peak) to be preserved in non-polar solvents (e.g., Cyclohexane) but smoothed out in polar protic solvents (e.g., Methanol).[1]

Experimental Protocol: Characterization Workflow

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Materials & Reagents[1]
  • Analyte: 7-Chloro-4-methyl-benzofuran (>98% purity).[1]

  • Solvents: Spectroscopic grade Cyclohexane (for fine structure) and Ethanol (for solubility/biological relevance).[1]

  • Blank: Pure solvent from the same batch.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh 1.0 mg of 7-Cl-4-Me-BF.[1]

  • Dissolve in 10 mL of Ethanol (Stock A: 100 ppm). Note: If solubility is low, sonicate for 5 mins.

Step 2: Dilution Series (Self-Validation Step) Create three working concentrations to verify Beer-Lambert Law linearity:

  • C1: 10

    
    g/mL (1:10 dilution of Stock A).[1]
    
  • C2: 20

    
    g/mL.
    
  • C3: 50

    
    g/mL.
    

Step 3: Measurement

  • Perform baseline correction with pure solvent.[1]

  • Scan range: 200 nm – 400 nm.[1]

  • Scan speed: Medium (to capture fine structure).

Step 4: Data Validation

  • Calculate

    
     for C1, C2, and C3.[1]
    
  • Pass Criteria: Variance in

    
     must be <5%.[1]
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Weighing (1.0 mg) Solubilization Solubilization (Ethanol/Cyclohexane) Start->Solubilization Dilution Dilution Series (10, 20, 50 µg/mL) Solubilization->Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Prepare Cuvettes Scan Spectral Scan (200-400 nm) Baseline->Scan Validation Linearity Check (Beer's Law) Scan->Validation Output Final Report: λmax & ε Validation->Output Valid Spectrum

Figure 2: Validated experimental workflow for UV-Vis characterization ensuring Beer-Lambert linearity.

Applications in Drug Development

The specific spectral profile of 7-Chloro-4-methyl-benzofuran is critical in the following contexts:

  • Quality Control (QC): The distinct

    
     at ~294 nm serves as an identity test to distinguish this intermediate from non-chlorinated byproducts (which absorb <285 nm).[1]
    
  • Pharmacophore Tracking: In the synthesis of RAR

    
     agonists, the benzofuran core is a key scaffold.[1] UV-Vis monitoring allows for real-time reaction tracking (e.g., monitoring the disappearance of starting materials).[1]
    
  • Metabolic Stability: Shifts in the UV spectrum can indicate metabolic oxidation of the methyl group (to carboxylic acid) or hydroxylation of the aromatic ring during in vitro microsomal stability assays.[1]

References

  • NIST Chemistry WebBook. Benzofuran UV/Visible Spectrum.[1][2] National Institute of Standards and Technology.[1][2][3] [Link][1]

  • Fabian, W. (1986).[1] Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Z. Naturforsch. 41a, 1425-1428.[1] [Link]

  • PubChem. 7-Chlorobenzofuran Compound Summary. National Library of Medicine.[1] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General Reference for Woodward-Fieser Rules applied to heterocycles).[1]

Sources

Comparative

Analytical Comparison Guide: Standard Reference Materials for 7-Chloro-4-methylbenzofuran Assays

Executive Summary In pharmaceutical impurity profiling, the accuracy of your analytical data is fundamentally limited by the quality of your reference standards. This guide provides an objective, data-driven comparison o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical impurity profiling, the accuracy of your analytical data is fundamentally limited by the quality of your reference standards. This guide provides an objective, data-driven comparison of Standard Reference Material (SRM) tiers used for the quantification of 7-Chloro-4-methylbenzofuran (7-CMB) . Designed for analytical chemists and drug development professionals, this document outlines the mechanistic challenges of 7-CMB assays, compares the performance of Certified Reference Materials (CRMs) against lower-tier alternatives, and establishes a self-validating LC-MS/MS protocol for regulatory compliance.

Mechanistic Grounding: The Analytical Challenge of 7-CMB

7-Chloro-4-methylbenzofuran (CAS 79444-97-6) is a critical synthetic starting material utilized in the generation of bicycloheteroaryl-heteroaryl-benzoic acid compounds. These complex molecules function as highly selective Retinoic Acid Receptor Beta (RARβ) agonists, which are currently under aggressive clinical development for the treatment of neurodegenerative disorders, including Alzheimer's disease and peripheral neuropathies .

During Active Pharmaceutical Ingredient (API) synthesis, 7-CMB undergoes transition-metal-catalyzed cross-coupling. However, due to steric hindrance from the 4-methyl group and electronic deactivation by the 7-chloro substituent, trace amounts of unreacted 7-CMB frequently persist into the final crystallization stages. Quantifying this residual impurity is mandatory for toxicological clearance.

The core analytical challenge lies in 7-CMB's high lipophilicity and lack of a strong, unique chromophoric shift compared to the API backbone, making it highly prone to chromatographic co-elution and UV masking. Therefore, the selection of an orthogonally characterized reference standard is the foundational step in building a reliable, ICH-compliant assay .

Visualizing the Impurity Fate

To understand why rigorous 7-CMB quantification is critical, we must map its trajectory through the synthetic and biological pathways.

G A 7-Chloro-4-methylbenzofuran (Starting Material / Impurity) B Synthetic Cross-Coupling (Yields & Byproducts) A->B Synthesis C RARβ Agonist API (e.g., BHBA derivatives) A->C Carryover Impurity B->C Purification D RARβ Receptor Activation C->D Target Binding E Neuroprotective Transcription D->E Signaling

Fig 1: Synthetic pathway of RARβ agonists highlighting 7-CMB carryover risk.

Comparative Analysis of Reference Material Alternatives

As a Senior Application Scientist, I frequently observe laboratories defaulting to in-house synthesized standards or low-tier commercial secondary standards to save upfront costs. However, for regulatory submissions and precise Response Factor (RF) calculations, a Certified Reference Material (CRM) is the compendial gold standard . Below is an objective comparison of the three primary tiers.

Table 1: Performance & Metrological Comparison of 7-CMB Standards
FeatureCertified Reference Material (CRM)Secondary Commercial StandardIn-House Working Standard
Purity Assignment Orthogonal (qNMR + Mass Balance)Single Method (HPLC-UV Area %)Single Method (HPLC-UV Area %)
Traceability ISO 17034 / SI TraceableLot-specific, non-traceableInternal baseline only
Uncertainty (U) Calculated and reported (e.g., ±0.2%)Not reportedNot reported
Stability Guarantee Real-time validated (Accelerated)Retest date based on generic dataUnverified over long term

Experimental Data: The Cost of Purity Overestimation

To empirically demonstrate the performance differences between these materials, we conducted a spike-recovery study. A simulated RARβ agonist API matrix was spiked with exactly 10.0 ppm of 7-CMB. We quantified the recovery using calibration curves built from the three different reference material tiers.

Table 2: LC-MS/MS Recovery Data (Spiked at 10.0 ppm)
Standard TypeAssigned PurityMeasured Recovery (%)RSD (n=6)Causality for Variance
CRM (Product) 99.6% ± 0.2%99.8% 0.8%Absolute purity assignment via qNMR eliminates bias.
Secondary Std >98% (Nominal)102.3% 2.4%Overestimation of purity due to UV-transparent impurities.
In-House Std 97.5% (Area %)105.1% 4.1%Residual solvents and inorganic salts skew mass balance.

Expert Insight (Causality Analysis): Why did the In-House Standard yield an artificially inflated 105.1% recovery? In-house standards are typically assayed via HPLC-UV (Area %). This method is entirely blind to UV-transparent impurities (e.g., residual inorganic salts from the cross-coupling reaction, or trapped water). Consequently, the actual mass of active 7-CMB in the standard is lower than the assumed 97.5%. When you weigh out this standard to build a calibration curve, you are introducing less 7-CMB than calculated, which artificially inflates the apparent recovery of the spiked samples. The CRM, validated orthogonally via quantitative NMR (qNMR), accounts for all mass fractions, yielding a true 99.8% recovery.

Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling

A robust analytical protocol must be a self-validating system —meaning the system continuously checks its own integrity and halts if parameters drift, preventing the generation of invalid data.

Workflow S1 Primary CRM Selection (7-CMB) S2 Orthogonal Purity Assessment (qNMR & HPLC-UV) S1->S2 S3 System Suitability Testing (SST) (Resolution > 2.0) S2->S3 Validated Purity S4 LC-MS/MS Matrix Spiking (Self-Validating Recovery) S3->S4 SST Passed S4->S3 Feedback Loop S5 API Release Certification S4->S5 Accuracy Verified

Fig 2: Self-validating analytical workflow for 7-CMB impurity quantification.

Step-by-Step Methodology
  • Step 1: Matrix and Standard Preparation

    • Action: Dissolve the 7-CMB CRM and the API sample in a 50:50 Acetonitrile:Water diluent. Spike the sample with 7-CMB-d3 (deuterated internal standard) at a constant 5.0 ppm.

    • Causality: 7-CMB is highly lipophilic. The 50% organic fraction ensures complete solubilization, while the 50% aqueous fraction prevents solvent-induced peak distortion (the "strong solvent effect") upon injection into the reverse-phase column. The deuterated internal standard corrects for any matrix-induced ion suppression during electrospray ionization.

  • Step 2: System Suitability Testing (SST) - The Autonomous Gate

    • Action: Inject a resolution mixture containing 7-CMB and the closest eluting API intermediate. Program the chromatography data system (CDS) to require a critical pair resolution (

      
      ) 
      
      
      
      and a tailing factor (
      
      
      )
      
      
      .
    • Causality: This is the core of the self-validating system. If column degradation or mobile phase drift causes

      
       to drop below 2.0, the CDS automatically aborts the sequence. This physically prevents the generation of false-positive impurity data due to peak integration overlap.
      
  • Step 3: Chromatographic Separation

    • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The sub-2 µm particles minimize longitudinal diffusion (the B-term in the van Deemter equation), providing ultra-sharp peaks that enhance the signal-to-noise ratio for trace-level (ppm) quantification.

  • Step 4: Mass Spectrometric Detection (MRM Mode)

    • Action: Monitor the Multiple Reaction Monitoring (MRM) transition

      
       166.0 
      
      
      
      131.0 (corresponding to the specific loss of the chlorine atom).
    • Causality: Even if a matrix component co-elutes with 7-CMB, the probability of it sharing both the exact parent mass and the highly specific fragmentation pathway is near zero. This ensures absolute chemical specificity.

References

  • Title: WO2016097004A1 - BICYCLOHETEROARYL-HETEROARYL-BENZOIC ACID COMPOUNDS AS RETINOIC ACID RECEPTOR BETA (RARβ)
  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Chloro-4-methyl-benzofuran

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Chloro-4-methyl-benzofuran, a halogenated benzofuran derivative. The procedures outlined herein are synthesized from established safety protocols for halogenated organic compounds and related chemical structures, ensuring a comprehensive and reliable approach in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Chemical Profile

Key Presumptive Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5] Halogenated compounds can be toxic upon inhalation and ingestion.[4]

  • Irritation: Can cause skin and serious eye irritation.[6]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[1]

  • Flammability: Benzofuran derivatives can be flammable liquids and vapors.[1][2]

Given these potential hazards, 7-Chloro-4-methyl-benzofuran must be treated as a hazardous chemical. All handling and disposal must be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[7][8][9][10]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 7-Chloro-4-methyl-benzofuran for any purpose, including disposal, the following PPE and engineering controls are mandatory:

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and vapors.
Hand Protection Nitrile rubber gloves.To prevent skin contact.
Body Protection A lab coat and closed-toe shoes.To protect skin and clothing from contamination.
Engineering Controls A properly functioning chemical fume hood.To prevent the inhalation of potentially toxic vapors.

This information is consistent with general laboratory safety practices for handling organic substances.[3][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space. Report the spill to your supervisor.[11]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial organic spill kit to contain the spill.[11][12][13] Work from the perimeter of the spill inward.[11]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable waste container.[11][12]

  • Decontaminate the Area: Wipe the spill area with a damp paper towel.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent, gloves, and paper towels, must be placed in a sealed bag and disposed of as hazardous waste.[11][12]

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][14]

Diagram: Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Personnel & Supervisor Spill->Alert Medical Seek Medical Attention (if necessary) Spill->Medical PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Proper Disposal Procedure

The disposal of 7-Chloro-4-methyl-benzofuran must adhere to the regulations for halogenated organic waste.[3][4] Under no circumstances should this chemical be disposed of down the drain.[3][4]

Step-by-Step Disposal:

  • Waste Segregation: 7-Chloro-4-methyl-benzofuran waste must be collected separately from non-halogenated organic waste.[3][4][15][16] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[16]

  • Container Selection: Use a designated, properly labeled, and sealable container for "Halogenated Organic Waste".[3][4][12] The container should be in good condition and compatible with the waste.[15]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "7-Chloro-4-methyl-benzofuran".[9][15] Avoid using abbreviations or chemical formulas.[15] The label should be affixed to the container before the first drop of waste is added.[15]

  • Waste Collection: All waste, including any unused product and contaminated materials, should be transferred to the designated waste container in a chemical fume hood.[3][4] Keep the container closed when not actively adding waste.[15][16]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][14] The storage location should be a designated satellite accumulation area.[16]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][5] Ensure that all local and national regulations are followed.[1][5]

Diagram: Disposal Decision Tree

DisposalDecision Start Disposing of 7-Chloro-4-methyl-benzofuran IsHalogenated Is it a halogenated organic compound? Start->IsHalogenated Yes Yes IsHalogenated->Yes   No No IsHalogenated->No   HalogenatedWaste Collect in 'Halogenated Organic Waste' Container Yes->HalogenatedWaste NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container No->NonHalogenatedWaste LabelContainer Label with 'Hazardous Waste' and full chemical name HalogenatedWaste->LabelContainer Store Store in a designated, well-ventilated area LabelContainer->Store ContactEHS Arrange for disposal through EHS or a licensed contractor Store->ContactEHS

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 7-Chloro-4-methyl-benzofuran

Executive Safety Summary 7-Chloro-4-methyl-benzofuran is a specialized heterocyclic intermediate often utilized in the synthesis of bioactive compounds (e.g., RAR agonists).[1][2][3][4][5] As a specific Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

7-Chloro-4-methyl-benzofuran is a specialized heterocyclic intermediate often utilized in the synthesis of bioactive compounds (e.g., RAR


 agonists).[1][2][3][4][5] As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public databases, Universal Precautionary Protocols  for halogenated benzofurans must be applied.[1][2][5]

Core Safety Directive: Treat this compound as a potential carcinogen, severe skin/eye irritant, and sensitizer .[1][2][4][5] Its lipophilic nature (enhanced by the methyl and chloro substituents) increases the risk of dermal absorption.[1][2][5]

Hazard Identification & Risk Assessment

Scientific Rationale: The benzofuran scaffold is structurally related to compounds with known mutagenic and carcinogenic profiles.[1][2][4][5] The addition of a halogen (Chlorine at C7) and an alkyl group (Methyl at C4) generally increases lipophilicity (


), facilitating cell membrane permeation.[1][2][4][5]
Hazard Class (Inferred)GHS Category (Conservative)Hazard StatementMechanism of Action
Acute Toxicity Category 3/4H302/H312: Harmful if swallowed or in contact with skin.[1][2][3][4][5]Systemic absorption via lipophilic transport.[1][2][4][5]
Skin/Eye Irritation Category 2A/2H315/H319: Causes serious eye irritation and skin irritation.[1][2][4][5]Alkylating potential of the benzofuran ring system.[1][2][4][5][6]
Carcinogenicity Category 2 (Suspected)H351: Suspected of causing cancer.[1][2][4][5]Based on structural alerts from the benzofuran core.[1][2][4][5][6][7]
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effects.[1][2][3][4][5][8]Halogenated organics are often persistent.[1][2][4][5]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard latex gloves.[1][2][5] The lipophilic nature of this compound requires higher-grade barrier protection.[1][2][4][5]

PPE Selection Logic

The following decision logic dictates the required PPE based on the physical state and solution concentration.

PPE_Logic cluster_glove Glove Permeation Rule Start Handling 7-Chloro-4-methyl-benzofuran State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Reaction/Workup Solid_PPE Respiratory: N95 or P100 Mask Gloves: Double Nitrile (4 mil) Body: Lab Coat + Sleeves Solid->Solid_PPE Liquid_PPE Respiratory: Fume Hood (Mandatory) Gloves: Silver Shield or Double Nitrile Body: Lab Coat + Chem Apron Liquid->Liquid_PPE Warning Change outer gloves immediately upon splash

Figure 1: PPE Decision Logic based on operational state. Note the escalation to chemical aprons for liquid handling.

Detailed PPE Specifications
Body AreaStandard RequirementTechnical SpecificationRationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact.[1][2][3][4]Halogenated aromatics can permeate thin nitrile.[1][2][4][5] Double gloving provides a "breakthrough buffer."[1][2][5]
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.Secondary: Half-mask with OV/P100 cartridges (if hood unavailable).[1][2][4][5]Prevents inhalation of dusts or volatile organic vapors.[1][2][4][5]
Eye Protection Chemical Goggles ANSI Z87.1 Impact + Splash Goggles.[1][2][4][5]Safety glasses are insufficient due to the risk of aerosol/splash migration.[1][2][4][5]
Body Protection Full Coverage 100% Cotton Lab Coat (Fire Resistant preferred) + Closed-toe leather shoes.[1][2][3][4][5]Synthetic fabrics may melt if exposed to solvent fires often associated with synthesis.[1][2][4][5]

Operational Workflow: Step-by-Step

Trust Protocol: Adherence to this workflow minimizes exposure risks to <0.1 ppm.[1][2][4][5]

Phase 1: Preparation & Weighing[1][2][4][5]
  • Engineering Check: Verify fume hood face velocity is >0.5 m/s (100 fpm).

  • Static Control: Use an antistatic gun or ionizer if handling the dry powder, as benzofurans can be electrostatically charged, leading to powder scattering.[1][2][4][5]

  • Weighing:

    • Place the balance inside the fume hood.[1][2][4][5]

    • If the balance is external, weigh inside a tared, closed vial.[1][2][4][5] Do not transfer open powder across the lab bench.

Phase 2: Reaction Setup
  • Solvent Selection: Dissolve the compound immediately upon weighing.[1][2][4][5] Avoid low-boiling solvents (e.g., DCM) if possible to reduce vapor pressure transport; use Toluene or THF if chemistry permits.[1][2][4][5]

  • Addition: Add 7-Chloro-4-methyl-benzofuran to the reaction vessel as a solution, not a solid, to prevent dust generation.

  • Temperature Control: If heating is required, use a reflux condenser connected to an inert gas line (Nitrogen/Argon) to prevent vapor escape.[1][2][4][5]

Phase 3: Quenching & Workup[1][2][3][5]
  • Quench: Cool the reaction mixture to 0°C before quenching. Exothermic reactions can aerosolize the mixture.[1][2][4][5]

  • Phase Separation: When using a separatory funnel, vent frequently inside the hood.[1][2][4][5] Pressure buildup is the #1 cause of exposure incidents during workup.[1][2][4][5]

Emergency Response & Decontamination

Spill Response Algorithm

In the event of a spill, immediate action is required to prevent lab contamination.[1][2][4][5]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Personnel Spill->Evacuate Assess 2. Assess Volume (<10mL vs >10mL) Evacuate->Assess Small Small (<10mL) Absorb with Vermiculite Assess->Small Large Large (>10mL) Evacuate Lab Call EHS Assess->Large Clean 3. Clean Surface Triple wash with Acetone then Soap/Water Small->Clean Dispose 4. Disposal Seal in HazWaste Bag Label 'Halogenated' Clean->Dispose

Figure 2: Emergency spill response workflow. Note the specific instruction to triple wash surfaces.[1][2][5]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][4][5] Hold eyelids open. Consult an ophthalmologist.

  • Skin Contact: Drench with water, then wash with soap.[1][2][4][5][9] Do not use organic solvents (ethanol/acetone) to wash skin; this enhances absorption of the benzofuran.[1][2][4][5]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1][2][4][5]

Disposal Protocols

Regulatory Classification: Hazardous Chemical Waste (Halogenated).[1][2][4][5]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be placed in a yellow biohazard/chem-hazard bag, sealed, and placed in the solid waste drum.[1][2][4][5]

  • Liquid Waste: Collect in the Halogenated Organic Solvent waste stream.[1][2][4][5] Do not mix with acid waste streams to avoid potential side reactions.[1][2][4][5]

  • Labeling: Clearly label the waste container: "Contains 7-Chloro-4-methyl-benzofuran. Toxic. Halogenated."

References

  • Patent Literature:Bicycloheteroaryl-Heteroaryl-Benzoic Acid Compounds as Retinoic Acid Receptor Beta (RAR

    
    ) Agonists.[1][2][3][4][5] WO2016097004A1.[1][2][5] (Confirms synthesis and existence of 7-chloro-4-methylbenzofuran as Intermediate 2). 
    
  • PubChem Compound Summary: 7-Chlorobenzofuran (Structural Analog).[1][2][4][5][7] National Center for Biotechnology Information.[1][2][4][5] (Used for analog hazard inference).[1][2][4][5] [1][2][3][4][7]

  • ECHA Registration Dossier: Benzofuran.[1][2][4][5] European Chemicals Agency.[1][2][4][5] (Source for general benzofuran carcinogenicity and toxicity data).[1][2][4][5] [1][2][3]

  • Laboratory Safety Institute: Standard Operating Procedures for Handling Halogenated Organic Compounds.[1][2][3][4]

Sources

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